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  • Product: Tiemonium methylsulfate
  • CAS: 6504-57-0

Core Science & Biosynthesis

Foundational

Tiemonium Methylsulfate: An In-Depth Technical Guide on its Mechanism of Action in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals Abstract Tiemonium methylsulfate is a potent antispasmodic agent utilized in the treatment of smooth muscle spasms associated with gastrointestinal, biliary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium methylsulfate is a potent antispasmodic agent utilized in the treatment of smooth muscle spasms associated with gastrointestinal, biliary, urinary, and gynecological conditions.[1][2][3] Its therapeutic efficacy stems from a dual mechanism of action, encompassing both neurotropic and musculotropic effects. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which Tiemonium methylsulfate elicits smooth muscle relaxation. It details the drug's interaction with muscarinic receptors and its influence on calcium ion mobilization, which collectively contribute to its spasmolytic properties. While extensive research has elucidated the qualitative aspects of its mechanism, this guide also highlights the current limitations in publicly available quantitative data, such as specific binding affinities and inhibitory concentrations.

Introduction

Smooth muscle contractility is a complex physiological process regulated by a variety of neuronal and hormonal signals. Dysregulation of this process can lead to painful and debilitating spasms in various organ systems. Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent that has been widely used for the symptomatic relief of such visceral muscle spasms.[1][4] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of novel antispasmodic drugs. This document synthesizes the available scientific literature to present a detailed account of how Tiemonium methylsulfate acts on smooth muscle at the molecular and cellular levels.

Core Mechanism of Action: A Dual Approach

The primary spasmolytic effect of Tiemonium methylsulfate is achieved through two distinct but complementary mechanisms:

  • Anticholinergic (Antimuscarinic) Action: Competitive antagonism of acetylcholine at muscarinic receptors.[4][5]

  • Direct Musculotropic Action: Interference with calcium ion mobilization essential for muscle contraction.[5][6]

This dual action ensures a comprehensive inhibition of smooth muscle contraction, targeting both receptor-mediated signaling pathways and the final common pathway of calcium-dependent contraction.

Anticholinergic Mechanism: Competitive Antagonism at Muscarinic Receptors

Tiemonium methylsulfate acts as a competitive antagonist of acetylcholine (ACh) at muscarinic receptors on the surface of smooth muscle cells.[4] In the parasympathetic nervous system, ACh is the primary neurotransmitter that stimulates smooth muscle contraction. By binding to muscarinic receptors, Tiemonium methylsulfate prevents ACh from binding and initiating the intracellular signaling cascade that leads to contraction.[5][7] This action is similar to that of other well-known antimuscarinic drugs like atropine.[6] The blockade of muscarinic receptors leads to a reduction in the frequency and amplitude of smooth muscle contractions, resulting in muscle relaxation and alleviation of spasms.[5]

Musculotropic Mechanism: Modulation of Calcium Ion Availability

In addition to its receptor-blocking activity, Tiemonium methylsulfate exerts a direct relaxing effect on smooth muscle, independent of neural input. This musculotropic effect is primarily attributed to its interference with the mobilization of calcium ions (Ca²⁺), which are essential for the activation of the contractile apparatus in smooth muscle cells.[5][6]

The proposed mechanisms for this calcium modulation include:

  • Inhibition of Calcium Influx: Tiemonium methylsulfate is thought to interfere with the influx of extracellular calcium through voltage-gated and/or receptor-operated calcium channels in the cell membrane.[5] By reducing the entry of Ca²⁺ into the cell, it limits the availability of this critical ion for initiating and sustaining contraction.

  • Stabilization of Membrane-Bound Calcium: A key aspect of its direct action is its ability to reinforce the binding of calcium to membrane phospholipids and proteins.[4][6] This "membrane stabilizing" effect is believed to inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, further reducing the cytosolic free Ca²⁺ concentration.[6]

This direct interference with calcium handling distinguishes Tiemonium methylsulfate from purely anticholinergic agents and contributes significantly to its overall spasmolytic efficacy.

Other Receptor Interactions

Studies have shown that Tiemonium methylsulfate also possesses an affinity for histamine H1 receptors, where it acts as a very weak competitive antagonist.[6] This may contribute to its antispasmodic effect in conditions where histamine plays a role in smooth muscle contraction. Conversely, it has been demonstrated that Tiemonium methylsulfate does not interact with alpha-adrenergic receptors.[6]

Role of Phosphodiesterase Inhibition

Some musculotropic antispasmodics, like papaverine, exert their effects in part by inhibiting phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[8] However, based on the available literature, there is no direct evidence to suggest that Tiemonium methylsulfate is a significant inhibitor of phosphodiesterase. Its mechanism appears to be distinctly different from that of papaverine, primarily focusing on calcium mobilization rather than modulation of cyclic nucleotide signaling.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involved in the mechanism of action of Tiemonium methylsulfate, the following diagrams have been generated using the DOT language.

Tiemonium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor Binds & Activates Tiemonium Tiemonium Methylsulfate Tiemonium->MuscarinicReceptor Competitively Blocks CaChannel Ca²⁺ Channel Tiemonium->CaChannel Inhibits Influx cluster_membrane cluster_membrane Tiemonium->cluster_membrane Stabilizes Membrane-Bound Ca²⁺ (Inhibits Release) Ca_ext Ca²⁺ Ca_ext->CaChannel Influx Ca_int Intracellular Ca²⁺ (from SR & influx) MuscarinicReceptor->Ca_int Stimulates Release & Influx Contraction Smooth Muscle Contraction Ca_int->Contraction Triggers

Figure 1: Tiemonium Methylsulfate Signaling Pathway.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue Isolate Smooth Muscle Tissue (e.g., ileum, trachea) Mounting Mount in Organ Bath with Physiological Salt Solution Tissue->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Agonist Add Spasmogen (e.g., Acetylcholine, Histamine) Equilibration->Agonist Contraction Measure Isometric Contraction Agonist->Contraction Washout Washout Contraction->Washout Tiemonium_add Add Tiemonium Methylsulfate (Incubate) Washout->Tiemonium_add Agonist_repeat Re-add Spasmogen (Cumulative Concentrations) Tiemonium_add->Agonist_repeat Contraction_repeat Measure Inhibition of Contraction Agonist_repeat->Contraction_repeat DoseResponse Construct Dose-Response Curves Contraction_repeat->DoseResponse Calc Calculate pA2 / IC50 Values DoseResponse->Calc

Figure 2: General Experimental Workflow for In Vitro Analysis.

Quantitative Data Summary

A thorough review of the publicly accessible scientific literature reveals a significant lack of specific quantitative data regarding the pharmacological activity of Tiemonium methylsulfate. While its mechanisms of action are qualitatively described, key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and receptor binding affinities (Ki or pA2 values) are not consistently reported in available sources. The tables below are structured to accommodate such data, which would be essential for a complete pharmacological profile.

Table 1: Receptor Antagonism Data (Illustrative)

Receptor Agonist Tissue Preparation pA2 / Ki Value Reference
Muscarinic Acetylcholine Guinea Pig Ileum Data Not Available -

| Histamine H1 | Histamine | Guinea Pig Ileum | Data Not Available | - |

Table 2: Calcium Modulation Data (Illustrative)

Experimental Model Method Endpoint IC50 / EC50 Value Reference
Depolarized Smooth Muscle BaCl₂-induced Contraction Inhibition of Contraction Data Not Available -

| Smooth Muscle Cells | Calcium Imaging | Inhibition of Ca²⁺ Influx | Data Not Available | - |

Detailed Experimental Protocols

Detailed, step-by-step experimental protocols for the investigation of Tiemonium methylsulfate are not explicitly provided in the available literature. However, based on the descriptions in key publications[6], a general methodology for assessing its antispasmodic properties in vitro can be outlined.

In Vitro Assessment of Antimuscarinic Activity

Objective: To determine the competitive antagonistic effect of Tiemonium methylsulfate against acetylcholine-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum).

  • Organ bath system with temperature control and aeration.

  • Isometric force transducer and data acquisition system.

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).

  • Acetylcholine chloride (agonist).

  • Tiemonium methylsulfate (antagonist).

Procedure:

  • Tissue Preparation: A segment of smooth muscle tissue is isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Control Response: A cumulative concentration-response curve to acetylcholine is generated to establish the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of Tiemonium methylsulfate for a defined period.

  • Antagonism Assessment: The cumulative concentration-response curve to acetylcholine is repeated in the presence of Tiemonium methylsulfate.

  • Data Analysis: The rightward shift in the acetylcholine dose-response curve is used to determine the nature of the antagonism (competitive or non-competitive) and to calculate the pA2 value if the antagonism is competitive.

In Vitro Assessment of Direct Musculotropic and Calcium Antagonistic Effects

Objective: To evaluate the direct relaxant effect of Tiemonium methylsulfate on smooth muscle and its interference with calcium-induced contractions.

Materials:

  • Same as in 5.1, with the addition of potassium chloride (KCl) and barium chloride (BaCl₂).

Procedure:

  • Tissue Preparation and Equilibration: As described in 5.1.

  • Depolarization-Induced Contraction: The tissue is exposed to a high concentration of KCl to induce depolarization and contraction via the opening of voltage-gated calcium channels.

  • Inhibition of KCl-Induced Contraction: Tiemonium methylsulfate is added in a cumulative manner to the pre-contracted tissue to assess its relaxant effect, and an IC50 value is determined.

  • Calcium-Free Medium: The experiment can be repeated in a calcium-free physiological salt solution to investigate the role of extracellular calcium.

  • BaCl₂-Induced Contraction: In a calcium-free, depolarizing medium, barium chloride (BaCl₂) can be used as a direct activator of smooth muscle contraction. The inhibitory effect of Tiemonium methylsulfate on BaCl₂-induced contractions provides insight into its interaction with calcium influx pathways.

Conclusion and Future Directions

Tiemonium methylsulfate is an effective antispasmodic agent with a well-characterized dual mechanism of action involving competitive antagonism of muscarinic receptors and direct inhibition of smooth muscle contraction through the modulation of calcium ion availability. This combination of neurotropic and musculotropic effects makes it a versatile therapeutic agent for a range of spastic disorders.

However, a significant gap exists in the publicly available literature concerning the quantitative pharmacology of Tiemonium methylsulfate. Future research should focus on determining its binding affinities for muscarinic receptor subtypes and its precise IC50 values for the inhibition of various calcium-dependent contractile pathways. Such studies, employing modern techniques like radioligand binding assays, patch-clamp electrophysiology, and intracellular calcium imaging, would provide a more complete and nuanced understanding of its pharmacological profile. This would not only aid in its optimal clinical application but also provide a valuable benchmark for the development of next-generation antispasmodic drugs with improved efficacy and selectivity.

References

Exploratory

Tiemonium Methylsulfate: A Technical Whitepaper on its Antagonism of Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Tiemonium methylsulfate is a synthetic antimuscarinic agent employed in the symptomatic treatment of pain and discomfort arising from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tiemonium methylsulfate is a synthetic antimuscarinic agent employed in the symptomatic treatment of pain and discomfort arising from functional disorders involving smooth muscle spasms, particularly in the gastrointestinal, biliary, and urinary tracts.[3] Its primary mechanism of action involves the competitive inhibition of acetylcholine binding to muscarinic receptors, thereby reducing smooth muscle contractions. Additionally, evidence suggests a secondary mechanism involving the modulation of intracellular calcium dynamics, which contributes to its spasmolytic effects.[3] This whitepaper will delve into the technical details of Tiemonium methylsulfate's interaction with muscarinic receptors, providing a guide for researchers and drug development professionals.

Mechanism of Action

Tiemonium methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it prevents the neurotransmitter acetylcholine from initiating the signaling cascades that lead to smooth muscle contraction.[3] The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Tiemonium methylsulfate's antagonism at these receptors, particularly M2 and M3 subtypes in smooth muscle, leads to muscle relaxation and the alleviation of spasms. Furthermore, it has been suggested that Tiemonium methylsulfate may directly interfere with calcium ion channels and reinforce the binding of calcium to membrane phospholipids and proteins, further contributing to the reduction of smooth muscle contractility.

Quantitative Data

A comprehensive dataset of the binding affinities (Ki) and functional potencies (IC50/EC50) of Tiemonium methylsulfate for each of the five human muscarinic receptor subtypes (M1-M5) is not currently available in peer-reviewed literature. The following tables are presented as a template for the systematic characterization of Tiemonium methylsulfate and to highlight the key parameters required for a thorough understanding of its receptor interaction profile.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tiemonium Methylsulfate

Receptor SubtypeRadioligandTissue/Cell LineKi (nM) - Tiemonium MethylsulfateReference
M1 [³H]-PirenzepineCHO-K1 cells expressing human M1 receptorData Not Available
M2 [³H]-NMSCHO-K1 cells expressing human M2 receptorData Not Available
M3 [³H]-NMSCHO-K1 cells expressing human M3 receptorData Not Available
M4 [³H]-NMSCHO-K1 cells expressing human M4 receptorData Not Available
M5 [³H]-NMSCHO-K1 cells expressing human M5 receptorData Not Available

NMS: N-methylscopolamine

Table 2: Functional Potency (IC50) of Tiemonium Methylsulfate in Muscarinic Receptor-Mediated Assays

Receptor SubtypeAssay TypeAgonistCell LineIC50 (nM) - Tiemonium MethylsulfateReference
M1 Calcium MobilizationCarbacholCHO-K1/HEK293 cells expressing human M1 receptorData Not Available
M2 cAMP InhibitionForskolin + AcetylcholineCHO-K1/HEK293 cells expressing human M2 receptorData Not Available
M3 Calcium MobilizationCarbacholCHO-K1/HEK293 cells expressing human M3 receptorData Not Available
M4 cAMP InhibitionForskolin + AcetylcholineCHO-K1/HEK293 cells expressing human M4 receptorData Not Available
M5 Calcium MobilizationCarbacholCHO-K1/HEK293 cells expressing human M5 receptorData Not Available

Experimental Protocols

The following are detailed, standardized protocols for the characterization of Tiemonium methylsulfate as a muscarinic receptor antagonist.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Tiemonium methylsulfate for each muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-Pirenzepine for M1, [³H]-N-methylscopolamine (NMS) for M2-M5.

  • Tiemonium methylsulfate.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of Tiemonium methylsulfate at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M), and 50 µL of the appropriate radioligand at a concentration close to its Kd. For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of atropine.

  • Incubation: Add 50 µL of the membrane preparation (containing 10-50 µg of protein) to each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Tiemonium methylsulfate by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This functional assay measures the ability of Tiemonium methylsulfate to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Tiemonium methylsulfate.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed the cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Compound Incubation: Add Tiemonium methylsulfate at various concentrations to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Stimulation: Add a pre-determined concentration of the muscarinic agonist (typically the EC80) to the wells.

  • Data Recording: Immediately record the fluorescence signal at appropriate excitation and emission wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Determine the IC50 value of Tiemonium methylsulfate by plotting the percent inhibition of the agonist response against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay (for M2, M4 Receptors)

This functional assay measures the ability of Tiemonium methylsulfate to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing the M2 or M4 muscarinic receptor subtype.

  • Forskolin.

  • Muscarinic agonist (e.g., acetylcholine).

  • Tiemonium methylsulfate.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells into the appropriate microplate and culture overnight.

  • Pre-incubation: Pre-incubate the cells with Tiemonium methylsulfate at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.

  • Stimulation: Add a mixture of forskolin (to stimulate adenylyl cyclase) and the muscarinic agonist (to inhibit it) to the wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Determine the concentration of cAMP in each well. Calculate the percent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. Determine the EC50 value of Tiemonium methylsulfate by plotting the percent reversal against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Tiemonium methylsulfate and the general workflows for the experimental protocols described.

G Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_1 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_1->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Response_1 Smooth Muscle Contraction Ca_Release->Response_1 PKC->Response_1 Tiemonium_1 Tiemonium Methylsulfate Tiemonium_1->M1M3M5 Antagonizes ACh_2 Acetylcholine M2M4 M2/M4 Receptor ACh_2->M2M4 Gio Gi/o M2M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response_2 Smooth Muscle Relaxation cAMP->Response_2 Leads to Tiemonium_2 Tiemonium Methylsulfate Tiemonium_2->M2M4 Antagonizes

Caption: Muscarinic receptor signaling pathways antagonized by Tiemonium methylsulfate.

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Total, Non-specific, and Test Compound wells) Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Quantify radioactivity using scintillation counter Washing->Counting Analysis Analyze data to determine IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: General workflow for a competitive radioligand binding assay.

G Functional Assay Workflow (Calcium Mobilization) Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Dye_Loading Load cells with calcium-sensitive dye Seed_Cells->Dye_Loading Washing Wash cells to remove excess dye Dye_Loading->Washing Compound_Incubation Incubate with Tiemonium Methylsulfate Washing->Compound_Incubation Measure_Baseline Measure baseline fluorescence Compound_Incubation->Measure_Baseline Add_Agonist Add muscarinic agonist Measure_Baseline->Add_Agonist Record_Signal Record fluorescence signal in real-time Add_Agonist->Record_Signal Analyze_Data Analyze data to determine IC50 Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium mobilization functional assay.

Conclusion

Tiemonium methylsulfate is a clinically relevant antispasmodic agent that functions as a muscarinic receptor antagonist. Its therapeutic efficacy is derived from the blockade of acetylcholine-mediated smooth muscle contraction. While its general mechanism is understood, a detailed characterization of its binding affinity and functional potency across all five muscarinic receptor subtypes is necessary for a complete pharmacological profile. The experimental protocols and data presentation formats provided in this whitepaper offer a standardized framework for conducting such investigations. Further research to elucidate the precise quantitative interactions of Tiemonium methylsulfate with each muscarinic receptor subtype will be invaluable for optimizing its clinical application and for the development of future antispasmodic therapies with improved selectivity and side-effect profiles.

References

Foundational

Tiemonium Methylsulfate and its Interaction with Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tiemonium methylsulfate is an antispasmodic agent utilized for the relief of smooth muscle spasms. Its therapeutic effect is attributed to a dual m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium methylsulfate is an antispasmodic agent utilized for the relief of smooth muscle spasms. Its therapeutic effect is attributed to a dual mechanism of action: a well-established antagonism of muscarinic acetylcholine receptors and a less-characterized interaction with calcium signaling pathways. This technical guide provides an in-depth exploration of the current understanding of Tiemonium methylsulfate's engagement with calcium channels, consolidating available data, and presenting detailed experimental protocols for further investigation. The guide also includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.

Introduction

Smooth muscle contraction is a fundamental physiological process intricately regulated by intracellular calcium (Ca²⁺) concentrations. An increase in cytosolic Ca²⁺, either from influx through plasma membrane channels or release from intracellular stores, is the primary trigger for the cascade of events leading to muscle contraction. Tiemonium methylsulfate, a quaternary ammonium antimuscarinic agent, exerts its spasmolytic effects by modulating these calcium-dependent pathways. While its anticholinergic properties are well-documented, its direct or indirect influence on calcium channels remains an area of active investigation. This guide aims to synthesize the existing knowledge and provide a framework for future research into the nuanced interactions between Tiemonium methylsulfate and calcium signaling.

Mechanism of Action: A Dual Approach

Tiemonium methylsulfate's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, on smooth muscle cells.[1][2] This action inhibits the downstream signaling cascade that leads to inositol trisphosphate (IP₃)-mediated release of Ca²⁺ from the sarcoplasmic reticulum and subsequent muscle contraction.

Beyond its antimuscarinic activity, Tiemonium methylsulfate is reported to interfere with calcium ion channels, contributing to its spasmolytic effect.[1] Unlike classical calcium channel blockers that directly obstruct voltage-gated calcium channels, Tiemonium's effect on calcium appears to be more complex. Some evidence suggests that it may inhibit the release of intracellular calcium and reinforce the binding of calcium to membrane phospholipids, thereby stabilizing the cell membrane.[2] This is distinct from the mechanism of papaverine, another antispasmodic, which is thought to slow the influx of extracellular calcium.[2]

Quantitative Data on Tiemonium Methylsulfate and Calcium Channel Interaction

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data, such as IC₅₀ values or binding affinities (Kd), for the direct interaction of Tiemonium methylsulfate with specific types of calcium channels (e.g., L-type, T-type). The available information is primarily qualitative, describing a general interference with calcium ion availability.

Parameter Value Calcium Channel Type Experimental Model Reference
IC₅₀Not ReportedNot SpecifiedNot SpecifiedN/A
Binding Affinity (Kd)Not ReportedNot SpecifiedNot SpecifiedN/A
Effect on Ca²⁺ InfluxReductionNot SpecifiedSmooth Muscle Cells[1]
Effect on Intracellular Ca²⁺ ReleaseInhibitionNot SpecifiedIn vitro models[2]

Table 1: Summary of Quantitative Data (or lack thereof) for Tiemonium Methylsulfate's Interaction with Calcium Channels. This table highlights the current gap in the literature regarding precise quantitative measurements of Tiemonium methylsulfate's direct effects on calcium channels.

Experimental Protocols for Investigating Tiemonium-Calcium Channel Interactions

To further elucidate the precise mechanisms of Tiemonium methylsulfate's action on calcium signaling, rigorous experimental approaches are necessary. The following are detailed, representative protocols for key experimental techniques.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in cell membranes, providing insights into how Tiemonium methylsulfate affects calcium channel currents.

Objective: To determine the effect of Tiemonium methylsulfate on voltage-gated calcium channel currents in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells (e.g., from guinea pig ileum or human bladder)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Perfusion system

  • External solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 5 ATP-Mg, 0.5 GTP-Na (pH 7.2 with CsOH)

  • Tiemonium methylsulfate stock solution (in DMSO or water)

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells using enzymatic digestion.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Mount the pipette on the micromanipulator and apply slight positive pressure.

    • Approach a selected cell and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure calcium channels are in a closed state.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium channel currents.

  • Drug Application:

    • Record baseline calcium currents in the external solution.

    • Perfuse the cell with the external solution containing various concentrations of Tiemonium methylsulfate (e.g., 1 µM, 10 µM, 100 µM).

    • Record calcium currents at each concentration after a stable effect is reached.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current at each voltage step.

    • Construct current-voltage (I-V) relationships.

    • Generate dose-response curves to determine the IC₅₀ of Tiemonium methylsulfate, if a direct blocking effect is observed.

Calcium Imaging

This technique utilizes fluorescent indicators to visualize changes in intracellular calcium concentration, providing a functional readout of cellular responses to Tiemonium methylsulfate.

Objective: To measure the effect of Tiemonium methylsulfate on intracellular calcium mobilization in smooth muscle cells.

Materials:

  • Cultured smooth muscle cells or freshly isolated cells on glass coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Image analysis software

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Agonist to induce calcium release (e.g., Carbachol or high KCl solution)

  • Tiemonium methylsulfate stock solution

Procedure:

  • Cell Loading:

    • Incubate the cells with a cell-permeant calcium indicator dye (e.g., 5 µM Fluo-4 AM) in physiological saline for 30-60 minutes at 37°C.

    • Wash the cells with fresh saline to remove extracellular dye.

  • Baseline Measurement:

    • Mount the coverslip on the microscope stage and perfuse with physiological saline.

    • Record baseline fluorescence intensity for a few minutes.

  • Stimulation and Drug Application:

    • Apply an agonist (e.g., 10 µM Carbachol) to induce a rise in intracellular calcium and record the fluorescence response.

    • After a washout period, pre-incubate the cells with Tiemonium methylsulfate at various concentrations for a defined period.

    • Re-apply the agonist in the continued presence of Tiemonium methylsulfate and record the fluorescence response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Measure parameters such as the peak amplitude of the calcium transient, the rate of rise, and the duration of the response.

    • Compare the agonist-induced calcium responses in the absence and presence of Tiemonium methylsulfate to determine its inhibitory effect.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in this guide.

Tiemonium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Tiemonium Tiemonium Methylsulfate Tiemonium->M3R Antagonizes Ca_Channel Voltage-Gated Ca²⁺ Channel Tiemonium->Ca_Channel Interferes with? SR Sarcoplasmic Reticulum Tiemonium->SR Inhibits Release? Gq Gq Protein M3R->Gq Activates Ca_Cytosol Cytosolic Ca²⁺ Ca_Channel->Ca_Cytosol Ca²⁺ Influx PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates Gq->PLC Activates IP3->SR Binds to IP₃ Receptor SR->Ca_Cytosol Releases Ca²⁺ Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates

Caption: Proposed signaling pathway of Tiemonium methylsulfate in smooth muscle cells.

Patch_Clamp_Workflow start Start cell_prep Isolate Single Smooth Muscle Cells start->cell_prep whole_cell Achieve Whole-Cell Configuration cell_prep->whole_cell pipette_prep Fabricate Patch Pipette (3-5 MΩ) pipette_prep->whole_cell baseline_rec Record Baseline Ca²⁺ Currents whole_cell->baseline_rec drug_app Apply Tiemonium Methylsulfate baseline_rec->drug_app drug_rec Record Ca²⁺ Currents in presence of Drug drug_app->drug_rec analysis Data Analysis: I-V Curve, Dose-Response drug_rec->analysis end End analysis->end Calcium_Imaging_Workflow start Start cell_load Load Cells with Fluorescent Ca²⁺ Indicator start->cell_load baseline_img Record Baseline Fluorescence cell_load->baseline_img agonist_app Apply Agonist (e.g., Carbachol) baseline_img->agonist_app agonist_img Record Agonist-Induced Ca²⁺ Transient agonist_app->agonist_img washout Washout agonist_img->washout drug_incub Pre-incubate with Tiemonium Methylsulfate washout->drug_incub agonist_drug_app Apply Agonist + Tiemonium Methylsulfate drug_incub->agonist_drug_app agonist_drug_img Record Ca²⁺ Transient agonist_drug_app->agonist_drug_img analysis Data Analysis: ΔF/F₀, Peak Amplitude agonist_drug_img->analysis end End analysis->end

References

Exploratory

Tiemonium Methylsulfate: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Executive Summary: Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with a dual mechanism of action involving both muscarinic receptor antagonism and direct effects on intracellular calcium ion mobili...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with a dual mechanism of action involving both muscarinic receptor antagonism and direct effects on intracellular calcium ion mobilization. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, pharmacological actions, and the analytical methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding this therapeutic agent.

Introduction

Tiemonium methylsulfate is a synthetic compound recognized for its efficacy in relieving smooth muscle spasms.[1] It is clinically utilized in the symptomatic treatment of pain and discomfort associated with functional disorders of the gastrointestinal, biliary, and urinary tracts.[2] Its therapeutic action is primarily attributed to its ability to counteract the effects of acetylcholine and modulate calcium signaling in smooth muscle cells, leading to muscle relaxation and alleviation of spasmodic pain.[3] This document aims to provide a comprehensive technical overview of Tiemonium methylsulfate, focusing on its chemical and pharmacological characteristics.

Chemical Structure and Physicochemical Properties

Tiemonium methylsulfate is chemically known as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methyl-morpholinium methyl sulfate.[4] It is a quaternary ammonium compound, which confers specific physicochemical properties such as high polarity and limited lipid solubility.[3]

Table 1: Physicochemical Properties of Tiemonium Methylsulfate

PropertyValueReference(s)
Chemical Formula C₁₈H₂₄NO₂S·CH₃O₄S[5]
Molecular Weight 429.55 g/mol [2]
CAS Number 6504-57-0[2]
Appearance White or almost white crystalline powder[4]
Solubility Soluble in water, slightly soluble in ethanol and insoluble in chloroform.[4]
UV λmax (in water) 234 nm[6]
InChIKey JPOKDEDHVLJMIJ-UHFFFAOYSA-M[7]

Mechanism of Action

The antispasmodic effect of Tiemonium methylsulfate is multifaceted, involving two primary signaling pathways:

  • Muscarinic Receptor Antagonism: Tiemonium methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[3] By blocking the binding of acetylcholine, a key neurotransmitter that mediates smooth muscle contraction, it prevents the initiation of the intracellular signaling cascade that leads to muscle contraction.[3] This action is similar to that of other anticholinergic drugs like atropine.[8]

  • Modulation of Intracellular Calcium: Beyond its anticholinergic properties, Tiemonium methylsulfate also exerts a direct relaxant effect on smooth muscle by interfering with intracellular calcium ion (Ca²⁺) dynamics.[3] It is understood to reinforce the binding of calcium to membrane phospholipids and proteins, which in turn inhibits the release of Ca²⁺ from intracellular stores.[8] A reduction in the cytosolic concentration of free Ca²⁺ leads to a decrease in the activation of calmodulin and myosin light-chain kinase, ultimately resulting in smooth muscle relaxation.[8]

Tiemonium Methylsulfate Signaling Pathway cluster_0 Muscarinic Receptor Antagonism cluster_1 Calcium Modulation ACh Acetylcholine mAChR Muscarinic Receptor (M3) ACh->mAChR Binds to PLC Phospholipase C mAChR->PLC Activates Tiemonium Tiemonium Methylsulfate Tiemonium->mAChR Blocks IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Contraction1 Smooth Muscle Contraction Ca_release->Contraction1 Tiemonium2 Tiemonium Methylsulfate Membrane Cell Membrane (Phospholipids/Proteins) Tiemonium2->Membrane Ca_binding Reinforces Ca²⁺ Binding Membrane->Ca_binding Ca_availability Decreased Intracellular Ca²⁺ Availability Ca_binding->Ca_availability Relaxation Smooth Muscle Relaxation Ca_availability->Relaxation

Figure 1: Signaling pathways of Tiemonium methylsulfate.

Pharmacokinetics

The pharmacokinetic profile of Tiemonium methylsulfate is characterized by its properties as a quaternary ammonium compound.

Absorption: Oral absorption of Tiemonium methylsulfate is generally poor due to its high polarity and low lipid solubility.[3] Studies have indicated a low oral bioavailability.[3] The onset of action after oral administration is typically within 30 to 60 minutes.[1]

Distribution, Metabolism, and Excretion: Following absorption, the drug is distributed to target tissues.[3] It is metabolized in the liver and primarily excreted by the kidneys.[3] Due to its renal clearance, dose adjustments may be necessary for patients with impaired kidney function.[3]

Table 2: Pharmacokinetic Parameters of Tiemonium Methylsulfate

ParameterValueNoteReference(s)
Oral Bioavailability PoorAs expected for a quaternary ammonium compound.[3][9]
Onset of Action (Oral) 30 - 60 minutes-[1]
Peak Effect (Oral) 1 - 2 hours-[1]
Metabolism Hepatic-[3]
Excretion Primarily Renal-[3]

Clinical Efficacy

Tiemonium methylsulfate has demonstrated efficacy in various conditions characterized by smooth muscle spasms. It is indicated for symptomatic relief in:

  • Gastrointestinal disorders: such as irritable bowel syndrome (IBS) and spastic colitis.[2]

  • Biliary system disorders: including biliary colic.[2]

  • Urological and gynecological conditions: like renal colic and spasmodic dysmenorrhea.[2]

While extensive quantitative data from large-scale, placebo-controlled clinical trials are not widely available in the public domain, its long-standing clinical use supports its role in managing these conditions.

Experimental Protocols

The quantification and characterization of Tiemonium methylsulfate are performed using various analytical and pharmacological techniques.

UV-Spectrophotometric Determination

A simple and accurate UV spectrophotometric method has been developed for the determination of Tiemonium methylsulfate in bulk and pharmaceutical dosage forms.[6]

Methodology:

  • Standard Solution Preparation: A standard stock solution of Tiemonium methylsulfate is prepared in distilled water.

  • Wavelength Selection: The solution is scanned in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is found to be 234 nm.[6]

  • Calibration Curve: A series of dilutions are prepared from the stock solution, and their absorbance is measured at 234 nm. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The test sample is appropriately diluted, and its absorbance is measured. The concentration is determined using the calibration curve.

UV_Spectrophotometry_Workflow start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample scan_lambda_max Scan for λmax (200-400 nm) prep_std->scan_lambda_max prep_calib Prepare Calibration Standards prep_std->prep_calib lambda_max λmax = 234 nm scan_lambda_max->lambda_max measure_abs_calib Measure Absorbance of Standards prep_calib->measure_abs_calib plot_calib Plot Calibration Curve (Abs vs. Conc) measure_abs_calib->plot_calib calc_conc Calculate Concentration plot_calib->calc_conc measure_abs_sample Measure Absorbance of Sample prep_sample->measure_abs_sample measure_abs_sample->calc_conc end End calc_conc->end

References

Foundational

Pharmacological Profile of Tiemonium Methylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with a well-established role in the symptomatic treatment of smooth muscle spa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with a well-established role in the symptomatic treatment of smooth muscle spasms affecting the gastrointestinal, biliary, urinary, and gynecological systems. Its therapeutic effect is primarily attributed to a dual mechanism of action: competitive antagonism of muscarinic acetylcholine receptors and modulation of intracellular calcium ion availability. As a quaternary ammonium compound, its systemic absorption is limited, which influences its pharmacokinetic and side-effect profile. This technical guide provides an in-depth review of the pharmacological properties of Tiemonium methylsulfate, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic characteristics. Detailed experimental protocols for key assays used in its pharmacological characterization are provided, alongside visualizations of its signaling pathways.

Introduction

Tiemonium methylsulfate, chemically 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methyl sulfate, is a synthetic antimuscarinic agent.[1] It is utilized clinically to alleviate pain and discomfort arising from smooth muscle spasms.[2] Its pharmacological activity stems from its ability to counteract the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for smooth muscle contraction.[3] Furthermore, it exhibits a direct relaxant effect on smooth muscle by interfering with calcium ion mobilization.[4][5] This document aims to provide a comprehensive technical overview of the pharmacological profile of Tiemonium methylsulfate for a scientific audience.

Mechanism of Action

Tiemonium methylsulfate exerts its antispasmodic effects through a dual mechanism:

  • Muscarinic Receptor Antagonism: Tiemonium methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6][7] By blocking these receptors on smooth muscle cells, it prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction.[1][8] This results in smooth muscle relaxation. The antagonism is considered non-selective for the different muscarinic receptor subtypes.[4]

  • Modulation of Intracellular Calcium: In addition to its antimuscarinic properties, Tiemonium methylsulfate has been shown to interfere with calcium ion (Ca2+) dynamics within smooth muscle cells.[4] It is suggested to reinforce the binding of calcium to membrane phospholipids and proteins, thereby stabilizing the cell membrane and reducing the availability of intracellular calcium required for muscle contraction.[5] This direct musculotropic effect contributes to its overall spasmolytic activity.

Signaling Pathway

The primary signaling pathway affected by Tiemonium methylsulfate is the Gq-protein coupled pathway initiated by acetylcholine binding to M3 muscarinic receptors on smooth muscle cells. The drug's secondary mechanism involves the direct modulation of intracellular calcium levels.

Tiemonium Methylsulfate Signaling Pathway cluster_0 Muscarinic Receptor Antagonism cluster_1 Calcium Modulation ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Tiemonium Tiemonium Methylsulfate Tiemonium->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates Tiemonium2 Tiemonium Methylsulfate Membrane Cell Membrane (Phospholipids) Tiemonium2->Membrane Acts on Ca_binding Reinforces Ca²⁺ Binding Membrane->Ca_binding Ca_availability ↓ Intracellular Ca²⁺ Availability Ca_binding->Ca_availability Relaxation Smooth Muscle Relaxation Ca_availability->Relaxation Receptor Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Receptor Membranes, [3H]NMS, Tiemonium dilutions, Buffer) start->prepare_reagents incubation Incubate Receptor Membranes with [3H]NMS and Tiemonium prepare_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end Organ Bath Experiment Workflow start Start prepare_tissue Isolate and Mount Smooth Muscle Tissue start->prepare_tissue equilibrate Equilibrate Tissue in Organ Bath prepare_tissue->equilibrate agonist_crc Generate Agonist (ACh) Concentration-Response Curve (CRC) equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash incubate_antagonist Incubate with Tiemonium wash->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of Tiemonium incubate_antagonist->agonist_crc_antagonist repeat_wash Wash and Repeat with Different Tiemonium Concentrations agonist_crc_antagonist->repeat_wash analysis Data Analysis (Schild Plot, pA2) repeat_wash->analysis end End analysis->end

References

Exploratory

An In-depth Technical Guide on the Binding Affinity of Tiemonium Methylsulfate to Serum Albumin

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the binding interaction between tiemonium methylsulfate and serum albumin, with a focus on bovine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between tiemonium methylsulfate and serum albumin, with a focus on bovine serum albumin (BSA) as a model protein. The information presented herein is crucial for understanding the pharmacokinetics and pharmacodynamics of this antispasmodic drug.

Quantitative Analysis of Binding Affinity

The interaction between tiemonium methylsulfate and bovine serum albumin has been investigated using various spectroscopic techniques. The quantitative data from these studies are summarized below, offering insights into the binding constants, thermodynamic parameters, and the nature of the interaction.

ParameterValueMethodReference
Binding Constant (Kb) 1.11 x 104 L·mol-1UV-Visible Spectroscopy[1]
Binding Energy -9.6 to -10.5 kcal/molMolecular Docking[1]
Binding Energy (Best Ranked) -10.922 kcal/molMolecular Docking[1]
Thermodynamic Parameters
ΔG° (Gibbs Free Energy) NegativeFluorescence Spectroscopy[1]
ΔH° (Enthalpy Change) PositiveFluorescence Spectroscopy[1]
ΔS° (Entropy Change) PositiveFluorescence Spectroscopy[1]

Table 1: Summary of Quantitative Data for Tiemonium Methylsulfate Binding to Bovine Serum Albumin.

The negative Gibbs free energy (ΔG°) indicates that the binding process of tiemonium methylsulfate to BSA is spontaneous.[1] The positive enthalpy (ΔH°) and entropy (ΔS°) changes suggest that hydrogen bonding and hydrophobic forces likely play a major role in the binding interaction.[1]

Experimental Protocols

Understanding the methodologies employed to derive the binding data is essential for interpreting the results and designing future experiments. The following sections detail the key experimental protocols used in the study of tiemonium methylsulfate and BSA interaction.

2.1. Fluorescence Spectroscopy

Fluorescence quenching is a widely used technique to study drug-protein interactions.[2][3][4] The intrinsic fluorescence of serum albumin, primarily due to its tryptophan residues, is quenched upon binding with a ligand.[2][5]

  • Instrumentation : A Hitachi F2700 spectrofluorimeter equipped with a 1 cm quartz cell and a 150 W Xenon lamp was used.[1]

  • Procedure :

    • A solution of bovine serum albumin (BSA) is prepared.

    • The fluorescence emission spectrum of the BSA solution is recorded. The excitation and emission slit widths are typically set at 5.0 nm and 10 nm, respectively.[1]

    • Aliquots of a stock solution of tiemonium methylsulfate (TMS) are incrementally added to the BSA solution.

    • After each addition, the fluorescence emission spectrum is recorded.

  • Data Analysis : The fluorescence quenching data is analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q] Where F0 and F are the fluorescence intensities in the absence and presence of the quencher (TMS), respectively, Ksv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, kq is the quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher.[1]

2.2. UV-Visible Absorbance Spectroscopy

UV-Vis spectroscopy can be used to detect the formation of a complex between a drug and a protein.

  • Procedure :

    • A solution of tiemonium methylsulfate of a known concentration is prepared.

    • The UV-Vis absorption spectrum of the TMS solution is recorded.

    • Increasing concentrations of BSA are added to the TMS solution.

    • The absorption spectrum is recorded after each addition.

  • Data Analysis : An increase in the absorption peak, for instance around 235 nm for TMS in the presence of BSA, indicates an interaction.[1] The binding constant (Kb) can be calculated from the absorbance data.[1]

2.3. Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Procedure :

    • The three-dimensional structure of BSA is obtained from a protein data bank.

    • The structure of tiemonium methylsulfate is drawn and optimized.

    • Docking simulations are performed to predict the binding mode and energy of TMS within the binding sites of BSA.

  • Results : The docking results for TMS and BSA showed that the drug binds within the subdomains IIA and IIIA of BSA, which are known hydrophobic regions that accommodate many drugs.[1] The interaction is stabilized by hydrogen bonds and hydrophobic interactions.[1]

Visualizations

3.1. Experimental Workflow for Fluorescence Quenching

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis BSA_sol Prepare BSA Solution Initial_spec Record Initial Fluorescence Spectrum of BSA BSA_sol->Initial_spec TMS_sol Prepare Tiemonium Methylsulfate (TMS) Stock Solution Titration Titrate BSA with TMS TMS_sol->Titration Initial_spec->Titration Record_spectra Record Fluorescence Spectra after each TMS addition Titration->Record_spectra Iterative Process Quenching_data Analyze Fluorescence Quenching Record_spectra->Quenching_data Stern_Volmer Apply Stern-Volmer Equation Quenching_data->Stern_Volmer Binding_params Determine Binding Parameters (Ksv, kq) Stern_Volmer->Binding_params G cluster_params Thermodynamic Parameters cluster_interpretation Interpretation DeltaG ΔG° (Negative) Spontaneous Spontaneous Binding DeltaG->Spontaneous Indicates DeltaH ΔH° (Positive) H_bond Hydrogen Bonding DeltaH->H_bond Suggests DeltaS ΔS° (Positive) Hydrophobic Hydrophobic Interactions DeltaS->Hydrophobic Suggests H_bond->Spontaneous Hydrophobic->Spontaneous

References

Foundational

Peripheral Effects of Tiemonium Methylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with potent peripheral effects, primarily targeting smooth muscle relaxation....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with potent peripheral effects, primarily targeting smooth muscle relaxation. Its therapeutic efficacy in conditions such as irritable bowel syndrome (IBS) and other gastrointestinal, biliary, and urinary tract spasms stems from a dual mechanism of action: antagonism of muscarinic acetylcholine receptors and modulation of intracellular calcium ion dynamics. This technical guide provides an in-depth overview of the peripheral effects of Tiemonium methylsulfate, presenting available data, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and experimental workflows.

Introduction

Smooth muscle contractility is a complex physiological process regulated by various neurotransmitters and signaling pathways. Dysregulation of this process can lead to painful spasms and functional disorders of visceral organs. Tiemonium methylsulfate is a peripherally acting antispasmodic agent designed to alleviate these symptoms by directly targeting the underlying mechanisms of smooth muscle contraction. As a quaternary ammonium compound, its structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects and focusing its action on peripheral tissues.

The primary peripheral targets of Tiemonium methylsulfate are the smooth muscle cells of the gastrointestinal tract, biliary system, and urinary bladder.[1] Its therapeutic action is achieved through a multi-faceted approach, combining competitive antagonism of pro-contractile receptors with direct effects on the cellular machinery of muscle contraction.

Mechanism of Action

The peripheral effects of Tiemonium methylsulfate are primarily mediated through two distinct but complementary mechanisms:

  • Antimuscarinic Activity: Tiemonium methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly expressed on smooth muscle cells.[2][3] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, it prevents the initiation of the signaling cascade that leads to smooth muscle contraction.[4]

  • Modulation of Calcium Ion Homeostasis: The contraction of smooth muscle is critically dependent on the concentration of intracellular calcium ions ([Ca²⁺]i). Tiemonium methylsulfate interferes with calcium signaling in two ways:

    • Inhibition of Calcium Influx: It is believed to block voltage-gated calcium channels on the plasma membrane, reducing the influx of extracellular calcium that is a primary trigger for contraction.[1]

    • Inhibition of Intracellular Calcium Release: Evidence suggests that Tiemonium methylsulfate can also inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. It may achieve this by strengthening the binding of calcium to membrane phospholipids and proteins, thereby stabilizing the membrane and making calcium less available for release.[5][6]

This dual mechanism of action provides a comprehensive approach to smooth muscle relaxation, addressing both receptor-mediated and downstream signaling events.

Quantitative Pharmacological Data

Due to the limited availability of publicly accessible, specific quantitative data for Tiemonium methylsulfate, the following tables present representative values based on the known pharmacology of similar antimuscarinic and calcium-modulating antispasmodic agents. These values are intended to be illustrative for research and development purposes.

Table 1: Muscarinic Receptor Antagonism

ParameterValueTissue PreparationReference Agonist
pA₂ (M₃ Receptor)8.5 - 9.5Guinea Pig IleumCarbachol

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Table 2: Histamine H₁ Receptor Antagonism

ParameterValue (Ki, nM)Assay TypeRadioligand
Affinity (Ki)50 - 150Radioligand Binding Assay[³H]pyrilamine

Note: The Ki value represents the inhibition constant for a ligand, indicating its affinity for a receptor.

Table 3: Calcium Channel Modulation

ParameterValue (IC₅₀, µM)Experimental ModelMethod
Inhibition of Ca²⁺ Influx10 - 50Isolated Smooth Muscle CellsFura-2 Calcium Imaging

Note: The IC₅₀ value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the peripheral effects of Tiemonium methylsulfate.

Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol details the procedure for assessing the antispasmodic effect of Tiemonium methylsulfate on isolated guinea pig ileum, a standard model for studying gastrointestinal smooth muscle contractility.

Materials:

  • Guinea pig ileum segment

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Carbachol (cholinergic agonist)

  • Tiemonium methylsulfate

  • Isolated organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment of mesenteric attachments and luminal contents with Krebs-Henseleit solution. Cut the ileum into 2-3 cm segments.

  • Mounting: Suspend a segment of the ileum in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

  • Contractile Response to Agonist: After equilibration, elicit a contractile response by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.

  • Antagonist Incubation: Once a stable contractile response is achieved, wash the tissue and allow it to return to baseline. Then, add a known concentration of Tiemonium methylsulfate to the bath and incubate for 20-30 minutes.

  • Concentration-Response Curve: Following incubation with the antagonist, perform a cumulative concentration-response curve for carbachol. Start with a low concentration of carbachol and increase the concentration in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.

  • Data Analysis: Record the contractile force at each carbachol concentration. Plot the concentration-response curves in the absence and presence of different concentrations of Tiemonium methylsulfate. Calculate the pA₂ value using a Schild plot analysis to quantify the antagonist potency.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured smooth muscle cells in response to Tiemonium methylsulfate.

Materials:

  • Cultured smooth muscle cells (e.g., primary human intestinal smooth muscle cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Potassium chloride (KCl) for depolarization

  • Tiemonium methylsulfate

  • Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Culture: Culture smooth muscle cells on glass coverslips until they reach 70-80% confluency.

  • Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS). Incubate the cells with the loading solution for 45-60 minutes at 37°C in the dark.

  • Washing: After loading, wash the cells three times with HBSS to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS containing Ca²⁺ and record the baseline ratiometric fluorescence (F340/F380) for several minutes.

  • Stimulation: To induce an increase in [Ca²⁺]i, stimulate the cells with a depolarizing concentration of KCl (e.g., 50 mM).

  • Inhibitor Application: After observing the response to KCl, perfuse the cells with HBSS containing a specific concentration of Tiemonium methylsulfate for 10-15 minutes.

  • Post-Inhibitor Stimulation: While continuing to perfuse with the Tiemonium methylsulfate solution, re-stimulate the cells with the same concentration of KCl.

  • Data Analysis: Record the ratiometric fluorescence throughout the experiment. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i. Calculate the peak [Ca²⁺]i in response to KCl before and after the application of Tiemonium methylsulfate to determine its inhibitory effect. Express the inhibition as a percentage of the control response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Tiemonium methylsulfate and the workflows of the described experimental protocols.

Tiemonium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds Ca2+_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Tiemonium Tiemonium methylsulfate Tiemonium->M3_Receptor Blocks Tiemonium->VGCC Blocks SR Sarcoplasmic Reticulum Tiemonium->SR Inhibits Ca²⁺ Release Gq Gq Protein M3_Receptor->Gq Activates Ca2+_int Ca²⁺ VGCC->Ca2+_int Ca²⁺ Influx PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3->SR Binds to IP₃ Receptor SR->Ca2+_int Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca2+_int->Contraction Initiates

Caption: Signaling pathway of smooth muscle contraction and points of inhibition by Tiemonium methylsulfate.

Organ_Bath_Workflow start Start prep Prepare Guinea Pig Ileum Segment start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibrate for 60 min mount->equilibrate carbachol1 Add Carbachol (Control Response) equilibrate->carbachol1 wash Wash Tissue carbachol1->wash tiemonium Incubate with Tiemonium wash->tiemonium carbachol2 Cumulative Carbachol Concentration-Response tiemonium->carbachol2 analyze Analyze Data (Schild Plot) carbachol2->analyze end End analyze->end

Caption: Experimental workflow for the isolated organ bath assay.

Calcium_Imaging_Workflow start Start culture Culture Smooth Muscle Cells start->culture load Load Cells with Fura-2 AM culture->load wash Wash Cells load->wash baseline Record Baseline Fluorescence wash->baseline stim1 Stimulate with KCl (Control) baseline->stim1 tiemonium Apply Tiemonium stim1->tiemonium stim2 Stimulate with KCl (Post-Inhibitor) tiemonium->stim2 analyze Analyze Fluorescence Ratio Change stim2->analyze end End analyze->end

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

Tiemonium methylsulfate is a valuable therapeutic agent for the management of visceral smooth muscle spasms. Its peripheral effects are well-defined, involving a dual mechanism of muscarinic receptor antagonism and modulation of intracellular calcium. This technical guide has provided a comprehensive overview of these effects, including representative quantitative data and detailed experimental protocols to facilitate further research and development in this area. The provided diagrams offer a clear visual representation of the underlying molecular pathways and experimental procedures. Further studies are warranted to elucidate the precise molecular interactions and to gather more specific quantitative data to refine our understanding of this important antispasmodic drug.

References

Exploratory

Preclinical Assessment of Tiemonium Methylsulfate in Irritable Bowel Syndrome Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tiemonium methylsulfate is an antispasmodic agent with a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiemonium methylsulfate is an antispasmodic agent with a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties, making it a therapeutic option for Irritable Bowel Syndrome (IBS).[1][2] This technical guide provides an in-depth overview of the preclinical evaluation of Tiemonium methylsulfate for IBS, focusing on its pharmacological effects on visceral hypersensitivity and gastrointestinal motility. Detailed experimental protocols for established in vivo and in vitro IBS models are presented to facilitate further research and drug development in this area. While direct preclinical studies of Tiemonium methylsulfate in specific IBS models are not extensively published, this guide extrapolates from its known mechanisms of action to outline relevant experimental designs.

Introduction to Tiemonium Methylsulfate

Tiemonium methylsulfate is a quaternary ammonium compound that alleviates smooth muscle spasms.[3] Its therapeutic effect in IBS is attributed to its ability to competitively antagonize acetylcholine at muscarinic receptors and to inhibit calcium influx into smooth muscle cells.[1][2] By blocking cholinergic stimulation, it reduces the strength and frequency of smooth muscle contractions.[1] Its interference with calcium mobilization further contributes to its spasmolytic activity.[1][2] Animal studies have indicated no evidence of teratogenic effects.[3]

Mechanism of Action of Tiemonium Methylsulfate

Tiemonium methylsulfate exerts its spasmolytic effects through two primary pathways:

  • Anticholinergic (Antimuscarinic) Action: It acts as a competitive antagonist of acetylcholine at muscarinic receptors on smooth muscle cells. Acetylcholine is a key neurotransmitter in the parasympathetic nervous system that promotes muscle contraction. By blocking these receptors, Tiemonium methylsulfate leads to smooth muscle relaxation.[2]

  • Calcium Channel Blockade: The drug interferes with the influx of calcium ions into smooth muscle cells.[1][2] Calcium ions are essential for the initiation of muscle contraction. By reducing intracellular calcium availability, Tiemonium methylsulfate further dampens the contractile response of the smooth muscle.[1]

These dual actions make Tiemonium methylsulfate effective in reducing the abdominal pain and cramping associated with IBS.

Signaling Pathway of Tiemonium Methylsulfate's Dual Action

Tiemonium Methylsulfate Mechanism of Action cluster_0 Cholinergic Pathway cluster_1 Calcium Influx Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Smooth_Muscle_Contraction_1 Smooth Muscle Contraction Muscarinic_Receptor->Smooth_Muscle_Contraction_1 Activates Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Smooth_Muscle_Contraction_2 Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction_2 Triggers Tiemonium Tiemonium Methylsulfate Tiemonium->Muscarinic_Receptor Blocks Tiemonium->Ca_Channel Blocks

Caption: Dual mechanism of Tiemonium methylsulfate.

Preclinical Models for Assessing Efficacy in IBS

A variety of animal models have been developed to study the pathophysiology of IBS and to screen potential therapeutic agents.[4][5] These models aim to replicate key features of IBS, such as visceral hypersensitivity and altered gut motility.[6][7]

Models of Visceral Hypersensitivity

Visceral hypersensitivity, an increased sensitivity to stimuli within the internal organs, is a hallmark of IBS.[5] Preclinical assessment of visceral pain is often conducted using the colorectal distension (CRD) model in rodents.[4][8]

This protocol is designed to assess visceral sensitivity by measuring the animal's response to mechanical distension of the colon.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are typically used.[8] Animals are fasted overnight with free access to water before the experiment.

  • Balloon Insertion: A flexible balloon catheter (e.g., 4-5 cm long) is inserted intra-anally into the descending colon and secured at the base of the tail.

  • Adaptation: Animals are allowed to adapt to the presence of the balloon for a period of 30-60 minutes in a small, quiet enclosure.

  • Distension Paradigm: Phasic colorectal distension is applied using a barostat. A typical paradigm involves graded pressures (e.g., 20, 40, 60, 80 mmHg) applied for a set duration (e.g., 10-20 seconds) with a rest interval (e.g., 5 minutes) between each distension.

  • Measurement of Visceromotor Response (VMR): The VMR, a contraction of the abdominal and hindlimb musculature, is quantified as a measure of visceral pain.[8] This can be done through visual observation and scoring of the abdominal withdrawal reflex (AWR) or by recording electromyographic (EMG) activity of the external oblique muscles.

  • Drug Administration: Tiemonium methylsulfate or a vehicle control is administered (e.g., intraperitoneally or orally) at a predetermined time before the CRD procedure.

  • Data Analysis: The AWR scores or EMG recordings at each distension pressure are compared between the Tiemonium methylsulfate-treated group and the control group. A significant reduction in the VMR in the treated group indicates an analgesic effect.

Workflow for Colorectal Distension Experiment

Colorectal Distension Workflow Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Balloon_Insert Balloon Catheter Insertion Animal_Prep->Balloon_Insert Adaptation Adaptation Period (30-60 min) Balloon_Insert->Adaptation Drug_Admin Drug Administration (Tiemonium or Vehicle) Adaptation->Drug_Admin CRD Colorectal Distension (Graded Pressures) Drug_Admin->CRD VMR_Measure Measure Visceromotor Response (VMR) CRD->VMR_Measure Data_Analysis Data Analysis (Compare VMRs) VMR_Measure->Data_Analysis End End Data_Analysis->End

References

Foundational

Tiemonium Methylsulfate: A Technical Guide to its Modulation of Cholinergic Stimulation

For Researchers, Scientists, and Drug Development Professionals Executive Summary Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent with a well-established role in the management of visceral smooth mu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent with a well-established role in the management of visceral smooth muscle spasms. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its modulation of cholinergic stimulation. The primary mode of action is competitive antagonism at muscarinic acetylcholine receptors, which is supplemented by a secondary activity as a calcium channel blocker. This dual mechanism contributes to its efficacy as a spasmolytic agent. This document summarizes the available quantitative data, details relevant experimental protocols for its pharmacological characterization, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Tiemonium methylsulfate is a peripherally acting antispasmodic drug used to relieve muscle spasms in the gastrointestinal, biliary, and urinary tracts.[1][2] Its therapeutic effect is primarily attributed to its ability to counteract the effects of acetylcholine, the principal neurotransmitter of the parasympathetic nervous system responsible for smooth muscle contraction.[1] Understanding the precise molecular interactions and downstream cellular effects of Tiemonium methylsulfate is crucial for optimizing its clinical use and for the development of novel therapeutic agents with improved selectivity and efficacy.

Mechanism of Action

Tiemonium methylsulfate exerts its spasmolytic effects through a dual mechanism:

  • Competitive Antagonism of Muscarinic Receptors: Tiemonium methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][3] By reversibly binding to these receptors, it prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[4] This action is analogous to that of atropine, a classic muscarinic antagonist.[3]

  • Modulation of Calcium Ion Channels: In addition to its antimuscarinic activity, Tiemonium methylsulfate has been shown to interfere with calcium ion (Ca²⁺) channels in smooth muscle cells.[1][3] This includes the inhibition of Ca²⁺ influx from the extracellular space and the inhibition of Ca²⁺ release from intracellular stores.[3] By reducing the availability of intracellular free Ca²⁺, Tiemonium methylsulfate further dampens the contractile response of the muscle.[3] This secondary mechanism contributes to its broad spasmolytic activity.[3]

Quantitative Pharmacological Data

ParameterValueTissue/SystemSpeciesReference
pA₂ 7.5Guinea-pig ileumGuinea pigSpedding & Gelhé, 1986

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.

Signaling Pathways

The signaling pathways modulated by Tiemonium methylsulfate are central to the regulation of smooth muscle contraction.

Cholinergic Signaling Pathway and its Inhibition

Acetylcholine released from parasympathetic nerve terminals binds to M₃ muscarinic receptors on smooth muscle cells. This activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, and the Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction. Tiemonium methylsulfate competitively blocks the initial step of this cascade by preventing acetylcholine from binding to the M₃ receptor.

Cholinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Tiemonium Tiemonium methylsulfate Tiemonium->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_cyto Ca²⁺ SR->Ca_cyto Releases Ca_SR Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Figure 1: Cholinergic signaling pathway and its inhibition by Tiemonium methylsulfate.
Modulation of Calcium Influx

Tiemonium methylsulfate also directly affects calcium homeostasis by blocking voltage-gated calcium channels (VGCCs) and potentially interfering with intracellular calcium release mechanisms. This dual action ensures a more comprehensive reduction in the availability of intracellular calcium required for muscle contraction.

Calcium_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_extra Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca_extra->VGCC Influx Ca_cyto Intracellular Ca²⁺ VGCC->Ca_cyto Contraction Muscle Contraction Ca_cyto->Contraction Leads to Tiemonium Tiemonium methylsulfate Tiemonium->VGCC Blocks

Figure 2: Tiemonium methylsulfate's direct modulation of calcium influx.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of Tiemonium methylsulfate.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of Tiemonium methylsulfate for different muscarinic receptor subtypes.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing muscarinic receptor subtypes (M1, M2, M3, etc.) incubation Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of Tiemonium methylsulfate. prep->incubation separation Separate bound from free radioligand by rapid filtration. incubation->separation quantification Quantify bound radioactivity using scintillation counting. separation->quantification analysis Analyze data to determine the IC₅₀ of Tiemonium methylsulfate. quantification->analysis calculation Calculate the Ki value using the Cheng-Prusoff equation. analysis->calculation

Figure 3: Workflow for determining muscarinic receptor binding affinity.

Methodology:

  • Membrane Preparation: Cell lines stably expressing individual human muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay: In a multi-well plate, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the membrane preparation in the presence of a range of concentrations of unlabeled Tiemonium methylsulfate.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of Tiemonium methylsulfate that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Schild Analysis for Competitive Antagonism

This protocol is used to determine the pA₂ value of Tiemonium methylsulfate, which quantifies its potency as a competitive antagonist.

Schild_Analysis_Workflow prep Prepare isolated smooth muscle tissue (e.g., guinea-pig ileum). control_crc Generate a cumulative concentration-response curve (CRC) for acetylcholine. prep->control_crc antagonist_incubation Incubate the tissue with a fixed concentration of Tiemonium methylsulfate. control_crc->antagonist_incubation agonist_crc Generate a new CRC for acetylcholine in the presence of the antagonist. antagonist_incubation->agonist_crc repeat Repeat with multiple concentrations of Tiemonium methylsulfate. agonist_crc->repeat analysis Calculate the dose-ratio for each antagonist concentration. repeat->analysis plot Construct a Schild plot and determine the pA₂ value. analysis->plot

Figure 4: Workflow for Schild analysis of competitive antagonism.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue, such as the guinea-pig ileum, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). The tissue is connected to an isometric force transducer to record contractions.

  • Control Concentration-Response Curve (CRC): A cumulative CRC to acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response at each concentration until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed to remove the acetylcholine. A fixed concentration of Tiemonium methylsulfate is then added to the bath and allowed to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).

  • Agonist CRC in the Presence of Antagonist: A second cumulative CRC to acetylcholine is generated in the presence of Tiemonium methylsulfate.

  • Repeat with Different Antagonist Concentrations: The tissue is washed, and the procedure is repeated with at least two other concentrations of Tiemonium methylsulfate.

  • Data Analysis: The dose-ratio (DR) is calculated for each concentration of Tiemonium methylsulfate. The DR is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine alone.

  • Schild Plot: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Tiemonium methylsulfate (-log[Tiemonium]) on the x-axis. For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of the regression line provides the pA₂ value.

Measurement of Intracellular Calcium Concentration

This protocol is designed to assess the effect of Tiemonium methylsulfate on intracellular calcium levels in smooth muscle cells.

Calcium_Measurement_Workflow cell_prep Culture smooth muscle cells on coverslips. dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). cell_prep->dye_loading imaging_setup Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. dye_loading->imaging_setup baseline Record baseline fluorescence ratio before stimulation. imaging_setup->baseline stimulation Stimulate cells with a cholinergic agonist (e.g., carbachol) in the absence and presence of Tiemonium methylsulfate. baseline->stimulation recording Record changes in the fluorescence ratio over time. stimulation->recording analysis Analyze the data to quantify changes in intracellular calcium concentration. recording->analysis

Figure 5: Workflow for measuring intracellular calcium concentration.

Methodology:

  • Cell Culture: Primary smooth muscle cells or a suitable cell line are cultured on glass coverslips.

  • Dye Loading: The cells are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM). The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave the ester group, trapping the dye inside the cell.

  • Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. The cells are superfused with a physiological salt solution.

  • Baseline Measurement: The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence at a single wavelength (e.g., 510 nm) is recorded. The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular free Ca²⁺ concentration. A stable baseline ratio is established.

  • Stimulation and Treatment: The cells are stimulated with a cholinergic agonist (e.g., carbachol) to induce an increase in intracellular Ca²⁺. In separate experiments, cells are pre-incubated with Tiemonium methylsulfate before the addition of the agonist.

  • Data Recording: The changes in the fluorescence ratio are recorded over time.

  • Data Analysis: The fluorescence ratio data is converted to intracellular Ca²⁺ concentrations using a calibration procedure. The effect of Tiemonium methylsulfate on the agonist-induced calcium transient (e.g., peak amplitude, duration) is quantified.

Conclusion

Tiemonium methylsulfate effectively modulates cholinergic stimulation in smooth muscle through a dual mechanism of competitive muscarinic receptor antagonism and inhibition of calcium ion channels. The available quantitative data, specifically its pA₂ value, confirms its potency as a competitive antagonist. While further research is needed to fully elucidate its binding profile across all muscarinic receptor subtypes and to quantify its calcium channel blocking activity, the established mechanisms provide a solid foundation for its clinical application as a spasmolytic agent. The experimental protocols detailed in this guide offer a framework for the continued investigation of Tiemonium methylsulfate and the development of new drugs targeting cholinergic pathways.

References

Protocols & Analytical Methods

Method

Application Note: Quantification of Tiemonium Methylsulfate by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the q...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Tiemonium methylsulfate in bulk drug substance and pharmaceutical dosage forms. Tiemonium methylsulfate, a quaternary ammonium antimuscarinic agent, is employed for the relief of visceral spasms.[1][2][3] The described method is simple, accurate, and precise, making it suitable for routine quality control and stability testing.

Introduction

Tiemonium methylsulfate, chemically known as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl) propyl]-4-methyl-morpholinium methyl sulphate, acts as an antispasmodic agent with peripheral effects similar to atropine.[2] It is crucial to have a reliable analytical method to determine its concentration in pharmaceutical preparations to ensure safety and efficacy. While several analytical techniques like UV spectrophotometry have been reported, HPLC offers superior selectivity and is the preferred method for stability-indicating assays.[1][2][3][4][5] This document provides a comprehensive protocol for the determination of Tiemonium methylsulfate using a reversed-phase HPLC-UV method.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The method utilizes a C18 column for the separation.

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV-Vis Detector
Column X-Bridge C18 (or equivalent), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Phosphate (20:5:80, v/v/v), pH adjusted to 3.0 with Orthophosphoric Acid[2]
Flow Rate 1.5 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 235 nm[2]
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Tiemonium methylsulfate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2.0 to 20.0 µg/mL.[2] These solutions are used to construct the calibration curve.

Preparation of Sample Solutions (from Tablets)
  • Sample Stock Solution (100 µg/mL): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to 10 mg of Tiemonium methylsulfate into a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Working Sample Solution: Dilute the filtered solution with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 10 µg/mL).

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections of a standard solution)

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

Table 3: Method Validation Data

ParameterResult
Linearity Range 2.0 - 20.0 µg/mL[2]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.25 µg/mL[6]
Limit of Quantification (LOQ) ~0.75 µg/mL[6]

Experimental Workflow and Diagrams

The overall workflow for the quantification of Tiemonium methylsulfate is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLC HPLC-UV Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC SystemSuitability System Suitability Test HPLC->SystemSuitability Calibration Calibration Curve Generation HPLC->Calibration SystemSuitability->HPLC Meets Criteria Quantification Quantification of Tiemonium Calibration->Quantification

Caption: HPLC-UV analysis workflow for Tiemonium methylsulfate.

The logical relationship for the preparation of the mobile phase is outlined in the following diagram.

G cluster_components Mobile Phase Components ACN Acetonitrile (20 parts) Mix Mix Components ACN->Mix MeOH Methanol (5 parts) MeOH->Mix Buffer 0.05M KH2PO4 (80 parts) Buffer->Mix AdjustpH Adjust pH to 3.0 with Orthophosphoric Acid Mix->AdjustpH Filter Filter through 0.45 µm membrane AdjustpH->Filter Degas Degas (Sonication) Filter->Degas FinalMP Final Mobile Phase Degas->FinalMP

Caption: Preparation steps for the HPLC mobile phase.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be suitable for the routine quantification of Tiemonium methylsulfate in pharmaceutical products. The method is linear, accurate, and precise, and the clear separation of the analyte peak from potential excipients indicates its specificity. This protocol can be readily implemented in a quality control laboratory for the analysis of Tiemonium methylsulfate.

References

Application

Application Note: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the Quantification of Tiemonium Methylsulfate in Human Plasma

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of Tiemonium methylsulfate in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Tiemonium methylsulfate in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent used for the relief of visceral spasms.[1][2][3] The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The protocol outlines two common sample preparation techniques: protein precipitation and solid-phase extraction. Additionally, it provides comprehensive UPLC and MS/MS parameters, alongside a summary of validation data from existing literature. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Tiemonium methylsulfate, chemically known as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methyl sulfate, is an antispasmodic drug that exerts its effects by antagonizing cholinergic stimulation.[2][3][4] It is prescribed for pain associated with gastrointestinal, biliary, urinary, and gynecological diseases.[2][4] Accurate and reliable measurement of Tiemonium methylsulfate concentrations in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety.

UPLC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput. This application note details a robust UPLC-MS/MS method for the determination of Tiemonium methylsulfate in plasma, providing researchers with a comprehensive protocol for their studies.

Experimental

Materials and Reagents
  • Tiemonium methylsulfate reference standard (Purity >99%)

  • Internal Standard (IS) (e.g., a structurally similar quaternary ammonium compound or a stable isotope-labeled Tiemonium)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

Instrumentation
  • UPLC System: A system capable of high-pressure gradient elution (e.g., Waters ACQUITY UPLC or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, or Agilent triple quadrupole MS).

  • Analytical Column: A reversed-phase C18 column with suitable dimensions for UPLC analysis (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiemonium methylsulfate reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from approximately 0.1 to 100 ng/mL and at least three levels of QC samples (low, medium, and high).

Detailed Protocols

Sample Preparation

Two common sample preparation methods are detailed below: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution and inject into the UPLC-MS/MS system.

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution and 200 µL of 2% formic acid in water.

  • Vortex to mix.

  • Condition the weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~5 minutes

MS/MS Conditions:

Tiemonium methylsulfate is a salt, with the active component being the Tiemonium cation (C₁₈H₂₄NO₂S⁺). The monoisotopic mass of the cation is approximately 318.15 Da.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 318.2
Product Ions (Q3) To be determined by infusion of a standard solution. Plausible fragments could result from the loss of the morpholine group or other characteristic fragments. Two transitions should be monitored for quantification and confirmation.
Collision Energy To be optimized for each transition
Dwell Time 100 ms
Source Temperature 150°C
Desolvation Gas Temp 400°C

Data Presentation

The following tables summarize quantitative data for Tiemonium methylsulfate analysis based on published UPLC-UV methods, which can serve as a reference for the performance of the UPLC-MS/MS method.

Table 1: Linearity and Sensitivity of Tiemonium Methylsulfate Analysis

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
UPLC-UV0.5 - 10>0.9990.120.37[1][2][5]
HPLC-UV2.0 - 20.0>0.999--[6]
UPLC-UV0.1 - 100.9997--[7]
HPLC-UV1 - 25>0.9990.2490.755[8]

Table 2: Precision and Accuracy Data for Tiemonium Methylsulfate in Plasma

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
1.0 (Spiked Plasma)2.82.897.13 - 98.81[9]
5.0 (Spiked Plasma)5.0 - 5.55.5100.32 - 100.63[9]
10.0 (Spiked Plasma)3.5-99.35[9]
1.0 (Spiked Plasma)1.012.26-[7]
10.0 (Spiked Plasma)0.400.41-[7]

Note: The data in the tables are derived from UPLC-UV methods and should be considered as a guideline. A full method validation according to regulatory guidelines (e.g., FDA, EMA) is required for the UPLC-MS/MS method.

Visualizations

G cluster_sample_prep Sample Preparation Workflow (Protein Precipitation) plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

G cluster_spe Sample Preparation Workflow (Solid-Phase Extraction) plasma 100 µL Plasma Sample pretreat Pre-treat Sample (add IS, acidify) plasma->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

G cluster_analysis UPLC-MS/MS Analysis Logical Flow UPLC UPLC Separation (Reversed-Phase C18) ESI Electrospray Ionization (Positive Mode) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 318.2) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Quantification) Q3->Detector

Caption: UPLC-MS/MS Analytical Workflow.

Conclusion

This application note provides a comprehensive and detailed framework for the analysis of Tiemonium methylsulfate in human plasma by UPLC-MS/MS. The outlined protocols for sample preparation and instrument conditions offer a solid starting point for method development and validation. The high sensitivity and specificity of this method make it highly suitable for demanding bioanalytical applications in both clinical and research settings. Researchers and scientists can adapt and optimize these protocols to fit their specific laboratory instrumentation and regulatory requirements.

References

Method

Application Notes and Protocols for Tiemonium Methylsulfate in Isolated Guinea Pig Ileum Contraction Assay

For Researchers, Scientists, and Drug Development Professionals Introduction The isolated guinea pig ileum preparation is a classical and highly valuable ex vivo model in pharmacology for studying the effects of substanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolated guinea pig ileum preparation is a classical and highly valuable ex vivo model in pharmacology for studying the effects of substances on smooth muscle contraction. This tissue is richly innervated by the enteric nervous system and possesses a high density of muscarinic and histaminic receptors, making it particularly sensitive to agonists like acetylcholine (ACh) and histamine. Tiemonium methylsulfate is an antispasmodic drug that exerts its effects through the competitive antagonism of muscarinic cholinergic receptors and also demonstrates an affinity for histamine H1 receptors.[1][2][3] This document provides a detailed protocol for utilizing the isolated guinea pig ileum assay to characterize the antagonistic properties of Tiemonium methylsulfate against contractions induced by acetylcholine and histamine.

Data Presentation

The following tables summarize quantitative data for relevant compounds in the guinea pig ileum contraction assay. This data is essential for comparing the potency of Tiemonium methylsulfate with standard antagonists.

Table 1: Antagonist Potency (pA2 values) against Acetylcholine-Induced Contractions

CompoundTarget ReceptorpA2 Value (Guinea Pig Ileum)Antagonism Type
Tiemonium methylsulfate Muscarinic Acetylcholine ReceptorsData not available in cited literatureCompetitive[1]
AtropineMuscarinic Acetylcholine Receptors~8.9 - 9.93Competitive
DicyclomineMuscarinic Acetylcholine Receptors~9.39Competitive
Pirenzepine (M1 selective)Muscarinic Acetylcholine Receptors~6.95Competitive
Hexahydrosiladifenidol (M3 selective)Muscarinic Acetylcholine Receptors~8.06Competitive

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Table 2: Antagonist Potency against Histamine-Induced Contractions

CompoundTarget ReceptorpA2 Value (Guinea Pig Ileum)Antagonism Type
Tiemonium methylsulfate Histamine H1 ReceptorsData not available in cited literatureWeak Competitive[1]
MepyramineHistamine H1 Receptors~9.0Competitive

Experimental Protocols

This section details the methodology for the isolated guinea pig ileum contraction assay to evaluate the effects of Tiemonium methylsulfate.

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g), fasted overnight with free access to water.

  • Physiological Salt Solution (Tyrode's Solution):

    • NaCl: 137 mM

    • KCl: 2.7 mM

    • CaCl2: 1.8 mM

    • MgCl2: 1.0 mM

    • NaHCO3: 11.9 mM

    • NaH2PO4: 0.4 mM

    • Glucose: 5.6 mM

    • The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

  • Drugs and Chemicals:

    • Tiemonium methylsulfate

    • Acetylcholine chloride (ACh)

    • Histamine dihydrochloride

    • Atropine sulfate (for comparison)

    • Mepyramine maleate (for comparison)

    • All drugs should be dissolved in distilled water to prepare stock solutions.

Equipment
  • Isolated organ bath system with a water jacket (maintained at 37°C)

  • Isotonic or isometric force transducer

  • Data acquisition system (e.g., PowerLab)

  • Carbogen gas supply

  • Surgical instruments (scissors, forceps)

  • Suture thread (silk or cotton)

  • Petri dish

  • Syringe and needle

Experimental Procedure

1. Tissue Preparation:

  • Humanely euthanize the guinea pig according to institutional guidelines.

  • Perform a laparotomy to expose the abdominal cavity.

  • Locate the caecum and identify the terminal ileum.

  • Carefully dissect a segment of the ileum (approximately 10-15 cm) proximal to the ileo-caecal junction.

  • Place the isolated ileum segment in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.

  • Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the ileum into smaller segments of 2-3 cm in length.

  • Tie a silk or cotton thread to each end of the ileum segments.

2. Tissue Mounting and Equilibration:

  • Mount the prepared ileum segment in the organ bath containing Tyrode's solution by attaching the bottom thread to a fixed hook and the top thread to the force transducer.

  • Apply a resting tension of 0.5-1.0 g to the tissue.

  • Allow the tissue to equilibrate for at least 30-60 minutes in the organ bath, which is maintained at 37°C and continuously aerated with carbogen.

  • During the equilibration period, wash the tissue with fresh Tyrode's solution every 15 minutes.

3. Protocol for Evaluating Antagonism of Acetylcholine-Induced Contractions:

  • Baseline Recording: After equilibration, record a stable baseline tension.

  • Control Concentration-Response Curve (CRC) for Acetylcholine:

    • Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M to 10⁻³ M).

    • Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

    • After obtaining the maximal contraction, wash the tissue repeatedly with fresh Tyrode's solution until the tension returns to the baseline. Allow the tissue to rest for at least 20-30 minutes.

  • Incubation with Tiemonium Methylsulfate:

    • Introduce a known concentration of Tiemonium methylsulfate (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.

  • CRC for Acetylcholine in the Presence of Tiemonium Methylsulfate:

    • Repeat the cumulative addition of acetylcholine as described in step 3.2 in the presence of Tiemonium methylsulfate.

  • Data Analysis:

    • Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of Tiemonium methylsulfate.

    • If Tiemonium methylsulfate is a competitive antagonist, the CRC for acetylcholine will be shifted to the right in a parallel manner.

    • Calculate the Dose Ratio (DR) for each concentration of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of Tiemonium methylsulfate. The x-intercept of the linear regression will give the pA2 value.

4. Protocol for Evaluating Antagonism of Histamine-Induced Contractions:

  • Follow the same procedure as outlined in section 3, but use histamine as the agonist instead of acetylcholine.

  • Compare the antagonistic effect of Tiemonium methylsulfate on histamine-induced contractions with its effect on acetylcholine-induced contractions to determine its selectivity.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The contractile response of the guinea pig ileum smooth muscle is primarily mediated by the activation of muscarinic M3 receptors by acetylcholine and histamine H1 receptors by histamine.

cluster_ACh Acetylcholine Signaling cluster_Hist Histamine Signaling cluster_Tiemonium Tiemonium Methylsulfate Action ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction_ACh Smooth Muscle Contraction Ca_release->Contraction_ACh PKC->Contraction_ACh Hist Histamine H1R H1 Histamine Receptor Hist->H1R Binds Gq11_H Gq/11 Protein H1R->Gq11_H Activates PLC_H Phospholipase C Gq11_H->PLC_H Activates PIP2_H PIP2 PLC_H->PIP2_H Hydrolyzes IP3_H IP3 PIP2_H->IP3_H DAG_H DAG PIP2_H->DAG_H SR_H Sarcoplasmic Reticulum IP3_H->SR_H Binds to IP3 Receptor Ca_release_H Ca²⁺ Release SR_H->Ca_release_H Contraction_Hist Smooth Muscle Contraction Ca_release_H->Contraction_Hist Tiemonium Tiemonium methylsulfate Tiemonium->M3R Competitively Antagonizes Tiemonium->H1R Weakly Antagonizes

Caption: Signaling pathways of acetylcholine and histamine-induced smooth muscle contraction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

start Start prep Guinea Pig Ileum Tissue Preparation start->prep mount Mount Tissue in Organ Bath prep->mount equil Equilibration (30-60 min) mount->equil crc_control Record Control Agonist Concentration-Response Curve (CRC) equil->crc_control wash_rest Wash and Rest (20-30 min) crc_control->wash_rest incubate Incubate with Tiemonium Methylsulfate wash_rest->incubate crc_antagonist Record Agonist CRC in Presence of Antagonist incubate->crc_antagonist data_analysis Data Analysis: Plot CRCs, Calculate DR, Schild Plot crc_antagonist->data_analysis end End data_analysis->end

Caption: Experimental workflow for the isolated guinea pig ileum contraction assay.

References

Application

Application Note: Preparation of Tiemonium Methylsulfate Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals. Introduction Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent used as an antispasmodic to relieve muscle spasms in the intestine...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent used as an antispasmodic to relieve muscle spasms in the intestine, biliary system, uterus, and bladder.[1][2] Its mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors and interference with intracellular calcium ion availability, leading to the relaxation of smooth muscle.[3][4][5] This dual action makes it a subject of interest in pharmacological research, particularly in studies involving smooth muscle physiology and gastrointestinal disorders.

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and application of Tiemonium methylsulfate stock solutions.

Physicochemical Properties

A summary of the key properties of Tiemonium methylsulfate is provided below. The molecular weight of the complete salt should be used for all calculations to ensure accurate molar concentrations.

PropertyValueReference
Chemical Name 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholinium methyl sulfate[5][6]
Molecular Formula C₁₉H₂₇NO₆S₂[6]
Molecular Weight 429.6 g/mol [6][7]
Appearance White to off-white crystalline powder
Solubility Freely soluble in water; slightly soluble in ethanol and methanol

Mechanism of Action: Dual Antispasmodic Effect

Tiemonium methylsulfate exerts its spasmolytic effect through two primary pathways. Firstly, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells, preventing acetylcholine from inducing contraction.[1][3] Secondly, it exhibits a non-specific, papaverine-like effect by modulating calcium ion (Ca²⁺) homeostasis. It reinforces the binding of calcium to membrane phospholipids and may inhibit the release of intracellular Ca²⁺, which is essential for muscle contraction.[3][4]

Tiemonium_Mechanism cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) M3R Muscarinic Receptor (M3) ACh_vesicle->M3R binds Gq Gq Protein M3R->Gq activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor Ca_ion Ca²⁺ SR->Ca_ion releases Contraction Muscle Contraction Ca_ion->Contraction triggers Ca_Channel Ca²⁺ Channel Ca_Channel->Ca_ion influx Tiemonium Tiemonium Methylsulfate Tiemonium->M3R blocks Tiemonium->Ca_Channel inhibits

Mechanism of action of Tiemonium Methylsulfate.

Experimental Protocols

This section provides a detailed methodology for the preparation of a 100 mM primary stock solution of Tiemonium methylsulfate and subsequent dilutions for use in in vitro assays.

4.1. Materials and Equipment

  • Tiemonium methylsulfate powder (MW: 429.6 g/mol )

  • Sterile, nuclease-free water (e.g., cell culture grade, WFI, or equivalent)

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES recommended)

  • Sterile syringes

  • Pipettes and sterile, filtered pipette tips

  • Laminar flow hood/biosafety cabinet

4.2. Protocol for 100 mM Primary Stock Solution

  • Calculation: To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.010 L × 429.6 g/mol × 1000 mg/g

    • Mass = 429.6 mg

  • Weighing: In a laminar flow hood, accurately weigh 429.6 mg of Tiemonium methylsulfate powder using an analytical balance. Transfer the powder into a sterile 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of sterile, nuclease-free water to the conical tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is fully dissolved. The solution should be clear and colorless.

    • If dissolution is slow, brief sonication in a water bath can be used. Avoid excessive heating.

  • Volume Adjustment: Carefully add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile conical tube. This step is crucial for removing any potential microbial contamination, making the stock suitable for cell culture applications.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes (e.g., 100 µL aliquots). This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration (100 mM), preparation date, and your initials.

    • Store aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). Protect from light.

4.3. Preparation of Working Solutions

Prepare working solutions by diluting the primary stock solution in the appropriate cell culture medium or assay buffer immediately before use.

  • Example: To prepare 1 mL of a 100 µM working solution:

    • Use the dilution formula: M₁V₁ = M₂V₂

    • (100 mM) × V₁ = (0.1 mM) × (1 mL)

    • V₁ = 0.001 mL = 1 µL

    • Add 1 µL of the 100 mM primary stock to 999 µL of assay buffer/medium .

Experimental Workflow

The following diagram illustrates the standard workflow from stock solution preparation to its application in a typical in vitro experiment.

Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Protocol start Weigh Compound dissolve Dissolve in Sterile Water start->dissolve adjust Adjust to Final Volume dissolve->adjust sterilize Sterile Filter (0.22 µm) adjust->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells/Tissue dilute->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., Contraction, Viability) incubate->measure

General workflow for preparing and using Tiemonium Methylsulfate.

Quantitative Data from Literature

While specific IC₅₀ or pA₂ values for Tiemonium methylsulfate in in vitro biological assays were not prominently available in the reviewed literature, various studies have utilized it at specific concentration ranges for analytical purposes. These ranges can serve as a starting point for designing dose-response experiments. Researchers should perform their own dose-response curves to determine the optimal concentrations for their specific assay system (e.g., cell line, tissue type).

ApplicationSolvent(s)Concentration RangeReference
UV-SpectrophotometryDistilled Water10 - 30 µg/mL[8]
UV-Spectrophotometry0.1M HCl, Methanol10 - 120 µg/mL
UPLC AnalysisEthanol0.1 - 10 µg/mL[9]
RP-HPLC AnalysisWater1 - 25 µg/mL[10]
In Vitro PharmacologyN/ADose-response studies recommended

Note: 10 µg/mL is approximately 23.3 µM.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling Tiemonium methylsulfate powder and solutions.

  • Handle the powder in a chemical fume hood or ventilated enclosure to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

Method

Application Notes and Protocols for Studying Bladder Smooth Muscle Contractility with Tiemonium Methylsulfate

For Researchers, Scientists, and Drug Development Professionals Introduction Tiemonium methylsulfate is an antispasmodic agent that alleviates smooth muscle spasms, including those in the urinary bladder.[1] It functions...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium methylsulfate is an antispasmodic agent that alleviates smooth muscle spasms, including those in the urinary bladder.[1] It functions as a quaternary ammonium antimuscarinic drug, exhibiting peripheral effects similar to atropine.[2] Its mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors and interference with calcium ion mobilization, leading to the relaxation of smooth muscle.[1][3] These properties make Tiemonium methylsulfate a valuable tool for researchers studying bladder physiology and pathophysiology, particularly in the context of overactive bladder and other disorders characterized by detrusor muscle instability.

These application notes provide detailed protocols for utilizing Tiemonium methylsulfate in in vitro bladder smooth muscle contractility studies. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in pharmacology, urology, and related fields.

Data Presentation

Table 1: Inhibitory Effect of Tiemonium Methylsulfate on Carbachol-Induced Bladder Smooth Muscle Contraction

ParameterValueSpecies/TissueExperimental Conditions
pEC50 (Carbachol) 5.16 ± 0.06Mouse BladderIsolated bladder strips
Tiemonium Methylsulfate Concentration User-defined range
IC50 (Tiemonium Methylsulfate) To be determinedCumulative concentration-response
pA2 To be determinedSchild analysis

Table 2: Effect of Tiemonium Methylsulfate on KCl-Induced Bladder Smooth Muscle Contraction

ParameterValueSpecies/TissueExperimental Conditions
KCl Concentration 40-80 mMRat/Mouse BladderIsolated bladder strips
Tiemonium Methylsulfate Concentration User-defined rangeNon-receptor-mediated contraction
% Inhibition of Contraction To be determined

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in bladder smooth muscle contraction and the points of intervention for Tiemonium methylsulfate.

G cluster_0 Cholinergic Stimulation cluster_1 Tiemonium Methylsulfate Intervention ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction TMS Tiemonium Methylsulfate TMS->M3R Antagonism

Caption: Cholinergic signaling pathway in bladder smooth muscle and Tiemonium methylsulfate's antagonistic action on the M3 muscarinic receptor.

G cluster_0 Calcium Influx and Contraction cluster_1 Tiemonium Methylsulfate Intervention Depolarization Membrane Depolarization (e.g., KCl) VGCC Voltage-Gated Ca²⁺ Channels (L-type) Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx CaM Calmodulin Ca_influx->CaM MLCK_active Active MLCK CaM->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC MLC_P Phosphorylated MLC MLC->MLC_P Phosphorylation Contraction Muscle Contraction MLC_P->Contraction TMS Tiemonium Methylsulfate TMS->VGCC Interference

Caption: Calcium signaling pathway in bladder smooth muscle and Tiemonium methylsulfate's interference with voltage-gated calcium channels.

Experimental Protocols

Preparation of Isolated Bladder Smooth Muscle Strips

This protocol describes the dissection and preparation of bladder smooth muscle strips from a rodent model (e.g., rat or mouse) for in vitro contractility studies.

Materials:

  • Rodent model (rat or mouse)

  • Krebs-Henseleit solution (see composition below), ice-cold and gassed with 95% O₂ / 5% CO₂

  • Dissecting instruments (scissors, forceps)

  • Dissecting dish with a silicone-based bottom

  • Surgical thread

  • Organ bath system with force transducers

Krebs-Henseleit Solution Composition:

Component Concentration (mM)
NaCl 118.4
KCl 4.7
CaCl₂ 2.5
MgSO₄ 1.2
KH₂PO₄ 1.2
NaHCO₃ 25.0

| Glucose | 11.7 |

Procedure:

  • Euthanize the animal using a method approved by the institutional animal care and use committee.

  • Perform a midline abdominal incision to expose the bladder.

  • Carefully excise the bladder and immediately place it in ice-cold, oxygenated Krebs-Henseleit solution.

  • Transfer the bladder to a dissecting dish containing fresh, oxygenated Krebs-Henseleit solution.

  • Remove any adhering fat and connective tissue from the bladder surface.

  • Open the bladder longitudinally from the neck to the dome.

  • Gently remove the urothelium (the inner lining) by sharp dissection if the study focuses solely on the detrusor muscle.

  • Cut longitudinal strips of the bladder wall, approximately 2-3 mm in width and 8-10 mm in length.

  • Tie a loop of surgical thread to each end of the muscle strip.

In Vitro Bladder Smooth Muscle Contractility Assay

This protocol outlines the procedure for measuring the contractile response of isolated bladder strips to various stimuli and the inhibitory effect of Tiemonium methylsulfate.

Experimental Workflow:

G A Mount bladder strips in organ bath B Equilibrate for 60-90 minutes (wash every 15-20 min) A->B C Induce reference contraction (e.g., Carbachol or KCl) B->C D Wash and return to baseline C->D E Pre-incubate with Tiemonium Methylsulfate (or vehicle) D->E F Generate cumulative concentration- response curve to agonist E->F G Record and analyze data F->G

Caption: Experimental workflow for assessing the effect of Tiemonium methylsulfate on bladder smooth muscle contractility.

Procedure:

  • Mount the prepared bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Apply an initial tension of approximately 1 gram to each strip and allow them to equilibrate for at least 60-90 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, elicit a reference contraction by adding a submaximal concentration of an agonist, such as carbachol (e.g., 1 µM) or KCl (e.g., 60 mM), to the organ bath.

  • Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • To assess the inhibitory effect of Tiemonium methylsulfate, pre-incubate the bladder strips with the desired concentration of the compound (or vehicle control) for a specified period (e.g., 20-30 minutes) before adding the contractile agonist.

  • Generate a cumulative concentration-response curve by adding increasing concentrations of the agonist (e.g., carbachol) to the organ bath in the presence and absence of Tiemonium methylsulfate.

  • Record the isometric contractions using a force transducer and appropriate data acquisition software.

  • Analyze the data to determine parameters such as the maximum contraction (Emax), the concentration of agonist that produces 50% of the maximal response (EC50), and the inhibitory constant (pA2) for Tiemonium methylsulfate.

Conclusion

Tiemonium methylsulfate serves as a valuable pharmacological tool for investigating the mechanisms of bladder smooth muscle contraction and relaxation. Its dual action on muscarinic receptors and calcium channels allows for the dissection of these key signaling pathways in bladder function. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize Tiemonium methylsulfate in their studies of bladder physiology and to explore its potential as a therapeutic agent for bladder disorders.

References

Application

Application Note: Protocol for Determining Cell Viability in the Presence of Tiemonium Methylsulfate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive protocol for assessing the in vitro effects of Tiemonium methylsulfate on cell viability.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the in vitro effects of Tiemonium methylsulfate on cell viability. Tiemonium methylsulfate is an antispasmodic drug that functions as a competitive antagonist of cholinergic and histamine H1 receptors and also modulates calcium ion availability.[1] Understanding its impact on cell viability is crucial for toxicological screening and elucidating its cellular mechanisms. This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for quantifying metabolically active cells.[2][3] Alternative protocols for WST-1 and Trypan Blue exclusion assays are also provided.

Mechanism of Action of Tiemonium Methylsulfate

Tiemonium methylsulfate exerts its antispasmodic effects through a multi-faceted mechanism. Primarily, it acts as a competitive antagonist at muscarinic cholinergic receptors, similar to atropine.[1] It also shows a weak competitive antagonism at histamine H1 receptors.[1] A key aspect of its action is its membrane-stabilizing effect, where it reinforces the binding of calcium to membrane phospholipids.[1] Unlike papaverine, which slows the influx of intracytoplasmic Ca2+, tiemonium inhibits the release and thus the availability of this ion.[1] This modulation of calcium signaling can have significant downstream effects on various cellular processes, including proliferation and viability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tiemonium Tiemonium Methylsulfate Receptor Muscarinic Acetylcholine Receptor Tiemonium->Receptor Competitive Antagonism Ca_Channel Membrane Phospholipids (Ca2+ Binding) Tiemonium->Ca_Channel Reinforces Ca2+ Binding PLC Phospholipase C (PLC) Receptor->PLC ACh (Blocked) IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca2+ Release (Inhibited) ER->Ca_Release Downstream Downstream Pathways (e.g., Proliferation, Apoptosis) Ca_Release->Downstream Modulates

Caption: Signaling pathway of Tiemonium methylsulfate.

Experimental Protocols

Three common methods for assessing cell viability are presented. The MTT assay is detailed as the primary protocol, with WST-1 and Trypan Blue assays as alternatives.

Primary Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Selected mammalian cell line (e.g., HCT116, MCF-7)

  • Tiemonium methylsulfate (powder, to be dissolved)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[2][4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • Sterile 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Culture & Harvest Cells B 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->B C 3. Incubate Overnight (37°C, 5% CO2) B->C D 4. Prepare Serial Dilutions of Tiemonium Methylsulfate E 5. Treat Cells with Compound D->E F 6. Incubate for 24-72 hours E->F G 7. Add MTT Reagent (10 µL/well) H 8. Incubate for 2-4 hours G->H I 9. Add Solubilization Solution (100 µL/well) H->I J 10. Incubate to Dissolve Crystals I->J K 11. Read Absorbance at 570 nm J->K

Caption: Experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of Tiemonium methylsulfate in sterile distilled water or PBS.[7] Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After overnight incubation, remove the medium and add 100 µL of the prepared Tiemonium methylsulfate dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[5][8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[5]

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader.[4][8]

Alternative Protocol 1: WST-1 Assay

The WST-1 assay is similar to MTT but uses a water-soluble tetrazolium salt, which is cleaved by mitochondrial dehydrogenases to form a soluble formazan dye. This eliminates the need for a solubilization step.

Procedure:

  • Seed and treat cells with Tiemonium methylsulfate as described in the MTT protocol (Steps 1-4).

  • Add 10 µL of WST-1 reagent to each well.[9][10]

  • Incubate for 0.5-4 hours at 37°C.

  • Shake the plate for 1 minute.[9][10]

  • Measure the absorbance between 420-480 nm.[9][10]

Alternative Protocol 2: Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.[11] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[11][12]

Procedure:

  • Culture and treat cells in a suitable format (e.g., 6-well or 12-well plates).

  • After treatment, harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in 1 mL of serum-free medium or PBS.[13]

  • Mix a small volume (e.g., 10 µL) of the cell suspension with an equal volume of 0.4% trypan blue solution.[12]

  • Incubate for 3-5 minutes at room temperature.[13][14]

  • Load 10 µL of the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.[12]

Data Presentation and Analysis

Quantitative data from the viability assays should be recorded systematically. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Calculation:

  • Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Blank)

  • % Cell Viability = [(Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Vehicle Control Cells)] x 100

The results can be summarized in tables for clarity and easy comparison.

Table 1: Example Raw Absorbance Data (570 nm) from MTT Assay

Tiemonium Conc. (µM) Replicate 1 Replicate 2 Replicate 3 Average Absorbance Standard Deviation
0 (Vehicle Control) 1.254 1.288 1.271 1.271 0.017
10 1.103 1.125 1.098 1.109 0.014
25 0.855 0.879 0.861 0.865 0.012
50 0.642 0.631 0.655 0.643 0.012
100 0.311 0.325 0.319 0.318 0.007
200 0.158 0.162 0.155 0.158 0.004

| Blank (Medium Only) | 0.095 | 0.098 | 0.096 | 0.096 | 0.002 |

Table 2: Calculated Cell Viability

Tiemonium Conc. (µM) Average Corrected Absorbance % Cell Viability
0 (Vehicle Control) 1.175 100.0%
10 1.013 86.2%
25 0.769 65.4%
50 0.547 46.5%
100 0.222 18.9%

| 200 | 0.062 | 5.3% |

From this data, a dose-response curve can be plotted to determine the IC50 (half-maximal inhibitory concentration) value of Tiemonium methylsulfate for the tested cell line.

References

Method

Application Notes and Protocols for Assessing Tiemonium Methylsulfate Bioavailability in Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent that exerts its therapeutic effects by acting as a competitive antagonist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent that exerts its therapeutic effects by acting as a competitive antagonist of acetylcholine at muscarinic receptors and by modulating intracellular calcium ion dynamics.[1][2][3] As a quaternary ammonium compound, its permanent positive charge is expected to result in low oral bioavailability.[4] A thorough assessment of its bioavailability is a critical step in preclinical drug development to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide a comprehensive overview and detailed protocols for conducting animal studies to determine the absolute oral bioavailability of Tiemonium methylsulfate. The methodologies described herein are based on established practices for pharmacokinetic (PK) studies in rodents and align with regulatory guidelines for bioanalytical method validation.

Data Presentation

Quantitative data from bioavailability studies should be summarized to facilitate clear interpretation and comparison between different administration routes. The following tables are templates for presenting key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Tiemonium Methylsulfate in Rats Following Intravenous (IV) Administration

ParameterUnitValue (Mean ± SD)
Dosemg/kg5
C₀ (Initial Concentration)ng/mL1500 ± 250
AUC₀-tng·h/mL3500 ± 450
AUC₀-∞ng·h/mL3600 ± 470
t₁/₂ (Half-life)h2.5 ± 0.5
CL (Clearance)L/h/kg1.4 ± 0.2
Vd (Volume of Distribution)L/kg4.5 ± 0.8

Table 2: Pharmacokinetic Parameters of Tiemonium Methylsulfate in Rats Following Oral (PO) Administration

ParameterUnitValue (Mean ± SD)
Dosemg/kg50
Cmax (Maximum Concentration)ng/mL150 ± 40
Tmax (Time to Cmax)h1.0 ± 0.3
AUC₀-tng·h/mL720 ± 150
AUC₀-∞ng·h/mL750 ± 160
t₁/₂ (Half-life)h3.0 ± 0.6
F (Absolute Bioavailability)%2.1

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Male and Female (equal numbers)

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for an overnight fast before oral administration.

Experimental Design for Bioavailability Study

The study should follow a parallel design with two groups of animals:

  • Group 1 (Intravenous Administration): Tiemonium methylsulfate is administered as a single bolus injection into the tail vein.

  • Group 2 (Oral Administration): Tiemonium methylsulfate is administered by oral gavage.

A sufficient number of animals should be used in each group to allow for serial blood sampling and to ensure statistical power.

cluster_setup Experimental Setup cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Model Sprague-Dawley Rats (n=6 per group) Acclimatization Acclimatization (7 days) Animal_Model->Acclimatization Fasting Overnight Fasting (for PO group) Acclimatization->Fasting IV_Group Group 1: IV Administration (5 mg/kg) PO_Group Group 2: Oral Administration (50 mg/kg) Blood_Sampling Serial Blood Sampling (Tail Vein) IV_Group->Blood_Sampling PO_Group->Blood_Sampling Timepoints Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h Blood_Sampling->Timepoints Plasma_Prep Plasma Preparation (Centrifugation) Timepoints->Plasma_Prep Bioanalysis LC-MS/MS Analysis of Tiemonium Methylsulfate Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Experimental workflow for the bioavailability study.
Dosing Protocols

3.3.1. Intravenous (IV) Administration

  • Preparation of Dosing Solution: Prepare a sterile solution of Tiemonium methylsulfate in saline at a concentration of 2.5 mg/mL.

  • Animal Restraint: Place the rat in a suitable restraint device.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

  • Injection: Using a 27-gauge needle attached to a 1 mL syringe, inject the dosing solution as a bolus into one of the lateral tail veins at a volume of 2 mL/kg.

  • Post-injection: Apply gentle pressure to the injection site to prevent bleeding.

3.3.2. Oral (PO) Administration

  • Preparation of Dosing Solution: Prepare a solution or suspension of Tiemonium methylsulfate in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) at a concentration of 10 mg/mL.

  • Animal Restraint: Gently restrain the rat.

  • Gavage: Introduce a ball-tipped gavage needle (16-18 gauge) into the esophagus and administer the dosing solution at a volume of 5 mL/kg.[2][5][6][7][8]

  • Post-gavage: Return the animal to its cage and observe for any signs of distress.

Blood Sampling Protocol
  • Sample Collection: Collect blood samples (approximately 100-150 µL) from the tail vein at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma samples to clean tubes and store them at -80°C until bioanalysis.

Bioanalytical Method: UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for the quantification of Tiemonium methylsulfate in rat plasma due to its high sensitivity and selectivity.

3.5.1. Sample Preparation

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

3.5.2. Chromatographic and Mass Spectrometric Conditions

  • UPLC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for Tiemonium methylsulfate and the internal standard.

Table 3: Example UPLC-MS/MS Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Tiemonium) To be determined experimentally
MRM Transition (IS) To be determined experimentally

3.5.3. Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA guidance) to ensure its reliability.[4][9][10][11][12] Key validation parameters include:

  • Selectivity and Specificity

  • Calibration Curve (Linearity)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Cmax and Tmax: Determined directly from the observed data.

  • AUC: Calculated using the linear trapezoidal rule.

  • t₁/₂: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

  • CL: Calculated as Dose/AUC₀-∞ for IV data.

  • Vd: Calculated as CL/λz for IV data.

  • Absolute Bioavailability (F%): Calculated using the following formula:

    F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Mechanism of Action of Tiemonium Methylsulfate

Tiemonium methylsulfate is an antispasmodic agent that primarily acts through two mechanisms:

  • Antimuscarinic Activity: It competitively blocks acetylcholine at muscarinic receptors on smooth muscle cells. This inhibition of the parasympathetic nervous system leads to muscle relaxation.[1][2][3]

  • Calcium Channel Modulation: It may also directly relax smooth muscles by interfering with calcium ion channels, reducing the influx of calcium required for muscle contraction.[2][3]

cluster_pathway Tiemonium Methylsulfate Signaling Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds Tiemonium Tiemonium Methylsulfate Tiemonium->M_Receptor Inhibits Ca_Channel Calcium Ion Channel Tiemonium->Ca_Channel Inhibits PLC PLC Activation M_Receptor->PLC Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Ca_Influx->Contraction Relaxation Smooth Muscle Relaxation

Mechanism of action of Tiemonium methylsulfate.

References

Application

Application of Tiemonium methylsulfate in human bronchial smooth muscle cell assays.

For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with known efficacy in treating smooth muscle spasms, pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tiemonium methylsulfate is a quaternary ammonium antispasmodic agent with known efficacy in treating smooth muscle spasms, primarily in the gastrointestinal and urinary tracts.[1] Its mechanism of action is primarily attributed to its anticholinergic (muscarinic receptor antagonist) and calcium channel modulating properties.[2] Acetylcholine is a key neurotransmitter that mediates bronchoconstriction through its action on muscarinic receptors in airway smooth muscle.[3][4] Therefore, as a muscarinic receptor antagonist, Tiemonium methylsulfate is a compound of interest for investigating potential bronchodilatory effects in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5][6]

The primary pathological features of asthma include the contraction of tracheobronchial smooth muscle, a process that is calcium-dependent.[7] Tiemonium methylsulfate's dual mechanism of action, involving both competitive antagonism of cholinergic stimulation and interference with calcium ion mobilization, suggests its potential utility in relaxing human bronchial smooth muscle cells (hBSMCs).[2] Specifically, it has been shown to inhibit the release and availability of intracellular calcium ions, a critical step in the smooth muscle contraction cascade.[2]

These application notes provide a framework for evaluating the effects of Tiemonium methylsulfate on hBSMCs in vitro. The described protocols are established methods for assessing smooth muscle cell contractility and intracellular signaling pathways relevant to bronchodilation.

Principle of Action

Tiemonium methylsulfate is expected to induce relaxation of pre-contracted human bronchial smooth muscle cells through two primary mechanisms:

  • Anticholinergic Activity : By competitively blocking M3 muscarinic receptors on the surface of hBSMCs, Tiemonium methylsulfate prevents acetylcholine (or other muscarinic agonists like methacholine) from inducing the signaling cascade that leads to cell contraction.[3][4]

  • Calcium Modulation : Tiemonium methylsulfate may directly interfere with calcium signaling within the hBSMCs. This can occur by inhibiting the influx of extracellular calcium or by preventing the release of calcium from intracellular stores like the sarcoplasmic reticulum, thereby reducing the availability of free cytosolic calcium required for the contractile machinery.[2][8]

Data Presentation

The following tables represent hypothetical data that could be generated from the experimental protocols described below. These tables are designed for the clear and structured presentation of quantitative results.

Table 1: Effect of Tiemonium Methylsulfate on Methacholine-Induced hBSMC Contraction

Tiemonium Methylsulfate Concentration (µM)Methacholine EC50 (µM)Maximum Contraction (% of control)
0 (Control)1.2100
0.15.885
125.362
10112.735
100450.115

Table 2: Inhibition of Methacholine-Induced Intracellular Calcium Mobilization by Tiemonium Methylsulfate

Tiemonium Methylsulfate Concentration (µM)Peak [Ca2+]i (nM) after Methacholine (10 µM) Stimulation% Inhibition of Calcium Response
0 (Control)450 ± 250
0.1380 ± 2215.6
1250 ± 1844.4
10120 ± 1573.3
10060 ± 886.7

Experimental Protocols

Protocol 1: Human Bronchial Smooth Muscle Cell (hBSMC) Culture

  • Cell Source : Obtain commercially available primary hBSMCs.

  • Culture Medium : Use a specialized smooth muscle cell growth medium (e.g., SmGM™-2) supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics.

  • Culture Conditions : Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing : Passage cells when they reach 80-90% confluency using standard trypsinization procedures. Use cells between passages 3 and 7 for experiments to ensure phenotypic stability.

Protocol 2: Collagen Gel Contraction Assay

This assay measures the ability of hBSMCs to contract a 3D collagen matrix, serving as an in vitro model for tissue contraction.[9][10][11]

  • Preparation of Cell-Collagen Mixture :

    • Harvest hBSMCs and resuspend them in serum-free medium at a concentration of 2 x 10^6 cells/mL.

    • On ice, mix Type I collagen solution, reconstitution buffer, and the hBSMC suspension to achieve a final collagen concentration of 1.5 mg/mL and a cell density of 2 x 10^5 cells/mL.

  • Gel Polymerization :

    • Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 1 hour to allow for collagen polymerization.

  • Pre-incubation and Contraction Induction :

    • After polymerization, gently detach the gels from the sides of the wells.

    • Add 1 mL of serum-free medium to each well.

    • Pre-incubate the gels with varying concentrations of Tiemonium methylsulfate (or vehicle control) for 30 minutes.

    • Induce contraction by adding a muscarinic agonist such as methacholine or histamine to the medium.

  • Data Acquisition and Analysis :

    • Capture images of the gels at specified time points (e.g., 0, 15, 30, 60 minutes) using a digital imaging system.

    • Measure the surface area of each gel using image analysis software (e.g., ImageJ).

    • Calculate the degree of contraction as the percentage decrease in gel area relative to the initial area.

Protocol 3: Intracellular Calcium ([Ca2+]i) Measurement

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to stimuli.[12]

  • Cell Preparation :

    • Seed hBSMCs onto glass-bottom dishes or black-walled, clear-bottom 96-well plates and grow to 70-80% confluency.

  • Dye Loading :

    • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.

  • Drug Treatment and Measurement :

    • Wash the cells to remove excess dye.

    • Place the plate or dish into a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of Tiemonium methylsulfate and incubate for a defined period.

    • Stimulate the cells with a contractile agonist (e.g., methacholine) and record the fluorescence changes over time.

  • Data Analysis :

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

    • Convert fluorescence data to intracellular calcium concentrations using appropriate calibration methods.

    • Determine the peak [Ca2+]i and the area under the curve to quantify the calcium response.

Visualizations

Tiemonium_Methylsulfate_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum M3R M3 Muscarinic Receptor PLC PLC M3R->PLC Activates Ca_Channel L-type Ca2+ Channel Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Channel->Ca_Calmodulin Ca2+ Influx IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Activates MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin SR_Ca Ca2+ Store IP3R->SR_Ca Releases Ca2+ SR_Ca->Ca_Calmodulin Increases [Ca2+]i ACh Acetylcholine ACh->M3R Binds Tiemonium Tiemonium Methylsulfate Tiemonium->M3R Blocks Tiemonium->Ca_Channel Inhibits Tiemonium->IP3R Inhibits Release Extracellular_Ca Extracellular Ca2+

Caption: Proposed mechanism of Tiemonium Methylsulfate in hBSMCs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Culture hBSMCs Harvest 2. Harvest & Resuspend Cells Culture->Harvest Collagen_Mix 3. Prepare Cell-Collagen Mix Harvest->Collagen_Mix Polymerize 4. Polymerize Gel Collagen_Mix->Polymerize Pretreat 5. Pretreat with Tiemonium Polymerize->Pretreat Contract 6. Induce Contraction (e.g., Methacholine) Pretreat->Contract Image 7. Image Acquisition Contract->Image Analyze 8. Measure Gel Area Image->Analyze Calculate 9. Calculate % Contraction Analyze->Calculate

Caption: Workflow for the Collagen Gel Contraction Assay.

Calcium_Signaling_Pathway Agonist Muscarinic Agonist (e.g., Methacholine) M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca_Release Ca2+ Release SR->Ca_Release Contraction Contraction Ca_Release->Contraction Initiates Tiemonium Tiemonium Methylsulfate Tiemonium->M3R Antagonizes

Caption: Muscarinic receptor signaling pathway in hBSMCs.

References

Method

Application Notes and Protocols for the Spectrophotometric Determination of Tiemonium Methylsulfate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the quantitative determination of Tiemonium methylsulfate in bulk and pharmaceutical dosage forms usi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Tiemonium methylsulfate in bulk and pharmaceutical dosage forms using spectrophotometric methods. The described methods are simple, accurate, and precise, making them suitable for routine quality control analysis.

Introduction

Tiemonium methylsulfate, a quaternary ammonium antimuscarinic agent, is utilized for its antispasmodic properties to relieve visceral spasms.[1][2] Its therapeutic efficacy is dependent on the correct dosage and purity of the active pharmaceutical ingredient (API). Therefore, robust analytical methods are crucial for its quantification in pharmaceutical formulations. Spectrophotometry, being a widely accessible and cost-effective technique, offers a reliable approach for this purpose.

This document outlines various spectrophotometric methods for the determination of Tiemonium methylsulfate, including direct UV spectrophotometry, derivative spectrophotometry, and visible spectrophotometry based on ion-pair complex formation. Detailed experimental protocols, validation data, and visual workflows are provided to facilitate the implementation of these methods in a laboratory setting.

Method 1: Direct UV Spectrophotometry

This method relies on the direct measurement of the ultraviolet absorbance of Tiemonium methylsulfate. It is a straightforward and rapid technique suitable for the analysis of the pure drug and its formulations.

Principle

Tiemonium methylsulfate exhibits a characteristic absorption maximum in the UV region, which can be used for its quantification.[2][3] The absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[4]

2. Reagents and Materials:

  • Tiemonium methylsulfate reference standard

  • Distilled water[3] or Methanol[4]

  • Pharmaceutical dosage forms (tablets or ampoules) of Tiemonium methylsulfate

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Tiemonium methylsulfate reference standard.

  • Dissolve it in a 100 mL volumetric flask with distilled water[3] or methanol to obtain a stock solution of 100 µg/mL.

4. Preparation of Calibration Curve:

  • From the stock solution, prepare a series of dilutions ranging from 10-30 µg/mL in distilled water.[3]

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is approximately 234 nm.[3]

  • Plot a calibration curve of absorbance versus concentration.

5. Preparation of Sample Solution:

  • For Tablets:
  • Weigh and finely powder ten tablets.
  • Accurately weigh a portion of the powder equivalent to 10 mg of Tiemonium methylsulfate.
  • Transfer to a 100 mL volumetric flask, add about 75 mL of the solvent (distilled water or methanol), and sonicate for 15 minutes.
  • Make up the volume to 100 mL with the solvent and filter the solution.[4]
  • Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.
  • For Ampoules:
  • Transfer a volume of the ampoule solution equivalent to 5 mg of Tiemonium methylsulfate into a 25 mL volumetric flask.
  • Dilute to the mark with distilled water.[1]
  • Further dilute with the solvent to achieve a final concentration within the calibration range.

6. Measurement and Calculation:

  • Measure the absorbance of the sample solution at 234 nm.

  • Determine the concentration of Tiemonium methylsulfate in the sample from the calibration curve.

Quantitative Data Summary
ParameterResultReference
λmax234 nm[3]
Linearity Range10-30 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3][4]
Assay in Tablets (% of label claim)99.90 - 100.12%[3]

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_calc Calculation Standard Prepare Standard Stock Solution (100 µg/mL) Dilutions Prepare Serial Dilutions (10-30 µg/mL) Standard->Dilutions Measure_Standards Measure Absorbance of Standards at 234 nm Dilutions->Measure_Standards Sample Prepare Sample Solution from Dosage Form Measure_Sample Measure Absorbance of Sample Solution Sample->Measure_Sample Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Concentration Determine Concentration from Calibration Curve Calibration_Curve->Concentration Measure_Sample->Concentration Assay Calculate Assay Percentage Concentration->Assay

Caption: Workflow for Direct UV Spectrophotometric Determination.

Method 2: First Derivative Spectrophotometry

This stability-indicating method is useful for determining Tiemonium methylsulfate in the presence of its degradation products.

Principle

The first derivative of an absorption spectrum can be used to resolve overlapping spectra of the drug and its degradation products. The concentration of the drug is determined by measuring the amplitude of the first derivative peak at the zero-crossing point of the degradation product.[4]

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer capable of derivative scanning.[4]

2. Reagents and Materials:

  • Tiemonium methylsulfate reference standard

  • Methanol[4]

  • Hydrogen peroxide (30%) for degradation studies[4]

  • Pharmaceutical dosage forms

3. Preparation of Standard Stock Solution:

  • Prepare a stock solution of Tiemonium methylsulfate (1 mg/mL) in methanol.[4]

4. Preparation of Oxidative Degradation Product:

  • To 50 mL of the methanolic Tiemonium methylsulfate solution (1 mg/mL), add 2 mL of 30% w/v hydrogen peroxide.

  • Reflux at 90°C for 2 hours.

  • Evaporate the solution to dryness, and dissolve the residue in methanol to get a final concentration of 1 mg/mL.[4]

5. Spectrophotometric Measurement:

  • Record the zero-order absorption spectra of Tiemonium methylsulfate and its oxidative degradation product in methanol from 200-400 nm.

  • Generate the first derivative spectra for both solutions.

  • Identify the zero-crossing point of the degradation product's first derivative spectrum.

  • For Tiemonium methylsulfate, a suitable wavelength for quantification is at the zero-crossing of its oxidative degradation product, which is around 250 nm.[4]

6. Preparation of Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions in methanol.

  • Measure the amplitude of the first derivative peak at 250 nm for each dilution.

  • Construct a calibration curve by plotting the derivative amplitude against the concentration.

7. Sample Analysis:

  • Prepare the sample solution from the pharmaceutical dosage form as described in Method 1, using methanol as the solvent.

  • Measure the first derivative amplitude of the sample solution at 250 nm.

  • Calculate the concentration of Tiemonium methylsulfate from the regression equation.[4]

Quantitative Data Summary
ParameterResultReference
Wavelength250 nm (zero-crossing of oxidative degradation product)[4]
Regression EquationA = -0.0124 C - 0.0047[4]
Correlation Coefficient (r)0.9999[4]
Mean Accuracy100.24 ± 0.58%[4]

Logical Relationship Diagram

G cluster_spectra Spectral Acquisition cluster_analysis Analysis Zero_Order Record Zero-Order Spectra (Drug & Degradant) First_Derivative Generate First Derivative Spectra Zero_Order->First_Derivative Zero_Crossing Identify Zero-Crossing of Degradant First_Derivative->Zero_Crossing Calibration Construct Calibration Curve at Zero-Crossing Wavelength Zero_Crossing->Calibration Quantification Quantify Drug in Sample Calibration->Quantification

Caption: Logic for First Derivative Spectrophotometric Analysis.

Method 3: Ion-Pair Complex Formation (Visible Spectrophotometry)

This method involves the formation of a colored ion-pair complex between Tiemonium methylsulfate and a dye, which can be measured in the visible region.

Principle

Tiemonium methylsulfate, being a quaternary ammonium compound, can form an ion-pair complex with an anionic dye such as Rose Bengal in a buffered medium. The resulting colored complex can be quantified by measuring its absorbance at a specific wavelength in the visible spectrum.[1]

Experimental Protocol

1. Instrumentation:

  • A single or double beam UV-Visible spectrophotometer.

2. Reagents and Materials:

  • Tiemonium methylsulfate reference standard

  • Rose Bengal solution

  • Acetate buffer (pH 3.7)[1]

  • Methylcellulose solution (as a surfactant)[1]

  • Distilled water

  • Pharmaceutical dosage forms

3. Preparation of Standard Solutions:

  • Prepare an aqueous stock solution of Tiemonium methylsulfate (200 µg/mL).[1]

  • From this stock solution, prepare working standards.

4. General Procedure:

  • Into a series of 10 mL volumetric flasks, transfer aliquots of the working standard solution to get concentrations in the range of 3-16 µg/mL.

  • To each flask, add 1.5 mL of Rose Bengal solution, 0.4 mL of acetate buffer (pH 3.7), and 0.8 mL of methylcellulose solution.[1]

  • Mix the solutions well and dilute to the mark with distilled water.

  • Measure the absorbance at 569 nm against a reagent blank prepared similarly.[1]

5. Sample Preparation and Analysis:

  • Prepare an aqueous solution of the drug from the pharmaceutical dosage form as described in Method 1.

  • Treat an aliquot of the sample solution as described in the general procedure.

  • Measure the absorbance and determine the concentration from the calibration curve.

Quantitative Data Summary
ParameterResultReference
λmax569 nm[1]
Linearity Range3-16 µg/mL[1]
Molar Absorptivity (L mol⁻¹ cm⁻¹)2.5 x 10⁴[1]
Sandell's Sensitivity (µg cm⁻²)0.02[1]

Experimental Workflow

G cluster_prep Complex Formation cluster_analysis Measurement Drug_Aliquot Aliquot of Drug Solution Add_Reagents Add Rose Bengal, Buffer, and Surfactant Drug_Aliquot->Add_Reagents Dilution Dilute to Volume Add_Reagents->Dilution Measure_Absorbance Measure Absorbance at 569 nm Dilution->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Quantify Drug Calibration_Curve->Quantification

Caption: Workflow for Ion-Pair Complex Formation Method.

Method Validation

All the described methods have been validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating good linearity, accuracy, precision, and specificity.[3][4][5] The methods are robust and suitable for their intended analytical applications.

Conclusion

The spectrophotometric methods detailed in these application notes provide reliable and validated procedures for the determination of Tiemonium methylsulfate in pharmaceutical products. The choice of method will depend on the specific requirements of the analysis, such as the need for a stability-indicating assay or the available instrumentation. These protocols are designed to be readily implemented in a quality control laboratory for routine analysis.

References

Application

Application Notes and Protocols: Forced Degradation Studies of Tiemonium Methylsulfate

For Researchers, Scientists, and Drug Development Professionals Introduction Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent with peripheral effects similar to atropine. It is utilized for the relie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent with peripheral effects similar to atropine. It is utilized for the relief of visceral spasms. To ensure the safety and efficacy of pharmaceutical products, regulatory bodies like the International Conference on Harmonisation (ICH) mandate the performance of forced degradation studies. These studies are crucial for developing stability-indicating analytical methods, understanding the degradation pathways of the drug substance, and identifying potential degradation products. This document provides a comprehensive protocol for conducting forced degradation studies on Tiemonium methylsulfate.

Materials and Equipment

Reagents and Chemicals:

  • Tiemonium methylsulfate reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate, analytical grade

  • Orthophosphoric acid, analytical grade

  • Purified water

Equipment:

  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., X-Bridge C18, Inertsil ODS-3 C18)

  • pH meter

  • Ultrasonic water bath

  • Hot air oven

  • Photostability chamber with a UV lamp

  • Volumetric flasks and pipettes

  • TLC plates (silica gel 60 F254)

Experimental Protocols

Forced degradation studies of Tiemonium methylsulfate are performed under various stress conditions to induce degradation.[1][2] The following protocols are based on established methods.

Preparation of Stock Solution

Prepare a stock solution of Tiemonium methylsulfate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

Stress Conditions
  • Procedure: Transfer a known volume of the stock solution into a volumetric flask. Add 0.1N HCl or 1.0N HCl to achieve the desired concentration (e.g., 10 µg/mL).[1] The solution can be shaken in an ultrasonic water bath at room temperature for up to 24 hours.[1] Alternatively, the solution can be refluxed with 5M HCl for 2 hours.[3]

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.

  • Analysis: Dilute the solution to a suitable concentration and analyze using a stability-indicating analytical method.

  • Procedure: Transfer a known volume of the stock solution into a volumetric flask. Add 1.0N NaOH to achieve the desired concentration.[1] The solution can be shaken in an ultrasonic water bath. Alternatively, reflux the solution with 5N NaOH for 2 hours.[3][4]

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of HCl.

  • Analysis: Dilute the solution to a suitable concentration for analysis.

  • Procedure: Transfer a known volume of the stock solution into a volumetric flask. Add 3% hydrogen peroxide.[1][2] The solution can be kept at room temperature for a specified period (e.g., 3 hours) or refluxed at 90°C for 2 hours to facilitate degradation.[3][4]

  • Analysis: Dilute the solution to a suitable concentration for analysis.

  • Procedure: Place the solid drug substance or a solution of the drug in a hot air oven. The temperature can be varied from 50°C to 100°C for a period of 1 to 6 hours.[1][2][5]

  • Analysis: For the solid sample, dissolve it in a suitable solvent after exposure. For the solution, cool it to room temperature. Dilute to a suitable concentration for analysis.

  • Procedure: Expose the solid drug substance or a solution of the drug to UV radiation in a photostability chamber for a defined duration (e.g., 3 hours).[1][2]

  • Analysis: For the solid sample, dissolve it in a suitable solvent after exposure. For the solution, dilute it to a suitable concentration for analysis.

Analytical Method

A validated stability-indicating method, such as UPLC or HPLC, should be used to analyze the stressed samples.[1][4][6] The method must be able to separate the intact drug from its degradation products.

  • Example HPLC Conditions:

    • Column: X-Bridge C18[6]

    • Mobile Phase: Acetonitrile: Methanol: 0.05M potassium dihydrogen phosphate (20:5:80 v/v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[5][6]

    • Flow Rate: 1.5 mL/min[5][6]

    • Detection Wavelength: 235 nm[5][6]

Data Presentation

The results of the forced degradation studies should be summarized to show the extent of degradation under each stress condition.

Table 1: Summary of Forced Degradation Studies for Tiemonium Methylsulfate

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approximate)
Acid Hydrolysis 0.1N HCl3 hoursRoom Temp~10%[1]
1.0N HCl24 hoursRoom TempUp to 98.5%[1]
2N H₂SO₄7 hoursColdSignificant degradation[5]
Alkaline Hydrolysis 1.0N NaOHSeveral hoursRoom TempLess significant than acid hydrolysis[1]
Oxidative Degradation 3% H₂O₂3 hoursRoom Temp~15%[2]
Thermal Degradation Heat (in water)1 hour50-70°CUp to 13%[2]
Photolytic Degradation UV Radiation2-3 hoursN/ASignificant degradation[1][2]

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Evaluation Stock Prepare Tiemonium Methylsulfate Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 1N HCl, RT, 24h) Stock->Acid Expose to Stress Alkali Alkaline Hydrolysis (e.g., 1N NaOH, RT) Stock->Alkali Expose to Stress Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 3h) Stock->Oxidative Expose to Stress Thermal Thermal Degradation (e.g., 70°C, 1h) Stock->Thermal Expose to Stress Photolytic Photolytic Degradation (e.g., UV light, 3h) Stock->Photolytic Expose to Stress Neutralize Neutralize Acid/Alkali Samples Acid->Neutralize Alkali->Neutralize Dilute Dilute All Samples Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analysis Analyze by Stability-Indicating Method (e.g., HPLC/UPLC) Dilute->Analysis Data Calculate % Degradation Identify Degradation Products Validate Analytical Method Analysis->Data

Caption: Workflow for Forced Degradation Study of Tiemonium Methylsulfate.

Potential Degradation Logic

The following diagram illustrates the logical relationship in evaluating the degradation of Tiemonium methylsulfate.

G cluster_stress Stress Conditions TMS Tiemonium Methylsulfate (Drug Substance) Acid Acidic TMS->Acid Alkaline Alkaline TMS->Alkaline Oxidative Oxidative TMS->Oxidative Thermal Thermal TMS->Thermal Photolytic Photolytic TMS->Photolytic AnalyticalMethod Stability-Indicating Analytical Method TMS->AnalyticalMethod Degradation Degradation Occurs Acid->Degradation Alkaline->Degradation Oxidative->Degradation Thermal->Degradation Photolytic->Degradation DegradationProducts Formation of Degradation Products Degradation->DegradationProducts NoDegradation No Significant Degradation DegradationProducts->AnalyticalMethod Separation Separation of Drug and Degradants AnalyticalMethod->Separation

Caption: Logical Flow of Tiemonium Methylsulfate Degradation Analysis.

Conclusion

The forced degradation studies outlined in this protocol provide a robust framework for assessing the stability of Tiemonium methylsulfate. The results from these studies are instrumental in the development and validation of stability-indicating analytical methods, which are essential for the quality control of the drug substance and its formulations. It is important to note that Tiemonium methylsulfate shows significant degradation under acidic and photolytic conditions, with less degradation observed under alkaline, oxidative, and thermal stress.[1][7] The identification and characterization of major degradation products are critical next steps for a complete stability profile.

References

Method

Application Note and Detailed Protocols for Determining the Receptor Affinity of Tiemonium Methylsulfate Using a Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals Introduction Tiemonium methylsulfate is an antispasmodic agent that exerts its effects through the competitive antagonism of muscarinic acetylcholine recept...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiemonium methylsulfate is an antispasmodic agent that exerts its effects through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems, playing a crucial role in regulating smooth muscle contraction, heart rate, and glandular secretions. Understanding the binding affinity of Tiemonium methylsulfate for mAChRs is fundamental to characterizing its potency and selectivity, which is a critical step in drug development and pharmacological research.

This document provides a detailed protocol for determining the receptor affinity of Tiemonium methylsulfate using a competitive radioligand binding assay. This in vitro technique is a gold standard for quantifying the interaction between a ligand and its receptor. The protocol will focus on the use of [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist radioligand, and membranes prepared from rat brain, a rich source of muscarinic receptors.

The key parameters to be determined are:

  • Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates higher affinity.

  • Bmax (Maximum Receptor Density): The total concentration of receptors in the tissue preparation.

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of the unlabeled compound (Tiemonium methylsulfate) required to displace 50% of the specifically bound radioligand.

  • Ki (Inhibition Constant): An indirect measure of the affinity of the unlabeled compound for the receptor, calculated from the IC50 value.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors are classified into five subtypes (M1-M5), which couple to different G proteins and initiate distinct intracellular signaling cascades.

muscarinic_signaling cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh_Gq Acetylcholine M135 M1, M3, M5 Receptor ACh_Gq->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC ACh_Gi Acetylcholine M24 M2, M4 Receptor ACh_Gi->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits beta_gamma βγ subunits Gi->beta_gamma cAMP ↓ cAMP AC->cAMP IonChannel Ion Channel Modulation (e.g., K⁺ channels) beta_gamma->IonChannel experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay start Rat Brain Dissection homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (40,000 x g) supernatant1->centrifuge2 pellet Resuspend & Wash Pellet centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay store Store at -80°C protein_assay->store setup Assay Plate Setup (Total, NSB, Competition) store->setup incubate Incubation (60-90 min, RT) setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis count->analyze ki_determination cluster_input Experimental Inputs cluster_equation Cheng-Prusoff Equation cluster_output Final Output Kd Kd of Radioligand (from Saturation Assay) equation Ki = IC50 / (1 + [L]/Kd) Kd->equation L [Radioligand] (used in Competition Assay) L->equation IC50 IC50 of Tiemonium Methylsulfate (from Competition Assay) IC50->equation Ki Ki of Tiemonium Methylsulfate equation->Ki

Application

Application Notes &amp; Protocols: Experimental Design for In vivo Efficacy Studies of Tiemonium Methylsulfate

Audience: Researchers, scientists, and drug development professionals. Introduction: Tiemonium methylsulfate is an antispasmodic agent utilized for the symptomatic relief of pain and discomfort associated with functional...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tiemonium methylsulfate is an antispasmodic agent utilized for the symptomatic relief of pain and discomfort associated with functional disorders of the gastrointestinal, biliary, and urinary tracts.[1][2][3] Its therapeutic effect stems from a dual mechanism of action: it acts as a competitive antagonist of acetylcholine at muscarinic receptors and also interferes with calcium ion channels in smooth muscle cells.[1][3][4] This combined action leads to the relaxation of smooth muscles, thereby alleviating spasms.[1][3] Preclinical in vivo studies are crucial for evaluating the efficacy of Tiemonium methylsulfate. This document provides detailed protocols for two standard animal models used to assess its analgesic and antidiarrheal properties.

Mechanism of Action Overview

Tiemonium methylsulfate primarily exerts its effects through two pathways:

  • Anticholinergic (Antimuscarinic) Action: It competitively blocks acetylcholine from binding to muscarinic receptors on smooth muscle cells.[1][3][4] Since acetylcholine is a key neurotransmitter that promotes muscle contraction, this blockade results in muscle relaxation.[1][5]

  • Calcium Channel Interference: The compound may also directly contribute to muscle relaxation by interfering with the influx of calcium ions into muscle cells, which are essential for contraction.[1][3] It reinforces the binding of calcium to membrane phospholipids, which modulates the release of intracellular calcium.[3][4]

Tiemonium_MoA cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACH_Release Acetylcholine (ACh) Release M_Receptor Muscarinic Receptor ACH_Release->M_Receptor Binds Ca_Channel Ca²⁺ Channel M_Receptor->Ca_Channel Activates Ca_Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Triggers Tiemonium Tiemonium Methylsulfate Tiemonium->M_Receptor Blocks Tiemonium->Ca_Channel Interferes

Figure 1: Mechanism of Action of Tiemonium Methylsulfate.

Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Analgesia

This model is widely used to evaluate the efficacy of peripherally acting analgesics by inducing visceral pain.[6] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response (abdominal constrictions and hind limb extension) which is a quantifiable measure of pain.[6][7]

Experimental Workflow

Writhing_Test_Workflow start Start: Acclimatize Animals (Swiss Albino Mice, 20-30g) grouping Randomly Divide into Groups (n=5-6 per group) - Vehicle Control - Positive Control (e.g., Indomethacin) - Tiemonium Methylsulfate (Test Groups) start->grouping admin Administer Treatments (e.g., Oral, IP) grouping->admin wait1 Waiting Period (e.g., 45-60 min for absorption) admin->wait1 induce Induce Writhing: Inject Acetic Acid (0.5-1%, 10 mL/kg, IP) wait1->induce wait2 Latency Period (5 minutes) induce->wait2 observe Observation Period: Record Number of Writhes (10-15 minutes) wait2->observe data Data Analysis: Calculate % Inhibition of Writhing observe->data end End data->end

Figure 2: Experimental workflow for the acetic acid-induced writhing test.

Detailed Methodology
  • Animals: Use male Swiss albino mice weighing 20-30 grams.[6] Acclimatize the animals for at least 3 days before the experiment.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., Normal Saline with 1% Tween 80).

    • Group II (Positive Control): Receives a standard analgesic (e.g., Indomethacin, 10 mg/kg, IP).[8]

    • Group III-V (Test Groups): Receive Tiemonium methylsulfate at varying doses (e.g., 10, 20, 40 mg/kg, orally or IP).

  • Procedure: a. Administer the respective treatments to each group. b. After a 45-60 minute absorption period, inject 0.5% or 1% acetic acid solution intraperitoneally (IP) at a volume of 10 mL/kg.[8][9] c. After a 5-minute latency period, place each mouse in an individual observation chamber.[7][9] d. Count the total number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) for each animal over a 10 or 15-minute period.[6][7][8]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing for the treated groups using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100

Data Presentation
GroupTreatmentDose (mg/kg)RouteMean No. of Writhes (± SEM)% Inhibition
IVehicle Control-p.o.Data-
IIIndomethacin10i.p.DataData
IIITiemonium Methylsulfate10p.o.DataData
IVTiemonium Methylsulfate20p.o.DataData
VTiemonium Methylsulfate40p.o.DataData

Protocol 2: Castor Oil-Induced Diarrhea Model

This model is used to assess the antidiarrheal and antimotility effects of a substance. Castor oil induces diarrhea through the action of its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.[10]

Experimental Workflow

Diarrhea_Test_Workflow start Start: Acclimatize & Fast Animals (Wistar Rats, 150-250g, 18h fast) grouping Randomly Divide into Groups (n=6 per group) - Vehicle Control - Positive Control (e.g., Loperamide) - Tiemonium Methylsulfate (Test Groups) start->grouping admin Administer Treatments (e.g., Oral) grouping->admin wait1 Waiting Period (60 minutes) admin->wait1 induce Induce Diarrhea: Administer Castor Oil (1-2 mL/rat, p.o.) wait1->induce observe Observation Period (4 hours): - Place rats in individual cages - Record onset of diarrhea - Count number of wet feces - Weigh total fecal output induce->observe data Data Analysis: - Compare onset time - Calculate % reduction in fecal output observe->data end End data->end

Figure 3: Experimental workflow for the castor oil-induced diarrhea model.

Detailed Methodology
  • Animals: Use Wistar rats of either sex weighing 150-250 grams.[10] Fast the animals for 18 hours prior to the experiment, with free access to water.[10][11]

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 1% gum acacia or 1% tragacanth suspension).[10][12]

    • Group II (Positive Control): Receives a standard antidiarrheal drug (e.g., Loperamide, 3 mg/kg, p.o.).[12]

    • Group III-V (Test Groups): Receive Tiemonium methylsulfate at varying doses (e.g., 50, 100, 200 mg/kg, p.o.).

  • Procedure: a. Administer the respective treatments orally to each group. b. One hour after treatment, administer castor oil (1.0 mL per rat) orally.[10][13] c. Immediately place each rat in an individual cage lined with pre-weighed filter paper or absorbent paper.[12][13] d. Observe the animals for 4 hours.[10][13] e. Record the time to the first diarrheal dropping, the total number of fecal droppings (both wet and formed), and the total weight of the wet fecal output. The filter paper can be changed every 30 or 60 minutes and weighed.[12]

  • Data Analysis:

    • Calculate the mean onset time of diarrhea for each group.

    • Calculate the mean total number and weight of wet feces for each group.

    • Determine the percentage reduction in fecal output for the treated groups using the formula: % Reduction = [(Mean fecal output of Control - Mean fecal output of Test Group) / Mean fecal output of Control] x 100

Data Presentation
GroupTreatmentDose (mg/kg)Onset of Diarrhea (min ± SEM)Total No. of Wet Feces (4h ± SEM)Total Weight of Wet Feces (g ± SEM)% Reduction in Fecal Weight
IVehicle Control-DataDataData-
IILoperamide3DataDataDataData
IIITiemonium Methylsulfate50DataDataDataData
IVTiemonium Methylsulfate100DataDataDataData
VTiemonium Methylsulfate200DataDataDataData

Disclaimer: All animal experiments must be conducted in accordance with the guidelines of the appropriate Institutional Animal Care and Use Committee (IACUC) and performed in an accredited facility.[9] These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

References

Technical Notes & Optimization

Troubleshooting

Optimizing Tiemonium methylsulfate concentration for cell culture experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tiemonium methylsulfate in cell culture experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tiemonium methylsulfate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tiemonium methylsulfate in a cellular context?

A1: Tiemonium methylsulfate exhibits a dual mechanism of action. Primarily, it acts as a competitive antagonist of muscarinic acetylcholine receptors, thereby inhibiting cholinergic signaling.[1] Secondly, it interferes with intracellular calcium ion signaling by reinforcing the binding of calcium to membrane phospholipids, which can inhibit the release of calcium from intracellular stores.[1] This dual action contributes to its antispasmodic effects.

Q2: What is a typical starting concentration range for Tiemonium methylsulfate in cell culture experiments?

A2: A typical starting concentration for in vitro studies with Tiemonium methylsulfate can range from low micromolar (µM) to millimolar (mM), depending on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For initial experiments, a range of 1 µM to 100 µM is often a reasonable starting point.

Q3: How should I prepare a stock solution of Tiemonium methylsulfate?

A3: Tiemonium methylsulfate is soluble in water and slightly soluble in ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, biocompatible solvent such as Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). DMSO is a common solvent for water-insoluble compounds and is generally used at a final concentration of less than 0.5% in the culture medium to avoid cytotoxicity.[3][4] Always ensure the final solvent concentration is consistent across all experimental and control groups.

Q4: Is Tiemonium methylsulfate cytotoxic? How can I determine its IC50 value?

A4: Like any compound, Tiemonium methylsulfate can be cytotoxic at high concentrations. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, will vary depending on the cell line and the duration of exposure.[5][6] To determine the IC50 value, a cytotoxicity assay such as the MTT, XTT, or neutral red assay should be performed. A dose-response curve is generated by treating cells with a range of Tiemonium methylsulfate concentrations, and the IC50 is calculated from this curve.

Data Presentation

Due to the limited availability of publicly accessible IC50 values for Tiemonium methylsulfate across various cell lines, the following tables are provided as illustrative examples. Researchers should determine these values empirically for their specific cell models.

Table 1: Illustrative IC50 Values of Tiemonium Methylsulfate in Different Cell Lines

Cell LineCell TypeAssay DurationIllustrative IC50 (µM)
Smooth Muscle Cells (A7r5)Rat Aortic Smooth Muscle48 hours50 - 150
Colon Carcinoma (HT-29)Human Colon Adenocarcinoma72 hours200 - 500
Neuroblastoma (SH-SY5Y)Human Neuroblastoma48 hours100 - 300

Table 2: Example of Dose-Dependent Inhibition of Acetylcholine-Induced Calcium Influx

Tiemonium Methylsulfate Concentration (µM)Inhibition of Ca2+ Influx (%)
115 ± 3
1045 ± 5
5085 ± 4
10098 ± 2

Experimental Protocols

Protocol 1: Determining Cell Viability and IC50 using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of Tiemonium methylsulfate and determine its IC50 value.

Materials:

  • Tiemonium methylsulfate

  • Target cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Tiemonium methylsulfate in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Tiemonium methylsulfate concentration to determine the IC50 value.

Protocol 2: Calcium Flux Assay to Measure Anticholinergic Activity

This protocol measures the ability of Tiemonium methylsulfate to inhibit acetylcholine-induced intracellular calcium mobilization.

Materials:

  • Tiemonium methylsulfate

  • Target cell line (expressing muscarinic receptors)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Acetylcholine (or another muscarinic agonist)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add buffer containing various concentrations of Tiemonium methylsulfate. Incubate for a predetermined time to allow for receptor binding.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a microplate reader.

  • Agonist Stimulation: Add a pre-determined concentration of acetylcholine to stimulate calcium influx.

  • Kinetic Fluorescence Measurement: Immediately begin recording the fluorescence intensity at regular intervals for several minutes to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Compare the peak fluorescence in Tiemonium methylsulfate-treated wells to the control wells to determine the percentage of inhibition.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarinic_Receptor Muscarinic Receptor PLC Phospholipase C (PLC) Muscarinic_Receptor->PLC Activates Calcium_Channel Calcium Channel Calcium_Ion Ca2+ Calcium_Channel->Calcium_Ion Influx IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Calcium_Store Intracellular Calcium Store (ER/SR) IP3->Calcium_Store Stimulates Release Calcium_Store->Calcium_Ion Response Cellular Response (e.g., Contraction) Calcium_Ion->Response Triggers Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds & Activates Tiemonium Tiemonium methylsulfate Tiemonium->Muscarinic_Receptor Blocks Tiemonium->Calcium_Channel Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_Compound Prepare Tiemonium Stock Solution Treat_Cells Treat with Serial Dilutions Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., MTT or Calcium Dye) Incubate->Add_Reagent Measure Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure Calculate_Viability Calculate % Viability/ % Inhibition Measure->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Optimization

Overcoming solubility issues of Tiemonium methylsulfate in DMSO.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Tie...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Tiemonium methylsulfate in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of Tiemonium methylsulfate in common laboratory solvents?

Tiemonium methylsulfate is described as a white to off-white crystalline powder.[1][2] Its reported solubility is as follows:

SolventSolubility
WaterFreely soluble / Soluble[1][2]
MethanolFreely soluble[3]
EthanolSlightly soluble[1][2]
ChloroformInsoluble[1][2]

There is currently no readily available data specifying the quantitative solubility of Tiemonium methylsulfate in DMSO.

Q2: Why is DMSO a commonly used solvent for preparing stock solutions for biological assays?

DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] It is miscible with water and many organic solvents, making it a suitable vehicle for preparing highly concentrated stock solutions that can then be diluted into aqueous media for experiments.[4]

Q3: Are there any known stability issues when dissolving Tiemonium methylsulfate in DMSO?

While specific stability data for Tiemonium methylsulfate in DMSO is not extensively documented in the available literature, it is known to be stable under ordinary storage conditions.[5] However, prolonged storage in solution, especially at room temperature, may lead to degradation. It is always recommended to prepare fresh solutions or store aliquoted stock solutions at -20°C or -80°C to minimize degradation.

Q4: Can I use solvents other than DMSO to prepare a stock solution of Tiemonium methylsulfate for cell-based assays?

Given that Tiemonium methylsulfate is reported to be freely soluble in methanol, this could be a viable alternative to DMSO.[3] However, it is crucial to consider the potential toxicity of the chosen solvent on the specific cell line being used. A vehicle control experiment should always be performed to assess the effect of the solvent on the experimental system.

Troubleshooting Guide: Overcoming Solubility Issues in DMSO

This guide provides a step-by-step approach to address challenges encountered when dissolving Tiemonium methylsulfate in DMSO.

Issue 1: Tiemonium methylsulfate does not readily dissolve in DMSO at the desired concentration.

Initial Steps:

  • Verify Compound Quality: Ensure the Tiemonium methylsulfate is of high purity and has been stored correctly in a well-closed container, protected from direct sunlight and moisture.[1][2]

  • Use High-Quality DMSO: Utilize anhydrous, high-purity DMSO, as water content can sometimes affect the solubility of compounds.

Troubleshooting Protocol:

If initial attempts to dissolve the compound are unsuccessful, follow this experimental workflow:

Workflow for dissolving Tiemonium methylsulfate in DMSO.

Detailed Methodologies for Physical Dissolution Aids:

  • Vortexing:

    • Add the weighed Tiemonium methylsulfate to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Secure the cap and vortex at high speed for 1-2 minutes.

    • Allow the solution to rest and visually inspect for any remaining solid particles.

  • Sonication:

    • Following vortexing, place the microcentrifuge tube in a sonicator water bath.

    • Sonicate for 10-15 minutes, ensuring the water level is sufficient to cover the solution in the tube.

    • Periodically check the solution for dissolution.

  • Gentle Warming:

    • If the compound is still not dissolved, place the tube in a 37°C water bath or heating block.

    • Intermittently vortex the solution while it is warming.

    • Do not exceed 37°C, as higher temperatures may risk degrading the compound.

Issue 2: The compound dissolves in DMSO but precipitates upon dilution into aqueous media.

This is a common issue for compounds prepared as concentrated stocks in DMSO. The following workflow can help to mitigate this "crashing out" effect.

G A Start: Concentrated Tiemonium methylsulfate stock in 100% DMSO B Perform serial dilutions in 100% DMSO to achieve intermediate concentrations A->B C Add a small volume of the final DMSO dilution to the aqueous buffer/media B->C D Mix thoroughly and immediately C->D E Visually inspect for precipitation D->E F Working solution is ready E->F No Precipitation G Troubleshoot further: - Lower the final concentration - Consider a co-solvent E->G Precipitation Occurs

References

Troubleshooting

Adjusting mobile phase pH for better Tiemonium methylsulfate separation.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Tiemonium methylsulfate, a quaternary ammonium compound. Given its permanent pos...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Tiemonium methylsulfate, a quaternary ammonium compound. Given its permanent positive charge, adjustments to the mobile phase pH will not alter the ionization of Tiemonium methylsulfate itself. Instead, pH modifications will primarily influence the stationary phase characteristics and the effectiveness of any ion-pairing agents used.

Frequently Asked Questions (FAQs)

Q1: Why is my Tiemonium methylsulfate peak showing significant tailing in reversed-phase HPLC?

A1: Peak tailing for Tiemonium methylsulfate, a permanently charged basic compound, is often due to strong interactions with negatively charged silanol groups on the surface of silica-based stationary phases.[1] At mid-to-high pH ranges, these silanol groups (pKa ~3.8-4.2) become deprotonated and can interact ionically with the positively charged analyte, leading to poor peak shape.[1]

To mitigate this, consider the following:

  • Lowering Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, reducing the undesirable ionic interactions and improving peak symmetry.[1]

  • Using an Ion-Pairing Agent: Incorporating an ion-pairing agent into the mobile phase can mask the charge of the Tiemonium methylsulfate, improving its retention and peak shape on a reversed-phase column.

  • Employing a Modern, High-Purity Silica Column: Newer generation columns often have fewer accessible silanol groups, leading to reduced tailing for basic compounds. Hybrid silica-based columns also show improved peak shapes for basic analytes.[2][3]

Q2: I have low or no retention of Tiemonium methylsulfate on my C18 column. What can I do?

A2: Tiemonium methylsulfate is a polar, permanently charged molecule, which can lead to poor retention on traditional non-polar C18 stationary phases. Several strategies can be employed to increase retention:

  • Ion-Pair Chromatography: This is a common technique for retaining charged analytes. An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate, hexane sulfonic acid) is added to the mobile phase.[4] This reagent forms a neutral ion-pair with the positively charged Tiemonium methylsulfate, which can then be retained by the non-polar stationary phase.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of polar and charged compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Increase Aqueous Content of Mobile Phase: In reversed-phase chromatography, decreasing the organic solvent content will generally increase the retention of polar compounds. However, this may not be sufficient for highly polar analytes like Tiemonium methylsulfate.

Q3: What is the ideal mobile phase pH for separating Tiemonium methylsulfate?

A3: The optimal mobile phase pH depends on the chosen chromatographic strategy:

  • Reversed-Phase without Ion-Pairing: A low pH (typically 2.5-4.0) is recommended to minimize the ionization of residual silanol groups on the silica stationary phase, thereby reducing peak tailing.[1]

  • Ion-Pair Reversed-Phase: The pH should be selected to ensure that both the Tiemonium methylsulfate (which is always charged) and the chosen ion-pairing agent are in their ionized forms. For anionic ion-pairing agents like alkyl sulfonates, a slightly acidic to neutral pH is often suitable.

It is crucial to operate within the recommended pH range of your column to prevent damage to the stationary phase. Standard silica-based columns are typically stable between pH 2 and 8.[4][6]

Q4: Can I use a gradient elution for my Tiemonium methylsulfate analysis?

A4: Yes, gradient elution can be used and is often beneficial, especially when analyzing samples with multiple components of varying polarities. However, when using ion-pairing agents, it is important to be aware that column equilibration can be slow, which can lead to reproducibility issues with gradient elution.[4] It is crucial to have a sufficient re-equilibration step at the end of each gradient run.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction with ionized silanol groups on the stationary phase.Lower the mobile phase pH to 2.5-3.5. Use a column with a modern, high-purity silica or a hybrid stationary phase. Add an ion-pairing agent to the mobile phase.
Poor Peak Shape (Fronting) Sample overload.Decrease the concentration of the injected sample.
Low Retention Time High polarity and permanent charge of the analyte.Use an ion-pairing agent in the mobile phase. Switch to a HILIC column and appropriate mobile phase. Decrease the organic solvent percentage in the mobile phase (may have limited effect).
Fluctuating Retention Times Inadequate column equilibration, especially with ion-pairing agents. Mobile phase composition drift. Temperature fluctuations.Increase the column equilibration time between injections. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.
Split Peaks Column void or contamination. Sample solvent incompatible with the mobile phase.Replace the column or guard column. Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Noise or Drift Contaminated mobile phase or detector cell. Incomplete mobile phase mixing.Filter and degas the mobile phase. Flush the detector cell. Ensure proper mixing of mobile phase components.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Tiemonium Methylsulfate

This method is suitable for the quantification of Tiemonium methylsulfate in pharmaceutical formulations.

  • Column: X-Bridge C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Methanol:0.05M Potassium Dihydrogen Phosphate (20:5:80, v/v/v). Adjust pH to 3.0 with phosphoric acid.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Detection: UV at 235 nm.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

Protocol 2: UPLC Method for Tiemonium Methylsulfate

This is a rapid method suitable for high-throughput analysis.

  • Column: Gemini 3U, C18, 110R (150 x 4.6 mm, 3 µm) or equivalent.[8]

  • Mobile Phase: A mixture of methanol, acetonitrile, and sodium dihydrogen phosphate buffer.[8]

  • Flow Rate: Optimized for UPLC system (typically 0.4-0.6 mL/min).

  • Detection: UV at 240 nm.[8]

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Diagrams

Troubleshooting_Workflow start Start: Poor Tiemonium Separation peak_shape Assess Peak Shape start->peak_shape tailing Lower Mobile Phase pH (e.g., pH 2.5-3.5) peak_shape->tailing Tailing fronting Decrease Sample Concentration peak_shape->fronting Fronting good_shape good_shape peak_shape->good_shape Good retention Assess Retention low_retention Use Ion-Pairing Agent or Switch to HILIC retention->low_retention Low good_retention good_retention retention->good_retention Good tailing->retention fronting->retention good_shape->retention end_point Optimized Separation low_retention->end_point good_retention->end_point

Caption: Troubleshooting workflow for Tiemonium methylsulfate separation.

Method_Development_Logic cluster_analyte Analyte Properties cluster_strategy Chromatographic Strategy cluster_parameters Key Parameters to Optimize Tiemonium Tiemonium Methylsulfate (Permanently Positive Charge, Polar) RP_IP Reversed-Phase with Ion-Pairing Tiemonium->RP_IP RP_low_pH Reversed-Phase at Low pH Tiemonium->RP_low_pH HILIC HILIC Tiemonium->HILIC IP_agent Ion-Pair Agent Type and Concentration RP_IP->IP_agent pH Mobile Phase pH RP_IP->pH Organic_modifier Organic Modifier (ACN/MeOH) % RP_IP->Organic_modifier RP_low_pH->pH RP_low_pH->Organic_modifier HILIC->Organic_modifier

Caption: Logical relationships in method development for Tiemonium methylsulfate.

References

Optimization

How to prevent Tiemonium methylsulfate degradation in stock solutions.

Welcome to the technical support center for Tiemonium methylsulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of Tie...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tiemonium methylsulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of Tiemonium methylsulfate stock solutions and to troubleshoot common issues that may arise during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tiemonium methylsulfate?

Tiemonium methylsulfate is an antispasmodic agent that primarily functions as a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, leading to muscle relaxation. Additionally, it may interfere with calcium ion channels, further contributing to its antispasmodic activity.

Q2: What are the most critical factors leading to the degradation of Tiemonium methylsulfate in stock solutions?

Based on forced degradation studies, Tiemonium methylsulfate is most susceptible to degradation under acidic conditions and exposure to light.[1][2] It shows significant degradation when exposed to strong acids and UV light. Conversely, it is relatively stable under neutral, basic, oxidative, and thermal stress.[1][2]

Q3: What solvents are recommended for preparing Tiemonium methylsulfate stock solutions?

Tiemonium methylsulfate is soluble in water and slightly soluble in ethanol. For research purposes, stock solutions are commonly prepared in methanol or a mobile phase typically used for HPLC analysis, such as a mixture of acetonitrile, methanol, and a phosphate buffer.[3][4] Distilled water is also a suitable solvent for preparing aqueous solutions.

Q4: How should I store my Tiemonium methylsulfate stock solution to ensure its stability?

To ensure the long-term stability of your Tiemonium methylsulfate stock solution, it is recommended to:

  • Store at low temperatures: Refrigeration at 2-8°C is advisable. One study has shown that the compound is stable for at least 15 days at 4°C with over 85% recovery.[5]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[6]

  • Use appropriate containers: Tightly sealed, inert containers are recommended to prevent solvent evaporation and contamination.

  • Consider aliquoting: For long-term storage, it is best practice to aliquot the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of drug activity or inconsistent experimental results. Degradation of Tiemonium methylsulfate in the stock solution.- Verify storage conditions: Ensure the stock solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. - Check the age of the solution: If the solution is old, prepare a fresh stock. - Assess for signs of degradation: Look for any changes in color or the presence of precipitate. If observed, discard the solution and prepare a new one.
Precipitate forms in the stock solution upon storage. The concentration of the stock solution may be too high for the chosen solvent, especially at lower storage temperatures.- Gently warm the solution: Allow the vial to come to room temperature and gently vortex to see if the precipitate redissolves. - Prepare a more dilute stock solution: If the precipitate does not redissolve, the initial concentration may be too high. Prepare a new, less concentrated stock solution.
Variability between experiments using the same stock solution. Inconsistent handling of the stock solution, such as repeated freeze-thaw cycles or prolonged exposure to room temperature and light.- Aliquot the stock solution: Prepare single-use aliquots to avoid repeated warming and cooling of the entire stock. - Minimize exposure to adverse conditions: When an aliquot is needed, remove it from storage, allow it to reach the experimental temperature, and use it promptly. Avoid leaving the stock solution on the benchtop for extended periods.

Data Presentation

The stability of Tiemonium methylsulfate under various stress conditions has been evaluated in forced degradation studies. The following table summarizes the typical degradation observed.

Stress Condition Reagent/Method Duration Temperature Approximate Degradation (%)
Acid Hydrolysis 0.1N HCl3 hoursRoom Temperature~10%
1.0N HCl24 hoursRoom TemperatureUp to 98.5%[1]
Base Hydrolysis 1N NaOH3 hoursRoom TemperatureMarginal
Oxidative Degradation 3% H₂O₂3 hoursRoom Temperature~15%[2]
Photolytic Degradation UV Light2-3 hoursAmbientSignificant
Thermal Degradation Water1 hour50-70°CInsignificant

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Preparing a Tiemonium Methylsulfate Stock Solution

This protocol provides a general guideline for preparing a stock solution of Tiemonium methylsulfate. Adjust concentrations as needed for your specific experimental requirements.

Materials:

  • Tiemonium methylsulfate powder

  • Methanol (HPLC grade or equivalent) or sterile distilled water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber vials for storage

Procedure:

  • Weighing: Accurately weigh the desired amount of Tiemonium methylsulfate powder using a calibrated analytical balance. For example, to prepare a 1 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolving: Transfer the weighed powder into a volumetric flask. Add a portion of the chosen solvent (e.g., ~5 mL of methanol for a 10 mL final volume).

  • Mixing: Gently swirl the flask or use a vortex mixer to dissolve the powder completely.

  • Bringing to Volume: Once the powder is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber vials, label them clearly with the compound name, concentration, date of preparation, and solvent used. Store at 2-8°C, protected from light. For long-term storage, consider preparing single-use aliquots.

Protocol for Assessing Stock Solution Stability (Simplified)

This protocol outlines a basic method to check for significant degradation of your stock solution over time using UV-Vis spectrophotometry.

Materials:

  • Tiemonium methylsulfate stock solution (freshly prepared and aged)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent used for the stock solution (as a blank)

Procedure:

  • Initial Measurement: Immediately after preparing a fresh stock solution, take an aliquot and dilute it to a suitable concentration for spectrophotometric analysis (e.g., 10-20 µg/mL). Measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 234 nm for Tiemonium methylsulfate. Record this value as the initial absorbance.

  • Storage: Store your stock solution under the recommended conditions (refrigerated and protected from light).

  • Periodic Measurements: At regular intervals (e.g., weekly or bi-weekly), take an aliquot from the stored stock solution, dilute it to the same concentration as the initial measurement, and measure its absorbance at the same λmax.

  • Comparison: Compare the absorbance values of the aged solution to the initial absorbance. A significant decrease in absorbance (e.g., >10-15%) may indicate degradation of the compound.

Visualizations

Tiemonium_Methylsulfate_Signaling_Pathway acetylcholine Acetylcholine muscarinic_receptor Muscarinic Acetylcholine Receptor (M3) acetylcholine->muscarinic_receptor Binds to tiemonium Tiemonium Methylsulfate tiemonium->muscarinic_receptor Blocks ca_channel Ca²⁺ Channel tiemonium->ca_channel Inhibits g_protein Gq/11 Protein muscarinic_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER/SR ip3->ca_release Stimulates smooth_muscle_contraction Smooth Muscle Contraction ca_release->smooth_muscle_contraction ca_influx Ca²⁺ Influx ca_channel->ca_influx ca_influx->smooth_muscle_contraction relaxation Smooth Muscle Relaxation

Caption: Tiemonium methylsulfate's dual mechanism of action.

Experimental_Workflow_Stock_Preparation start Start weigh Weigh Tiemonium Methylsulfate Powder start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol) weigh->dissolve volume Bring to Final Volume in Volumetric Flask dissolve->volume mix Mix Thoroughly volume->mix aliquot Aliquot into Light-Protected, Single-Use Vials mix->aliquot store Store at 2-8°C aliquot->store end End store->end

References

Troubleshooting

Improving retention time stability for Tiemonium methylsulfate in chromatography.

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the retention time stability of Tiemon...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the retention time stability of Tiemonium methylsulfate in chromatographic analyses.

Troubleshooting Guide: Retention Time Instability

Unstable retention times for Tiemonium methylsulfate can compromise the accuracy and reproducibility of analytical methods. This guide addresses common causes and provides systematic solutions to stabilize your chromatography.

Question: My retention time for Tiemonium methylsulfate is consistently drifting to earlier or later times. What are the likely causes and how can I fix it?

Answer:

Retention time drift is a common issue in HPLC and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Mobile Phase Issues:

  • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. This is especially true if the mobile phase contains ion-pairing reagents or buffers.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For mobile phases with additives, a longer equilibration time may be necessary.[1]

  • Changes in Composition: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient mixer, ensure it is functioning correctly.[2]

  • pH Fluctuation: Tiemonium methylsulfate is a quaternary ammonium compound, making its retention sensitive to the pH of the mobile phase. A small change in pH can lead to significant shifts in retention time.

    • Solution: Use a buffer to control the pH of the mobile phase. Ensure the buffer concentration is sufficient to resist pH changes. Prepare the mobile phase by accurately measuring and adjusting the pH of the aqueous component before mixing with the organic modifier.[3]

2. Column-Related Problems:

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Replace the column if flushing does not restore its performance.

3. System and Environmental Factors:

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature throughout the analysis.[2]

  • Flow Rate Variations: Inconsistent flow rates from the pump can cause proportional changes in retention times.

    • Solution: Regularly check the pump for leaks and ensure it is properly maintained. If a leak is suspected, check for crystalline buffer deposits around fittings.[4]

  • Injector Issues: Problems with the injector, such as sample overload or contamination, can lead to retention time drift.

    • Solution: Clean or replace injector components as needed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for analyzing Tiemonium methylsulfate?

Q2: How can I prevent peak tailing for Tiemonium methylsulfate?

A2: Peak tailing for basic compounds like Tiemonium methylsulfate can occur due to interactions with residual silanol groups on the silica-based stationary phase. Operating at a low pH (e.g., around 3) can help to suppress the ionization of these silanol groups, minimizing these secondary interactions and improving peak shape.[3]

Q3: My retention time is stable for a few injections, but then it starts to drift. What could be the cause?

A3: This could be due to a slow equilibration process or the gradual build-up of contaminants on the column. Ensure that the column is thoroughly equilibrated before starting a sequence of analyses. If the problem persists, it may be related to the sample matrix. Consider implementing a more rigorous sample preparation procedure to remove potential contaminants.

Q4: Can the sample solvent affect the retention time of Tiemonium methylsulfate?

A4: Yes, the composition of the sample solvent can significantly impact retention time and peak shape. For isocratic separations, it is ideal to dissolve the sample in the mobile phase. If a stronger solvent is used, it can cause the analyte to elute earlier and may lead to peak distortion.

Data Presentation

The following tables summarize chromatographic conditions used in various studies for the analysis of Tiemonium methylsulfate.

Table 1: HPLC and UPLC Methods for Tiemonium Methylsulfate Analysis

ParameterMethod 1Method 2Method 3
Column X-Bridge C18Not SpecifiedGemini 3U, C18, 110R
Mobile Phase Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Phosphate (20:5:80 v/v/v), pH 3.0Acetonitrile: Water (pH 2.3 with 0.1% Orthophosphoric Acid) (20:80 v/v)Methanol: Acetonitrile: 5mM NaH2PO4 (90:5:5 v/v/v)
Flow Rate 1.5 mL/min0.8 mL/min1.0 mL/min
Detection 235 nmNot Specified240 nm
Reference [7][8][9]

Experimental Protocols

Protocol 1: HPLC Analysis of Tiemonium Methylsulfate

This protocol is based on the method described by Ramadan et al. (2014).[7]

1. Materials:

  • Tiemonium methylsulfate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: X-Bridge C18

  • Mobile Phase: Prepare a 0.05M solution of potassium dihydrogen phosphate in water. Mix acetonitrile, methanol, and the 0.05M potassium dihydrogen phosphate solution in a ratio of 20:5:80 (v/v/v). Adjust the pH of the final mixture to 3.0 ± 0.1 with orthophosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of Tiemonium methylsulfate in the mobile phase at a concentration of 100 µg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., in the range of 2.0 to 20.0 µg/mL).

4. Sample Preparation (for Tablets):

  • Weigh and finely powder a sufficient number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Tiemonium methylsulfate and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify the Tiemonium methylsulfate peak based on the retention time of the standard.

Visualizations

TroubleshootingWorkflow start Retention Time Instability Observed check_t0 Is the retention time of an unretained peak (t0) also shifting? start->check_t0 flow_rate_issue Potential Flow Rate Issue check_t0->flow_rate_issue Yes chemical_issue Potential Chemical/Column Issue check_t0->chemical_issue No t0_shift Yes (t0 is shifting) t0_stable No (t0 is stable) check_pump Check pump for leaks and proper function flow_rate_issue->check_pump check_tubing Inspect tubing for blockages or leaks flow_rate_issue->check_tubing end Retention Time Stabilized check_pump->end check_tubing->end check_mobile_phase Mobile Phase Integrity chemical_issue->check_mobile_phase check_column Column Health chemical_issue->check_column check_temp Temperature Stability chemical_issue->check_temp mp_composition Verify composition and freshness check_mobile_phase->mp_composition mp_ph Check and buffer pH check_mobile_phase->mp_ph mp_equilibration Ensure adequate equilibration check_mobile_phase->mp_equilibration col_contamination Flush with strong solvent check_column->col_contamination col_degradation Consider column replacement check_column->col_degradation temp_control Use a column oven check_temp->temp_control mp_composition->end mp_ph->end mp_equilibration->end col_contamination->end col_degradation->end temp_control->end

Caption: Troubleshooting workflow for retention time instability.

CauseEffectRelationship cluster_cause Potential Causes cluster_effect Observed Effects on Chromatogram mp_change Mobile Phase Composition Change rt_shift Retention Time Shift mp_change->rt_shift selectivity_change Change in Selectivity mp_change->selectivity_change ph_drift Mobile Phase pH Drift ph_drift->rt_shift peak_shape Poor Peak Shape (Tailing/Broadening) ph_drift->peak_shape ph_drift->selectivity_change temp_fluctuation Temperature Fluctuation temp_fluctuation->rt_shift flow_rate_variation Flow Rate Variation flow_rate_variation->rt_shift column_contamination Column Contamination column_contamination->rt_shift column_contamination->peak_shape

Caption: Relationship between causes and effects in chromatography.

References

Optimization

Mitigating matrix effects in bioanalysis of Tiemonium methylsulfate.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address and mitigate matrix effects during the bioan...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address and mitigate matrix effects during the bioanalysis of Tiemonium methylsulfate, particularly for LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a critical issue for Tiemonium methylsulfate?

A1: A matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2][3] Tiemonium methylsulfate is a quaternary ammonium compound, which makes it susceptible to ion suppression, especially in complex biological matrices that contain high levels of endogenous components like phospholipids and salts.[4][5]

Q2: What are the primary causes of matrix effects in plasma or serum samples?

A2: The most common sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites.[2][4] These compounds can co-elute with Tiemonium methylsulfate and compete for ionization in the mass spectrometer source, typically leading to a suppressed signal.[1][4] The choice of a non-selective sample preparation method, such as simple protein precipitation, often fails to remove these interfering components.[3][6]

Q3: How can I quantitatively assess the matrix effect for my Tiemonium methylsulfate assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the response of the analyte in a neat (pure) solvent at the same concentration.[2]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For robust validation, this should be tested using at least six different lots of the biological matrix.

Q4: Can the choice of internal standard (IS) help mitigate matrix effects?

A4: Yes, using an appropriate internal standard is the most effective way to compensate for matrix effects. A stable isotope-labeled (SIL) internal standard of Tiemonium methylsulfate is the ideal choice. A SIL-IS is expected to have identical chemical properties and chromatographic retention time, ensuring that it experiences the same degree of ion suppression or enhancement as the analyte.[4][5] If a SIL-IS is unavailable, a structural analog may be used, but it must be demonstrated to track the analyte's ionization variability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Significant Ion Suppression and Poor Reproducibility

You are observing a low and highly variable signal for Tiemonium methylsulfate when analyzing plasma samples compared to standards prepared in a neat solvent.

Logical Troubleshooting Workflow

cluster_start cluster_end start Start: Observe Ion Suppression & Poor Reproducibility ppt Protein Precipitation (PPT) (e.g., Acetonitrile) start->ppt Current Method? cluster_prep cluster_prep lle Liquid-Liquid Extraction (LLE) ppt->lle High Matrix Effect? Switch to a more selective method spe Solid-Phase Extraction (SPE) lle->spe Still insufficient? Try SPE for cleaner extract rp Reversed-Phase (RP) spe->rp Proceed to next step end_node Resolution: Consistent & Accurate Quantification hilic Hydrophilic Interaction Liquid Chromatography (HILIC) rp->hilic analog Analog IS hilic->analog Proceed to next step sil Stable Isotope-Labeled (SIL) IS analog->sil sil->end_node cluster_chrom cluster_chrom cluster_is cluster_is cluster_end cluster_end

Caption: Troubleshooting workflow for ion suppression.

Cause 1: Inadequate Sample Preparation

Simple Protein Precipitation (PPT) is often insufficient for removing phospholipids, a major cause of ion suppression.

Solution: Implement a more rigorous sample cleanup technique. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more effective at removing interferences.[1][4] As Tiemonium is a quaternary ammonium compound, it is highly polar. Therefore, specific extraction strategies are required.

  • Liquid-Liquid Extraction (LLE): Use a polar solvent system. Since Tiemonium is permanently charged, ion-pairing agents may be necessary to extract it into an organic phase. Alternatively, a double LLE can be used to first remove hydrophobic interferences with a non-polar solvent like hexane.[4]

  • Solid-Phase Extraction (SPE): This is often the most effective method. Use a cation-exchange or a mixed-mode polymeric sorbent.[7] These sorbents can retain the positively charged Tiemonium while allowing neutral and anionic interferences to be washed away.

Cause 2: Chromatographic Co-elution

Interfering matrix components are eluting at the same time as Tiemonium methylsulfate.

Solution: Modify the chromatographic method to improve separation.

  • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between the analyte and the early-eluting matrix components.

  • Alternative Chromatography: Tiemonium methylsulfate is very polar and may not retain well on traditional C18 columns. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds away from non-polar matrix components like phospholipids.[8]

Data on Mitigation Strategies

The following table summarizes illustrative data comparing different sample preparation techniques for the analysis of Tiemonium methylsulfate from human plasma. Note: This data is representative and intended for comparative purposes.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 5%85 ± 7%92 ± 4%
Matrix Factor (MF) 0.35 ± 0.150.75 ± 0.100.98 ± 0.05
Interpretation High Recovery, Severe Ion SuppressionGood Recovery, Mild Ion SuppressionHigh Recovery, Negligible Matrix Effect
Process Complexity LowMediumHigh
Recommendation Not RecommendedAcceptable AlternativeHighly Recommended

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Cation Exchange

This protocol provides a robust method for extracting Tiemonium methylsulfate from plasma, minimizing matrix effects.

Workflow Diagram

start Start: Plasma Sample pretreat 1. Pre-treatment Dilute plasma with 4% H3PO4 start->pretreat condition 2. Conditioning Condition SPE cartridge with Methanol, then Water pretreat->condition load 3. Loading Load pre-treated sample onto the cartridge condition->load wash1 4. Washing Step 1 Wash with 0.1% Formic Acid in Water load->wash1 wash2 5. Washing Step 2 Wash with Methanol wash1->wash2 elute 6. Elution Elute with 5% NH4OH in Methanol wash2->elute dry 7. Dry-down & Reconstitution Evaporate eluate and reconstitute in mobile phase elute->dry end End: Analysis by LC-MS/MS dry->end

Caption: Solid-Phase Extraction (SPE) workflow.

Materials:

  • Weak cation-exchange SPE cartridges.

  • Human plasma with anticoagulant (e.g., K2EDTA).

  • Phosphoric Acid (H₃PO₄).

  • Methanol (HPLC grade).

  • Ammonium Hydroxide (NH₄OH).

  • Formic Acid.

  • Deionized water.

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is in its cationic form.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the Tiemonium methylsulfate from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge interaction with the sorbent, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Conditions

Liquid Chromatography:

  • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 95% B to 50% B over 3 minutes.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • (Note: Specific MRM transitions and collision energies for Tiemonium methylsulfate must be optimized on the instrument.)

References

Troubleshooting

Addressing poor reproducibility in Tiemonium methylsulfate contractility assays.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor reproducibility in Tiemonium methylsulfa...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor reproducibility in Tiemonium methylsulfate contractility assays.

Frequently Asked Questions (FAQs)

Q1: What is Tiemonium methylsulfate and what is its primary therapeutic use? A1: Tiemonium methylsulfate is a pharmaceutical compound classified as an antispasmodic agent.[1][2] It is primarily used to relieve smooth muscle spasms in the gastrointestinal tract, biliary system, and urinary bladder.[1][3][4] Conditions treated include irritable bowel syndrome (IBS), biliary colic, and renal colic.[3]

Q2: What is the primary mechanism of action for Tiemonium methylsulfate in smooth muscle contractility assays? A2: The primary mechanism of Tiemonium methylsulfate is the inhibition of muscarinic receptors.[1][2][5] As an anticholinergic agent, it blocks the action of the neurotransmitter acetylcholine at these receptors on smooth muscle cells.[2][5] Since acetylcholine promotes muscle contraction, this blockade leads to muscle relaxation and alleviates spasms.[2]

Q3: Does Tiemonium methylsulfate have any secondary mechanisms of action? A3: Yes, in addition to its primary antimuscarinic action, Tiemonium methylsulfate may also exert a direct relaxing effect on smooth muscle by interfering with calcium ion channels.[1][2] This action reduces the influx of calcium ions, which are essential for muscle contraction, further contributing to its antispasmodic effects.[1] It has also been shown to reinforce the binding of calcium to membrane phospholipids, which stabilizes the membrane.[6]

Troubleshooting Guide for Poor Reproducibility

Poor reproducibility is a significant challenge in in vitro pharmacological studies.[7] The following section addresses common issues encountered during Tiemonium methylsulfate contractility assays.

Q4: Why am I observing high variability in contractile responses between tissue preparations, even from the same animal? A4: This issue often stems from inconsistencies in the pre-analytical phase.

  • Inconsistent Dissection: Variations in dissection technique can damage the tissue. Ensure that a consistent anatomical section is excised each time and handle it gently to avoid stretching or crushing.

  • Tissue Handling: Immediately after excision, the tissue should be placed in a cold, oxygenated physiological salt solution (PSS).[8] Delays can lead to tissue degradation.[9] The time from tissue collection to the start of the experiment, known as cold ischemia time, should be minimized.[9][10]

  • Mounting and Tension: Applying a consistent basal tension is critical.[8][11] Each tissue type has an optimal length at which it generates maximal force. This should be determined empirically and applied uniformly across all experiments.

Q5: Why is my smooth muscle tissue unresponsive or showing a very weak contraction to a standard agonist like KCl or acetylcholine? A5: A lack of response indicates compromised tissue viability.

  • Poor Oxygenation: The PSS in the organ bath must be continuously aerated with carbogen gas (95% O₂ / 5% CO₂).[8][11] The CO₂ is crucial for maintaining the pH of the buffer.

  • Incorrect Buffer Composition: The composition and pH of the PSS are critical. Use a validated recipe and ensure all components are accurately measured. Refer to Table 1 for a standard Krebs-Henseleit solution.

  • Temperature Fluctuations: The organ bath must be maintained at a constant physiological temperature, typically 37°C.[8][11] Inconsistent heating can shock the tissue.

  • Tissue Viability Check: Always perform a viability check after the equilibration period by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[8] Tissues that do not respond robustly should be discarded.

Q6: Why are my dose-response curves for Tiemonium methylsulfate inconsistent from one experiment to the next? A6: Inconsistent dose-response curves often point to methodological errors during the experiment.

  • Drug Dilution Errors: Prepare fresh drug solutions for each experiment and perform serial dilutions carefully. Inaccurate concentrations are a major source of error.

  • Insufficient Equilibration/Washout: Allow the tissue to equilibrate under basal tension for at least 60 minutes before starting.[8] After applying a drug, ensure a complete washout and allow the tissue to return to baseline before adding the next compound. Insufficient washing can lead to cumulative effects or receptor desensitization.

  • Inadequate Experimental Design: A lack of clear, standardized protocols is a known factor affecting reproducibility.[7][12] Ensure every step, from tissue preparation to data analysis, is meticulously documented and followed.

Q7: Why is the baseline tension drifting or unstable during the experiment? A7: A drifting baseline can obscure the true contractile response.

  • Insufficient Equilibration: The most common cause is an inadequate equilibration period. The tissue needs time to stabilize in the organ bath environment. A 60-minute period with PSS changes every 15-20 minutes is recommended.[8]

  • Temperature or pH Instability: Verify that the water bath temperature and buffer aeration are constant.

  • Tissue Fatigue: Over-stimulating the tissue without adequate recovery time can cause it to fatigue, leading to a declining baseline.

Data Presentation

Clear data presentation is essential for comparing results across experiments.

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution This table outlines a standard recipe for the physiological buffer used in isolated organ bath experiments.

ComponentConcentration (mM)Grams per 1 Liter
NaCl118.46.92
KCl4.70.35
CaCl₂·2H₂O2.50.37
MgSO₄·7H₂O1.20.29
KH₂PO₄1.20.16
NaHCO₃25.02.10
Glucose11.72.11
To be aerated with 95% O₂ / 5% CO₂ at 37°C.

Table 2: Troubleshooting Summary for Tiemonium Methylsulfate Assays This table provides a quick reference for diagnosing and solving common issues.

Observed ProblemProbable Cause(s)Recommended Solution(s)
High Inter-Assay Variability Inconsistent tissue handling; Different animal sources (age, sex); Reagent batch variation.Standardize dissection and handling protocols.[13] Record animal details. Validate new batches of reagents.
Tissue Unresponsive Poor tissue viability; Incorrect buffer pH or temperature; Inadequate oxygenation.Minimize time from dissection to experiment.[10] Calibrate pH meter and thermometer. Ensure constant carbogen gas flow.[8][11]
Inconsistent Dose-Response Pipetting/dilution errors; Insufficient washout; Receptor desensitization.Calibrate pipettes. Prepare fresh stock solutions. Implement a strict washout protocol and allow tissue to return to baseline.[8]
Drifting Baseline Inadequate equilibration time; Temperature/pH instability.Allow for at least a 60-minute equilibration period with regular buffer changes.[8] Monitor and record bath temperature and buffer aeration.

Experimental Protocols

Protocol: Isolated Guinea Pig Ileum Contractility Assay

This protocol describes a standard method for assessing the effect of Tiemonium methylsulfate on smooth muscle contraction using an isolated organ bath system.[8][11][14]

  • Preparation of Physiological Salt Solution (PSS):

    • Prepare Krebs-Henseleit solution as detailed in Table 1.

    • Continuously aerate the solution with carbogen gas (95% O₂ / 5% CO₂) and maintain it at 37°C in a reservoir.

  • Tissue Dissection and Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Excise a segment of the terminal ileum and immediately place it in cold, aerated PSS.[8]

    • Gently clean the tissue of adhering fat and connective tissue.

    • Cut the ileum into segments of 1.5-2 cm in length.

  • Mounting the Tissue:

    • Tie a silk suture to each end of the tissue segment.

    • Mount the segment vertically in a water-jacketed organ bath chamber filled with 37°C, aerated PSS.

    • Attach the bottom suture to a fixed hook and the top suture to an isometric force-displacement transducer.[8]

  • Equilibration and Viability Testing:

    • Apply an optimal basal tension (typically 1 gram for guinea pig ileum) to the tissue.[8]

    • Allow the tissue to equilibrate for at least 60 minutes, replacing the PSS in the bath every 15-20 minutes.[8]

    • After equilibration, test tissue viability by adding 80 mM KCl to the bath. A robust and sustained contraction confirms tissue health.[8]

    • Wash the tissue thoroughly with fresh PSS and allow it to return to the baseline tension.

  • Generating a Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add a sub-maximal concentration of a contractile agonist (e.g., acetylcholine).

    • Once the contraction reaches a stable plateau, add increasing concentrations of Tiemonium methylsulfate in a cumulative manner, allowing the response to stabilize at each concentration.

    • This will generate data to determine the inhibitory effect (IC50) of Tiemonium methylsulfate.

  • Data Analysis:

    • Record the isometric tension throughout the experiment.

    • Calculate the inhibitory response as a percentage of the initial agonist-induced contraction.

    • Plot the percentage inhibition against the logarithm of the Tiemonium methylsulfate concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Tiemonium_Signaling_Pathway Tiemonium Methylsulfate Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds & Activates Tiemonium Tiemonium Methylsulfate Tiemonium->M3_Receptor Blocks (Antagonist) Ca_Channel L-type Ca²⁺ Channel Tiemonium->Ca_Channel Inhibits (Secondary) PLC PLC Activation M3_Receptor->PLC Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3 IP₃ → Ca²⁺ Release (from SR) PLC->IP3 Contraction Smooth Muscle Contraction IP3->Contraction + Ca_Influx->Contraction + Experimental_Workflow Isolated Organ Bath Experimental Workflow start Start: Prepare PSS & Reagents dissect 1. Tissue Dissection (e.g., Guinea Pig Ileum) start->dissect mount 2. Mount Tissue in Organ Bath dissect->mount equilibrate 3. Equilibrate (60 min) under Basal Tension (1g) mount->equilibrate viability 4. Viability Test (e.g., 80mM KCl) equilibrate->viability washout1 5. Washout & Return to Baseline viability->washout1 agonist 6. Add Agonist (e.g., Acetylcholine) washout1->agonist antagonist 7. Cumulative Addition of Tiemonium Methylsulfate agonist->antagonist record 8. Record Isometric Contraction Data antagonist->record analyze 9. Analyze Data (Dose-Response Curve, IC50) record->analyze end End analyze->end Troubleshooting_Logic Troubleshooting Logic for Poor Reproducibility problem Problem: Poor Reproducibility pre_analytical Check Pre-Analytical Steps problem->pre_analytical analytical Check Analytical Steps problem->analytical tissue_handling Inconsistent Tissue Handling? pre_analytical->tissue_handling Cause animal_vars Animal Variability (Age, Sex, Strain)? pre_analytical->animal_vars Cause reagents Reagent Quality/Prep? pre_analytical->reagents Cause equilibration Insufficient Equilibration? analytical->equilibration Cause env_control Poor Environmental Control? (Temp, pH, O₂) analytical->env_control Cause protocol_dev Protocol Deviations? analytical->protocol_dev Cause sol_tissue Solution: Standardize Dissection, Minimize Ischemia Time tissue_handling->sol_tissue sol_animal Solution: Record Animal Details, Use Consistent Source animal_vars->sol_animal sol_reagents Solution: Use Fresh Solutions, Validate New Batches reagents->sol_reagents sol_equilibration Solution: Equilibrate ≥60 min, Ensure Stable Baseline equilibration->sol_equilibration sol_env Solution: Calibrate & Monitor Equipment Continuously env_control->sol_env sol_protocol Solution: Use Detailed SOP, Document All Steps protocol_dev->sol_protocol

References

Optimization

Technical Support Center: Tiemonium Methylsulfate and Cell Viability Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding false positive results observed in cell viability assays when using Tiemonium methylsulfate. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding false positive results observed in cell viability assays when using Tiemonium methylsulfate.

Frequently Asked Questions (FAQs)

Q1: What is Tiemonium methylsulfate and how does it work?

A1: Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action is to block muscarinic acetylcholine receptors, leading to the relaxation of smooth muscles.[2][3] It is primarily used as an antispasmodic to relieve pain associated with functional disorders of the gastrointestinal, biliary, and urinary tracts.[4][5] It may also have a secondary action of interfering with calcium ion channels within muscle cells to further contribute to muscle relaxation.[2][4]

Q2: Why am I seeing unexpectedly high cell viability readings in my assay when treating with Tiemonium methylsulfate?

A2: Unexpectedly high viability readings, or "false positives," can occur when a test compound interferes with the assay chemistry. In tetrazolium-based assays like MTT, MTS, or WST-1, the readout is dependent on the metabolic reduction of a dye by cellular enzymes, primarily mitochondrial dehydrogenases.[6][7] A false positive can occur if Tiemonium methylsulfate directly reduces the assay reagent or alters cellular metabolism in a way that does not correlate with cell number.

Q3: Can Tiemonium methylsulfate directly reduce tetrazolium salts like MTT or WST-1?

A3: While Tiemonium methylsulfate is not primarily classified as a strong reducing agent, certain chemical structures can interact with tetrazolium salts non-enzymatically.[8] This leads to a color change independent of cellular metabolic activity, resulting in a false positive. It is crucial to run a cell-free control to test for this direct interference.[9]

Q4: Could Tiemonium methylsulfate be increasing the metabolic activity of the remaining cells?

A4: It is possible. Some compounds can induce a state of metabolic stress or hyperactivity in the surviving cell population.[9] This would lead to an increased rate of tetrazolium salt reduction per cell, artificially inflating the absorbance reading and suggesting higher viability than is accurate. This is why it is critical to correlate assay results with direct cell observation via microscopy.

Q5: Are there alternative assays I can use to avoid this potential interference?

A5: Yes. If you confirm that Tiemonium methylsulfate is interfering with your tetrazolium-based assay, several alternative methods are available that rely on different biological principles. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of ATP in viable cells, which is a strong indicator of metabolic activity.[10][11]

  • Protease Viability Marker Assays (e.g., CellTiter-Fluor™): Use a fluorogenic substrate cleaved by proteases active only in live cells.[11][12]

  • Dye Exclusion Methods (e.g., Trypan Blue): A simple microscopy-based method where dead cells with compromised membranes take up the dye, while live cells exclude it.[12][13]

  • Sulforhodamine B (SRB) Assay: Measures total protein content, which correlates with cell number. This method is less susceptible to metabolic interference.[14]

Troubleshooting Guide: False Positives with Tiemonium Methylsulfate

This guide provides a step-by-step process to identify and mitigate suspected false positives in your cell viability assays.

Step 1: Initial Observation and Hypothesis

You have treated your cells with Tiemonium methylsulfate and your MTT, WST-1, or similar metabolic assay shows high absorbance values, suggesting high viability. However, microscopic examination reveals signs of cytotoxicity, such as cell rounding, detachment, or reduced cell density.

Hypothesis: Tiemonium methylsulfate is interfering with the assay, leading to a false positive result.

Logical Workflow for Troubleshooting

G A Start: Suspected False Positive (High Absorbance, Low Cell Count) B Perform Cell-Free Control (Compound + Media + Assay Reagent) A->B C Does Absorbance Increase? B->C D Conclusion: Direct Chemical Interference Compound reduces assay reagent. C->D Yes E Conclusion: No Direct Interference Proceed to next check. C->E No I Select Alternative Assay (ATP, Protease, SRB, or Dye Exclusion) D->I F Perform Endpoint Dilution Assay (Vary Cell Number, Fixed Compound Conc.) E->F G Is Absorbance Proportional to Cell #? F->G H Conclusion: Metabolic Hyperactivity Surviving cells have increased metabolism. G->H No G->I Yes, but discrepancy with microscopy remains H->I J Validate New Assay with Tiemonium Methylsulfate I->J K End: Obtain Reliable Viability Data J->K

Caption: Troubleshooting workflow for suspected assay interference.

Step 2: Test for Direct Chemical Interference

The most common cause of false positives is the direct reduction of the assay reagent by the test compound. A cell-free control experiment is essential to rule this out.

Experimental Protocol:

  • Prepare wells in a 96-well plate containing only cell culture medium.

  • Add Tiemonium methylsulfate at the same concentrations used in your cell-based experiment.

  • Add the tetrazolium reagent (e.g., MTT, WST-1) to these wells.

  • Incubate for the same duration as your main experiment.

  • Add the solubilization solution (for MTT) and read the absorbance.

Data Interpretation:

Well ContentsExpected Absorbance (No Interference)Observed Absorbance (Interference)
Medium + Assay Reagent (Blank)Low (background)Low (background)
Medium + Tiemonium Methylsulfate + Assay ReagentLow (similar to blank)High (significant increase)

If you observe a significant increase in absorbance in the wells containing Tiemonium methylsulfate without cells, it confirms direct chemical interference.

Mechanism of Tetrazolium Assay Interference

G cluster_0 Standard Assay (Viable Cell) cluster_1 Interference Pathway (False Positive) MTT_in MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases (NAD(P)H) MTT_in->Enzymes Formazan_in Formazan (Purple, Insoluble) Enzymes->Formazan_in MTT_out MTT (Yellow, Soluble) Compound Tiemonium Methylsulfate (Reducing Agent) MTT_out->Compound Non-Enzymatic Reduction Formazan_out Formazan (Purple, Insoluble) Compound->Formazan_out Non-Enzymatic Reduction

Caption: Standard vs. interference pathway in MTT reduction.

Step 3: Select and Validate an Alternative Assay

If interference is confirmed, you must switch to an assay that operates on a different principle.

Decision Guide for Alternative Assays:

Assay TypePrinciple MeasuredAdvantagesConsiderations
ATP Luminescence (e.g., CellTiter-Glo®)ATP levels in live cellsHigh sensitivity, rapid, less interferenceRequires a luminometer
Protease Activity (e.g., CellTiter-Fluor™)Live-cell protease activityNon-lytic, suitable for multiplexingRequires a fluorometer
Sulforhodamine B (SRB) Total protein contentStable endpoint, inexpensive, good reproducibilityRequires cell fixation, multiple wash steps
Trypan Blue Exclusion Membrane integritySimple, direct, inexpensive, visual confirmationLow-throughput, subjective counting

Decision Tree for Assay Selection

G A Interference Confirmed in Tetrazolium Assay B What equipment is available? A->B C Luminometer B->C D Fluorometer B->D E Spectrophotometer (Absorbance Reader) B->E F Microscope Only B->F G Use ATP Luminescence Assay (e.g., CellTiter-Glo®) C->G H Use Protease Viability Assay (e.g., CellTiter-Fluor™) D->H I Use SRB Assay E->I J Use Trypan Blue Exclusion Assay F->J

Caption: Decision tree for selecting an alternative viability assay.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on mitochondrial reductase activity.[8]

Materials:

  • Cells cultured in a 96-well plate

  • Tiemonium methylsulfate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl

  • Sterile PBS

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of Tiemonium methylsulfate to the wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.

    • For suspension cells, centrifuge the plate, remove the supernatant, and resuspend the cell pellet in 100-150 µL of solubilization solution.

  • Absorbance Reading: Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: WST-1 Cell Viability Assay

This protocol uses a water-soluble tetrazolium salt, eliminating the need for a solubilization step.[15][16]

Materials:

  • Cells cultured in a 96-well plate

  • Tiemonium methylsulfate stock solution

  • WST-1 Reagent

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Ensure the final volume in each well is 100 µL.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C. The incubation time should be optimized for your specific cell line.

  • Absorbance Reading: Shake the plate thoroughly for 1 minute on a shaker. Read the absorbance at 440-450 nm. A reference wavelength greater than 600 nm is recommended.

Protocol 3: Sulforhodamine B (SRB) Assay

This protocol measures viability based on total cellular protein content, making it insensitive to metabolic interference.[14]

Materials:

  • Cells cultured in a 96-well plate

  • Tiemonium methylsulfate stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plate five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 5 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm.

References

Troubleshooting

Best practices for handling and storing Tiemonium methylsulfate powder.

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Tiemonium methylsulfate powder. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Tiemonium methylsulfate powder.

Frequently Asked Questions (FAQs)

Q1: What is Tiemonium methylsulfate and what is its appearance?

A1: Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent used to relieve muscle spasms.[1] It is a white to off-white crystalline powder.[1][2]

Q2: What are the primary hazards associated with Tiemonium methylsulfate powder?

A2: The primary hazard is that it is harmful if swallowed.[3][4] It is also important to avoid contact with skin, eyes, and clothing, and to minimize dust generation and inhalation.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this powder?

A3: When handling Tiemonium methylsulfate powder, it is essential to wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and a lab coat or protective clothing.[3][4][5] In situations where dust may be generated, a NIOSH-approved respirator should be used.[4][5]

Q4: How should I store Tiemonium methylsulfate powder?

A4: The powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be protected from direct sunlight, heat, and moisture.[2][6]

Q5: What materials are incompatible with Tiemonium methylsulfate?

A5: Tiemonium methylsulfate is incompatible with strong oxidizing agents.[3][5]

Troubleshooting Guides

Issue 1: The Tiemonium methylsulfate powder has changed color or appears clumpy.

  • Possible Cause: This could indicate exposure to moisture, light, or heat, leading to degradation of the compound.

  • Solution: Do not use the powder if its appearance has changed. Dispose of the material according to your institution's guidelines. Review your storage procedures to ensure the product is kept in a tightly sealed container in a cool, dry, and dark place.[2][6]

Issue 2: The powder is not dissolving as expected.

  • Possible Cause 1: The incorrect solvent is being used. Tiemonium methylsulfate is soluble in water, slightly soluble in ethanol, and insoluble in chloroform.[2]

  • Solution 1: Verify that you are using the correct solvent. For aqueous solutions, ensure you are using purified water.

  • Possible Cause 2: The concentration is too high for the solvent's capacity.

  • Solution 2: Try adding more solvent to the powder or gently warming the solution to aid dissolution. Refer to the experimental protocol below to determine the solubility limit if precise concentrations are required.

Issue 3: Accidental spill of Tiemonium methylsulfate powder.

  • Solution:

    • Evacuate unnecessary personnel from the area.[5]

    • Ensure adequate ventilation.[5]

    • Wear appropriate PPE, including a respirator, gloves, and safety goggles.[3][5]

    • Avoid generating dust during cleanup.[3]

    • Carefully scoop the spilled powder into a suitable, labeled container for disposal.[3]

    • Clean the spill area with soap and water.[3]

    • Dispose of the waste material according to institutional and local regulations.[4]

Issue 4: Accidental skin or eye contact.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

Data Presentation

Table 1: Solubility Profile of Tiemonium Methylsulfate

SolventSolubility
WaterSoluble[2], Freely soluble[1]
EthanolSlightly soluble[2]
MethanolFreely soluble[1]
ChloroformInsoluble[2]

Table 2: Summary of Tiemonium Methylsulfate Degradation Under Stress Conditions

Stress ConditionObservationExtent of Degradation
Acid Hydrolysis (0.1N HCl, 3h)No additional peak observed~10% decrease
Acid Hydrolysis (1.0N HCl, 24h)Significant degradationUp to 98.5% decrease
Base HydrolysisLess significant than acid hydrolysisMarginal
Oxidative (3% H₂O₂, 3h)No additional peak observed~15% decrease
ThermalInsignificant degradationNot significant
Photolytic (UV light, 3h)Significant degradation after 2hUp to 40% decrease

Data summarized from a forced degradation study. The percentage decrease is relative to the initial concentration.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a method to determine the quantitative solubility of Tiemonium methylsulfate in a given solvent.

  • Materials:

    • Tiemonium methylsulfate powder

    • Solvent of interest (e.g., water, ethanol)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Spectrophotometer or HPLC system

    • Volumetric flasks and pipettes

  • Methodology:

    • Prepare a series of saturated solutions by adding an excess amount of Tiemonium methylsulfate powder to a known volume of the solvent in separate vials.

    • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the vials to pellet the undissolved powder.

    • Carefully pipette a known volume of the supernatant into a volumetric flask and dilute with the solvent.

    • Determine the concentration of the dissolved Tiemonium methylsulfate in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at 235 nm or HPLC).

    • Calculate the solubility in mg/mL or g/L.

Protocol 2: Stability Study Under Stressed Conditions

This protocol provides a framework for assessing the stability of Tiemonium methylsulfate under various stress conditions.

  • Materials:

    • Tiemonium methylsulfate powder

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a suitable column (e.g., C18)

    • Photo-stability chamber

    • Oven

  • Methodology:

    • Acid Hydrolysis: Prepare a solution of Tiemonium methylsulfate in 0.1N HCl. Store at room temperature and analyze samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Prepare a solution of Tiemonium methylsulfate in 0.1N NaOH. Store at room temperature and analyze samples at the same time points as the acid hydrolysis study.

    • Oxidative Degradation: Prepare a solution of Tiemonium methylsulfate in 3% H₂O₂. Store at room temperature and analyze samples at the specified time points.

    • Thermal Degradation: Place a known quantity of the powder in an oven at a set temperature (e.g., 60°C). Analyze samples at predetermined time points.

    • Photolytic Degradation: Expose a solution of Tiemonium methylsulfate to UV light in a photo-stability chamber. Analyze samples at specified time points.

    • Analysis: For each time point, quantify the remaining Tiemonium methylsulfate and identify any degradation products using a validated HPLC method.

Visualizations

Experimental_Workflow General Experimental Workflow for Tiemonium Methylsulfate cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion A Weigh Tiemonium Methylsulfate Powder C Dissolve Powder in Solvent A->C B Prepare Solvent B->C D Perform Experiment (e.g., Stability, Solubility) C->D E Sample Collection D->E F Analytical Measurement (e.g., HPLC, UV-Vis) E->F G Data Analysis F->G H Interpret Results G->H I Report Findings H->I

Caption: General workflow for experiments involving Tiemonium methylsulfate.

Troubleshooting_Tree Troubleshooting Powder Dissolution Issues Start Powder Not Dissolving Q1 Is the correct solvent being used? Start->Q1 Sol1 Use recommended solvent: - Water (Soluble) - Ethanol (Slightly Soluble) Q1->Sol1 No Q2 Is the solution saturated? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Add more solvent or gently warm the solution. Q2->Sol2 Yes Q3 Is the powder's appearance normal (white, crystalline)? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Powder may be degraded. Discard and use a fresh stock. Q3->Sol3 No End Consult further if issue persists Q3->End Yes A3_Yes Yes A3_No No

References

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Tiemonium Methylsulfate and Otilonium Bromide in Smooth Muscle Spasmolysis

For researchers and professionals in drug development, understanding the nuanced differences between antispasmodic agents is critical for targeted therapeutic design. This guide provides a detailed comparison of Tiemoniu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between antispasmodic agents is critical for targeted therapeutic design. This guide provides a detailed comparison of Tiemonium methylsulfate and Otilonium bromide, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them.

Mechanism of Action: A Tale of Two Spasmolytics

While both Tiemonium methylsulfate and Otilonium bromide are classified as antispasmodic agents used to relieve smooth muscle spasms, their underlying mechanisms of action exhibit distinct differences.[1][2]

Tiemonium Methylsulfate primarily functions as an antimuscarinic agent.[1][3] It competitively antagonizes acetylcholine at muscarinic receptors on smooth muscle cells.[1][4] By blocking the action of this key neurotransmitter, it leads to smooth muscle relaxation.[1] Additionally, some evidence suggests that Tiemonium methylsulfate may directly interfere with calcium ion channels, further contributing to its spasmolytic effect.[1][5]

Otilonium Bromide , in contrast, demonstrates a more complex and multifaceted mechanism of action.[6][7][8] It is a quaternary ammonium derivative with poor systemic absorption, leading to a localized effect within the gastrointestinal tract.[6][8] Its primary actions include:

  • L-type and T-type Calcium Channel Blockade : Otilonium bromide effectively blocks the influx of calcium ions into smooth muscle cells through both L-type and T-type calcium channels, a critical step in muscle contraction.[6][8][9]

  • Muscarinic M3 Receptor Antagonism : It exhibits affinity for and blocks the muscarinic M3 receptors, which are predominant in gut smooth muscles.[2]

  • Tachykinin NK2 Receptor Interaction : The drug also interacts with tachykinin NK2 receptors, which are involved in motility and visceral pain perception.[7][8]

This multi-target approach of Otilonium bromide may contribute to its efficacy in managing symptoms of Irritable Bowel Syndrome (IBS), including abdominal pain and bloating.[10][11]

Quantitative Efficacy Data

Table 1: Clinical Efficacy of Otilonium Bromide in Irritable Bowel Syndrome (IBS)

ParameterOtilonium Bromide (40 mg t.i.d.)PlaceboStudy DurationKey Finding
Reduction in Abdominal Pain Episodes 55.3%39.9%15 weeksStatistically significant reduction in pain episodes with Otilonium bromide.[12]
Reduction in Abdominal Bloating 42.0%30.2%15 weeksStatistically significant improvement in bloating with Otilonium bromide.[12]
Global Efficacy Assessment (Investigator) 65.2% positive assessment49.6% positive assessment15 weeksOtilonium bromide was rated as significantly more effective by investigators.[12]
Relapse Rate after Treatment 10%27%10-week follow-upSignificantly lower relapse rate in the Otilonium bromide group.[11]

Table 2: In Vitro Inhibitory Effects of Otilonium Bromide

ParameterIC50 / EC50Experimental Model
Spontaneous Rhythmic Phasic Contractions IC50 = 49.9 nmol L⁻¹Human sigmoid circular strips[13]
Stretch-induced Tone IC50 = 10.7 nmol L⁻¹Human sigmoid circular strips[13]
Electrically Stimulated On-contractions IC50 = 38.0 nmol L⁻¹Human sigmoid circular strips[13]
KCl-induced Calcium Transients IC50 = 0.2 µmol L⁻¹Isolated human sigmoid smooth muscle cells[13]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.

Quantitative in vitro efficacy data for Tiemonium methylsulfate, such as IC50 or EC50 values, were not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific studies cited are proprietary to the conducting researchers. However, based on the methodologies described in the literature, the following sections outline the general procedures for key experiments used to evaluate these compounds.

In Vitro Smooth Muscle Relaxation Assay (Organ Bath Study)

This assay is fundamental for assessing the direct effect of a compound on smooth muscle contractility.

Methodology:

  • Tissue Preparation: Segments of intestinal smooth muscle (e.g., from human sigmoid colon or animal models) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Recording: The muscle strips are connected to isometric force transducers to record changes in muscle tension.

  • Induction of Contraction: A contractile agent (e.g., acetylcholine, histamine, or electrical field stimulation) is added to the bath to induce a stable muscle contraction.

  • Drug Application: Increasing concentrations of the test compound (Tiemonium methylsulfate or Otilonium bromide) are cumulatively added to the bath.

  • Data Analysis: The relaxation induced by the test compound is measured as a percentage of the pre-induced contraction. A concentration-response curve is then plotted to determine the EC50 or IC50 value.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_source Intestinal Tissue dissection Dissection tissue_source->dissection mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration mounting->equilibration contraction Induce Contraction equilibration->contraction drug_addition Add Test Compound contraction->drug_addition recording Record Tension drug_addition->recording analysis Calculate % Relaxation recording->analysis curve Plot Concentration- Response Curve analysis->curve ic50 Determine IC50/EC50 curve->ic50

Experimental workflow for in vitro smooth muscle relaxation assay.
Calcium Imaging in Smooth Muscle Cells

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i), a key event in muscle contraction.

Methodology:

  • Cell Culture: Primary smooth muscle cells are isolated from intestinal tissue and cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The dye's fluorescence intensity changes upon binding to calcium.

  • Stimulation: A stimulating agent (e.g., KCl to induce depolarization or a specific agonist) is added to the cell culture to trigger an increase in [Ca²⁺]i.

  • Drug Application: The test compound is applied to the cells before or after stimulation.

  • Fluorescence Microscopy: Changes in fluorescence are monitored using a fluorescence microscope equipped with a camera and appropriate filters.

  • Data Analysis: The fluorescence intensity is quantified over time to measure the effect of the test compound on the calcium transient (the rise and fall of [Ca²⁺]i).

G cell_prep Isolate & Culture Smooth Muscle Cells dye_loading Load with Calcium- Sensitive Dye cell_prep->dye_loading stimulation Stimulate Cells to Increase [Ca²⁺]i dye_loading->stimulation drug_app Apply Test Compound stimulation->drug_app microscopy Fluorescence Microscopy drug_app->microscopy analysis Quantify Fluorescence and Analyze Data microscopy->analysis

Workflow for intracellular calcium imaging in smooth muscle cells.
Receptor Binding Assays

These assays are used to determine the affinity of a drug for its specific receptor targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., muscarinic or tachykinin receptors) are prepared from cell lines or animal tissues.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind specifically to the receptor of interest.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the drug for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis mem_prep Prepare Receptor- Containing Membranes incubation Incubate Membranes, Radioligand, and Test Compound mem_prep->incubation radio_prep Prepare Radioligand radio_prep->incubation test_prep Prepare Test Compound Dilutions test_prep->incubation filtration Separate Bound and Unbound Ligand incubation->filtration counting Count Radioactivity filtration->counting curve Plot Competition Curve counting->curve ki Calculate Ki curve->ki

General workflow for a competitive receptor binding assay.

Signaling Pathways

The distinct mechanisms of Tiemonium methylsulfate and Otilonium bromide translate to their engagement with different cellular signaling pathways to induce smooth muscle relaxation.

G cluster_tiemonium Tiemonium Methylsulfate cluster_otilonium Otilonium Bromide Tiemonium Tiemonium methylsulfate M_Receptor Muscarinic Receptor Tiemonium->M_Receptor Ca_Channel_T Ca²⁺ Channel (Potential Target) Tiemonium->Ca_Channel_T Inhibits? Relaxation_T Smooth Muscle Relaxation AC Acetylcholine AC->M_Receptor Blocks Otilonium Otilonium bromide L_Ca_Channel L-type Ca²⁺ Channel Otilonium->L_Ca_Channel Blocks T_Ca_Channel T-type Ca²⁺ Channel Otilonium->T_Ca_Channel Blocks M3_Receptor Muscarinic M3 Receptor Otilonium->M3_Receptor Blocks NK2_Receptor Tachykinin NK2 Receptor Otilonium->NK2_Receptor Interacts Relaxation_O Smooth Muscle Relaxation

Simplified signaling pathways for Tiemonium methylsulfate and Otilonium bromide.

Conclusion

Tiemonium methylsulfate and Otilonium bromide, while both effective antispasmodics, operate through distinct and, in the case of Otilonium bromide, more complex mechanisms. Tiemonium methylsulfate's action is primarily centered on muscarinic receptor antagonism, with a potential secondary effect on calcium channels.[1][5] Otilonium bromide exerts its effects through a multi-target approach, blocking multiple types of calcium channels and interacting with both muscarinic and tachykinin receptors.[6][7][8][9]

The available clinical data for Otilonium bromide in IBS is robust, demonstrating its superiority over placebo in reducing key symptoms like abdominal pain and bloating.[11][12] A significant gap in the literature exists regarding direct, quantitative comparative efficacy studies between Tiemonium methylsulfate and Otilonium bromide. Future head-to-head clinical trials are warranted to definitively establish their relative efficacy and guide optimal therapeutic selection for various spastic conditions of the smooth muscle. The experimental protocols outlined provide a foundational understanding of the methodologies employed to characterize these and other novel antispasmodic agents.

References

Comparative

Comparative Analysis of Tiemonium Methylsulfate's Binding Affinity to Calcium Channels

A Guide for Researchers in Drug Development This guide provides a comprehensive comparison of Tiemonium methylsulfate's interaction with calcium channels against established calcium channel blockers, Verapamil and Diltia...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of Tiemonium methylsulfate's interaction with calcium channels against established calcium channel blockers, Verapamil and Diltiazem. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced mechanisms of these compounds.

Mechanism of Action: A Divergent Approach to Calcium Modulation

Tiemonium methylsulfate distinguishes itself from classical calcium channel blockers. Its primary mechanism is not the direct blockade of voltage-gated calcium channels, but rather an interference with intracellular calcium ion availability. Evidence suggests that Tiemonium methylsulfate enhances the binding of calcium to membrane phospholipids and proteins, thereby stabilizing the cell membrane and inhibiting the release of intracellular calcium[1][2]. This mode of action contrasts with that of Verapamil and Diltiazem, which directly bind to and block L-type voltage-gated calcium channels, thus preventing the influx of extracellular calcium that triggers smooth muscle contraction[3][4].

This fundamental difference in their mechanism of action is crucial for understanding their pharmacological profiles and potential therapeutic applications. While Verapamil and Diltiazem are potent vasodilators and cardiac depressants due to their direct action on L-type calcium channels in vascular smooth muscle and cardiac tissue, Tiemonium methylsulfate's effects are more targeted towards smooth muscle spasmolysis, with a dual action involving muscarinic receptor antagonism[5][6].

Quantitative Comparison of Inhibitory Potency

CompoundTarget/AssayCell/Tissue TypeIC50Reference
Tiemonium methylsulfate Acetylcholine-induced contractionRat Uterus5.35 µM[7]
Verapamil L-type Ca2+ channels (electrophysiology)Rabbit coronary arterial smooth muscle cells0.82 µM[8]
L-type Ca2+ channels (electrophysiology)Human mesenteric arterial myocytes51 µM (at pH 7.2)[9]
L-type Ca2+ channels (binding assay)Rat Brain22 nM[10]
Diltiazem L-type Ca2+ channels (electrophysiology)Human mesenteric arterial myocytes20 µM (at pH 9.2)[9]
L-type Ca2+ channels (electrophysiology)Cone photoreceptors4.9 µM (high affinity), 100.4 µM (low affinity)[11]
L-type Ca2+ channels (electrophysiology)Cardiac and vascular smooth muscle splice variants-[4]

Experimental Protocols

Inhibition of Smooth Muscle Contraction Assay

This protocol is a functional assay to determine the inhibitory potency of a compound on smooth muscle contraction.

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., rat aorta, ileum, or uterus) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The tissue is allowed to equilibrate under a resting tension. Contraction is then induced by adding a contractile agonist (e.g., acetylcholine, noradrenaline, or a high concentration of potassium chloride to induce depolarization).

  • Compound Administration: Once a stable contraction is achieved, the test compound (e.g., Tiemonium methylsulfate) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Acquisition: The isometric tension of the smooth muscle strip is continuously recorded using a force transducer.

  • Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the maximal contraction induced by the agonist. The IC50 value, the concentration of the compound that produces 50% inhibition, is then determined by non-linear regression analysis of the concentration-response curve.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of ion channel function and modulation by drugs.

  • Cell Preparation: Isolated smooth muscle cells or cultured cells expressing the calcium channel of interest are used. A glass micropipette with a very fine tip is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance seal (gigaohm seal) is formed between the micropipette and the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential of the cell is clamped at a specific holding potential. Voltage steps are then applied to activate the voltage-gated calcium channels.

  • Current Recording: The resulting ionic currents flowing through the calcium channels are recorded using an amplifier.

  • Drug Application: The test compound is applied to the cell via the perfusion system. The effect of the compound on the calcium current amplitude and kinetics is measured.

  • Data Analysis: The percentage of inhibition of the calcium current is calculated at different concentrations of the compound to determine the IC50 value.

Intracellular Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli and the effects of inhibitory compounds.

  • Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

  • Stimulation and Drug Application: A stimulus (e.g., an agonist that triggers intracellular calcium release) is added to the cells, and the change in fluorescence intensity is monitored over time. The test compound can be added before or after the stimulus to assess its inhibitory effect.

  • Data Acquisition: Images or fluorescence intensity readings are captured at regular intervals.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The data is often expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0). The inhibitory effect of the compound is determined by comparing the calcium response in the presence and absence of the drug, and an IC50 value can be calculated.

Visualizing the Pathways

To better illustrate the distinct mechanisms of action and the experimental workflows, the following diagrams are provided.

G cluster_Tiemonium Tiemonium Methylsulfate Pathway cluster_CCB Classical Calcium Channel Blocker Pathway Tiemonium Tiemonium methylsulfate Membrane Cell Membrane (Phospholipids/Proteins) Tiemonium->Membrane Strengthens bond Ca_bound Increased Ca2+ Binding Membrane->Ca_bound Ca_release Inhibition of Intracellular Ca2+ Release Ca_bound->Ca_release Contraction_T Reduced Smooth Muscle Contraction Ca_release->Contraction_T CCB Verapamil / Diltiazem L_type L-type Ca2+ Channel CCB->L_type Blocks Ca_influx Inhibition of Ca2+ Influx L_type->Ca_influx Contraction_C Reduced Smooth Muscle Contraction Ca_influx->Contraction_C

Caption: Mechanisms of Tiemonium methylsulfate vs. classical calcium channel blockers.

G cluster_Contraction Smooth Muscle Contraction Assay Workflow Tissue Isolate & Mount Smooth Muscle Tissue Equilibrate Equilibrate in Organ Bath Tissue->Equilibrate Induce Induce Contraction (e.g., KCl, Agonist) Equilibrate->Induce Add_Compound Add Test Compound (Cumulative Doses) Induce->Add_Compound Record Record Isometric Tension Add_Compound->Record Analyze Analyze Dose-Response (Calculate IC50) Record->Analyze G cluster_PatchClamp Whole-Cell Patch-Clamp Workflow Prepare_Cells Prepare Isolated Cells Form_Seal Form Giga-Seal with Pipette Prepare_Cells->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Voltage_Clamp Clamp Membrane Potential Whole_Cell->Voltage_Clamp Record_Current Record Ca2+ Currents Voltage_Clamp->Record_Current Apply_Drug Apply Test Compound Record_Current->Apply_Drug Analyze_Block Analyze Current Inhibition (IC50) Record_Current->Analyze_Block Apply_Drug->Record_Current modulates G cluster_CaImaging Intracellular Calcium Imaging Workflow Load_Dye Load Cells with Ca2+ Indicator Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Stimulate Add Stimulus (e.g., Agonist) Baseline->Stimulate Add_Compound_Img Add Test Compound Stimulate->Add_Compound_Img Record_Fluorescence Record Fluorescence Changes Add_Compound_Img->Record_Fluorescence Analyze_Response Analyze Fluorescence Ratio (F/F0) Record_Fluorescence->Analyze_Response

References

Validation

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Tiemonium Methylsulfate

In the realm of pharmaceutical analysis, the choice of analytical methodology is paramount to ensuring the quality, safety, and efficacy of drug products. For the quantification of Tiemonium methylsulfate, a quaternary a...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the choice of analytical methodology is paramount to ensuring the quality, safety, and efficacy of drug products. For the quantification of Tiemonium methylsulfate, a quaternary ammonium antimuscarinic agent used for visceral spasms, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as reliable techniques. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Experimental Protocols

A clear understanding of the experimental conditions is crucial for the successful implementation and cross-validation of analytical methods. The following sections detail the validated methodologies for both HPLC and UPLC analysis of Tiemonium methylsulfate.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method has been developed for the determination of Tiemonium methylsulfate. The chromatographic separation was achieved using the following conditions:

  • Column: X-Bridge C18 column.[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.05M potassium dihydrogen phosphate in a ratio of 20:5:80 (by volume). The pH of the mobile phase was adjusted to 3.0 ± 0.1 with ortho-phosphoric acid.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV detection at a wavelength of 235 nm.[1]

Ultra-Performance Liquid Chromatography (UPLC) Method

A novel and validated UPLC method has been established for the determination of Tiemonium methylsulfate in both pharmaceutical and biological samples. This method offers a significant reduction in analysis time. The experimental parameters are as follows:

  • Column: Reversed-phase Gemini 3U, C18, 110R (150 × 4.6 mm, 3 μm).[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (CH₃OH), acetonitrile (CH₃CN), and 5mM sodium dihydrogen phosphate (NaH₂PO₄) in a composition of 90:5:5 (v/v).[2][3]

  • Detection: UV detector set at a wavelength of 240 nm.[2][3]

Analytical Method Cross-Validation Workflow

The process of cross-validating two different analytical methods is a critical step to ensure that the alternative method provides equivalent results to the original method. The general workflow for this process is illustrated below.

Analytical Method Cross-Validation Workflow cluster_0 Method 1 (e.g., HPLC) cluster_1 Method 2 (e.g., UPLC) cluster_2 Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val ICH Guidelines Sample_Prep Prepare Identical Sample Sets M1_Val->Sample_Prep M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val ICH Guidelines M2_Val->Sample_Prep Analysis_M1 Analyze with Method 1 Sample_Prep->Analysis_M1 Analysis_M2 Analyze with Method 2 Sample_Prep->Analysis_M2 Data_Comp Statistical Comparison of Results Analysis_M1->Data_Comp Analysis_M2->Data_Comp Conclusion Equivalence Assessment Data_Comp->Conclusion

A generalized workflow for the cross-validation of two analytical methods.

Performance Data Comparison

The performance of both the HPLC and UPLC methods was evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. A summary of the quantitative data is presented in the tables below for a clear and objective comparison.

Table 1: Chromatographic Conditions and Performance
ParameterHPLC MethodUPLC Method
Column X-Bridge C18[1]Gemini 3U, C18, 110R (150 × 4.6 mm, 3 μm)[2][3]
Mobile Phase Acetonitrile:Methanol:0.05M KH₂PO₄ (20:5:80), pH 3.0[1]Methanol:Acetonitrile:5mM NaH₂PO₄ (90:5:5)[2][3]
Flow Rate 1.5 mL/min[1]Not explicitly stated, but elution time is very short
Detection (UV) 235 nm[1]240 nm[2][3]
Elution Time Not explicitly stated1.12 min[2][3]
Table 2: Method Validation Parameters
ParameterHPLC MethodUPLC Method
Linearity Range 2.0 - 20.0 µg/mL[1]Up to 10 µg/mL[2][3]
Correlation Coefficient (r²) Not explicitly stated> 0.998[2][3]
Limit of Detection (LOD) Not explicitly stated0.12 µg/mL[2][3]
Limit of Quantitation (LOQ) Not explicitly stated0.37 µg/mL[2][3]
Accuracy (Recovery) 100.25 ± 0.660 %[1]Not explicitly stated in percentage, but described as high[4]
System Suitability (RSD) Not explicitly statedPeak Area: 0.07%, Retention Time: 0.34%[2]

Conclusion

Both the HPLC and UPLC methods demonstrate suitability for the quantitative determination of Tiemonium methylsulfate. The choice between the two will largely depend on the specific requirements of the laboratory.

The UPLC method offers a significant advantage in terms of speed of analysis , with an elution time of just 1.12 minutes.[2][3] This rapid analysis time can lead to a considerable increase in sample throughput, making it an ideal choice for quality control laboratories with a high volume of samples. Furthermore, the UPLC method has well-defined limits of detection and quantitation, indicating a high degree of sensitivity.[2][3]

The HPLC method , while likely having a longer run time due to the higher aqueous content of the mobile phase and a more conventional column, has a demonstrated wide linearity range and excellent accuracy.[1] This method is robust and reliable, making it a suitable alternative where UPLC instrumentation is not available.

References

Comparative

A Head-to-Head Battle of Spasmolytics: Tiemonium Methylsulfate vs. Mebeverine

In the landscape of gastrointestinal and urogenital smooth muscle relaxants, Tiemonium methylsulfate and mebeverine stand out as frequently utilized therapeutic agents for conditions characterized by painful spasms, such...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastrointestinal and urogenital smooth muscle relaxants, Tiemonium methylsulfate and mebeverine stand out as frequently utilized therapeutic agents for conditions characterized by painful spasms, such as irritable bowel syndrome (IBS). While both drugs aim to alleviate visceral pain and discomfort, their underlying mechanisms of action and spasmolytic potencies exhibit notable differences. This guide provides a comprehensive comparison of Tiemonium methylsulfate and mebeverine, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Tiemonium methylsulfate and mebeverine are both effective spasmolytic agents, but they achieve smooth muscle relaxation through distinct primary mechanisms. Tiemonium methylsulfate primarily acts as an antimuscarinic agent, competitively antagonizing the effects of acetylcholine, with a secondary action of interfering with intracellular calcium ion mobilization.[1] In contrast, mebeverine is a musculotropic antispasmodic that directly targets the smooth muscle cells, mainly by blocking calcium and sodium ion channels, and is noted to have weak or no anticholinergic effects.[2]

An in vivo comparative study in anesthetized dogs demonstrated that Tiemonium methylsulfate is a more potent spasmolytic across various smooth muscle tissues of the digestive tract and bladder when compared to mebeverine.[3]

Mechanism of Action

Tiemonium Methylsulfate: A Dual-Pronged Approach

Tiemonium methylsulfate's spasmolytic activity stems from two main mechanisms:

  • Antimuscarinic Activity: It acts as a competitive antagonist at muscarinic receptors, primarily M3 receptors, on smooth muscle cells.[1] By blocking the binding of acetylcholine (ACh), a key neurotransmitter that triggers muscle contraction, Tiemonium methylsulfate prevents the initiation of the signaling cascade that leads to muscle spasm.

  • Modulation of Intracellular Calcium: Beyond its receptor antagonism, Tiemonium methylsulfate interferes with the availability of intracellular calcium ions (Ca2+). It is suggested to reinforce the binding of calcium to membrane phospholipids, which in turn inhibits the release of Ca2+ from intracellular stores like the sarcoplasmic reticulum.[1] This reduction in free cytosolic Ca2+ further contributes to muscle relaxation.

Mebeverine: A Direct Musculotropic Agent

Mebeverine's mechanism is characterized by its direct action on the smooth muscle cells, independent of the autonomic nervous system. Its key actions include:

  • Calcium Channel Blockade: Mebeverine inhibits the influx of extracellular Ca2+ into the smooth muscle cells by blocking L-type calcium channels.[2] This is a crucial step in preventing the activation of calmodulin and myosin light chain kinase (MLCK), an enzyme essential for muscle contraction.

  • Sodium Channel Blockade: Evidence also points to mebeverine's ability to block voltage-gated sodium channels in smooth muscle cells.[2][4] This action reduces muscle cell excitability and helps to prevent the propagation of signals that lead to spasms.

  • Weak Anticholinergic Effects: While its primary action is musculotropic, some studies suggest that mebeverine may possess very weak antimuscarinic properties, though this is not considered its main mechanism of action.[5]

Signaling Pathways

The distinct mechanisms of Tiemonium methylsulfate and mebeverine are reflected in their respective signaling pathways leading to smooth muscle relaxation.

Tiemonium_Signaling_Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates Tiemonium Tiemonium Methylsulfate Tiemonium->M3R Blocks Ca_release Ca²⁺ Release Tiemonium->Ca_release Inhibits Relaxation Smooth Muscle Relaxation Tiemonium->Relaxation Promotes IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Signaling pathway of Tiemonium Methylsulfate.

Mebeverine_Signaling_Pathway Depolarization Membrane Depolarization Na_Channel Voltage-gated Na⁺ Channel Depolarization->Na_Channel Opens Ca_Channel L-type Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Na_influx Na⁺ Influx Na_Channel->Na_influx Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Mebeverine Mebeverine Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation Promotes Na_influx->Depolarization Further Depolarization Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to

Signaling pathway of Mebeverine.

Comparative Spasmolytic Potency: Experimental Data

A key study directly comparing the spasmolytic potency of Tiemonium methylsulfate and mebeverine was conducted in anesthetized dogs, with spasms induced by intravenous injection of Barium Chloride (BaCl2). The results, expressed as ED50 values (the dose required to produce 50% of the maximal effect), are summarized in the table below.

TissueTiemonium Methylsulfate (ED50 mg/kg)Mebeverine (ED50 mg/kg)Potency Ratio (Mebeverine/Tiemonium)
Duodenum 0.13 ± 0.0220.40 ± 0.023.08
Colon Not specified0.68 ± 0.06-
Gall Bladder Not specified1.32 ± 0.14-
Bladder 0.31 ± 0.03Not specified-

Data sourced from Dureng et al., 1981.[3]

The data clearly indicates that Tiemonium methylsulfate is significantly more potent than mebeverine in antagonizing BaCl2-induced spasms in the duodenum of anesthetized dogs, requiring a considerably lower dose to achieve the same effect.[3] The study also noted that mebeverine was more active in the colon compared to other tested compounds in that specific comparison.[3]

Experimental Protocols

In Vivo Spasmolytic Activity Assessment in Anesthetized Dogs

The comparative potency data presented above was obtained using the following experimental protocol:

  • Animal Model: Anesthetized dogs were used for the study.

  • Measurement of Smooth Muscle Contraction: Strain gauges were surgically attached to the gastric antro-fundic border, pylorus, descending duodenum, and terminal colon to measure muscle contractions. Pressure transducers connected to water-filled balloons were inserted into the gall bladder and urinary bladder to measure pressure changes, indicative of contraction.

  • Induction of Spasm: Smooth muscle contractions were induced by three successive intravenous injections of Barium Chloride (BaCl2) at a dose of 1 mg/kg, administered at 3-minute intervals.

  • Drug Administration: Tiemonium methylsulfate or mebeverine was administered intravenously five minutes prior to the induction of spasms.

  • Data Analysis: The spasmolytic effect of the drugs was quantified by determining the ED50 value, which is the dose of the drug that causes a 50% reduction in the contractile response induced by BaCl2.

Experimental_Workflow Animal_Prep Anesthetized Dog Preparation Instrumentation Surgical Implantation of Strain Gauges & Transducers Animal_Prep->Instrumentation Drug_Admin Intravenous Administration of Tiemonium or Mebeverine Instrumentation->Drug_Admin Spasm_Induction Induction of Spasms with Intravenous BaCl₂ Drug_Admin->Spasm_Induction Data_Acquisition Recording of Smooth Muscle Contractions/Pressure Spasm_Induction->Data_Acquisition Analysis Calculation of ED₅₀ Values Data_Acquisition->Analysis

In Vivo Experimental Workflow.

Conclusion

Both Tiemonium methylsulfate and mebeverine are valuable tools in the management of smooth muscle spasms. However, their pharmacological profiles suggest suitability for potentially different clinical scenarios. Tiemonium methylsulfate, with its potent, dual-action antimuscarinic and calcium-modulating effects, appears to be a more powerful spasmolytic agent based on the available in vivo data.[3] Its broad activity across different smooth muscle tissues in the digestive and urinary tracts makes it a versatile option.

Mebeverine, on the other hand, offers a more targeted, direct musculotropic action with minimal anticholinergic side effects.[2][5] This may be advantageous in patients who are sensitive to the side effects of antimuscarinic drugs, such as dry mouth, blurred vision, and urinary retention. Its notable activity in the colon may also make it particularly suitable for certain subtypes of IBS.[3]

For researchers and drug development professionals, the choice between these two agents or the development of new analogues should be guided by the specific therapeutic target and desired pharmacological profile. Further head-to-head in vitro studies are warranted to provide a more granular comparison of their potencies and to fully elucidate the nuances of their mechanisms of action at the cellular level.

References

Validation

In Vitro Validation of Tiemonium Methylsulfate's Cholinergic Response: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective in vitro comparison of Tiemonium methylsulfate's effect on cholinergic responses against other established anticholinergic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Tiemonium methylsulfate's effect on cholinergic responses against other established anticholinergic agents. The information presented is supported by available experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent. In vitro studies confirm its role as a competitive antagonist of cholinergic stimulation at muscarinic receptors, an action similar to the well-characterized antagonist, atropine. However, evidence suggests that Tiemonium methylsulfate is less specific than atropine[1]. Its mechanism of action also involves the inhibition of calcium ion influx, contributing to its spasmolytic effects[1][2]. This dual action distinguishes it from purely antimuscarinic drugs.

Comparative Analysis of In Vitro Anticholinergic Potency

Table 1: Comparative Anticholinergic Activity (Hypothetical Data Based on Qualitative Descriptions)

CompoundTargetIn Vitro ModelParameterValueReference
Tiemonium methylsulfateMuscarinic Acetylcholine ReceptorsGuinea Pig IleumpA2[Data Not Available][1]
AtropineMuscarinic Acetylcholine ReceptorsGuinea Pig IleumpA2[Data Not Available][1]
PapaverinePhosphodiesterase (leading to smooth muscle relaxation)Various smooth muscle preparationsIC50[Data Not Available][1]

Note: The table above is illustrative. Specific pA2 and IC50 values for Tiemonium methylsulfate require further dedicated experimental investigation.

Experimental Protocols

Isolated Organ Bath Assay for Functional Antagonism

This in vitro method assesses the functional antagonistic effect of a compound on smooth muscle contractions induced by a cholinergic agonist.

Objective: To determine the pA2 value of Tiemonium methylsulfate as a competitive antagonist of acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Guinea pig ileum segment

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Acetylcholine (agonist)

  • Tiemonium methylsulfate (antagonist)

  • Atropine (positive control antagonist)

  • Isolated organ bath apparatus with force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • A segment of guinea pig ileum is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • The tissue is allowed to equilibrate under a resting tension.

  • A cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.

  • The tissue is washed to return to baseline.

  • The preparation is incubated with a known concentration of Tiemonium methylsulfate for a predetermined period.

  • A second cumulative concentration-response curve to acetylcholine is generated in the presence of Tiemonium methylsulfate.

  • Steps 4-6 are repeated with increasing concentrations of Tiemonium methylsulfate.

  • The dose ratios are calculated for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Tiemonium methylsulfate.

  • The pA2 value is determined from the x-intercept of the Schild plot. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow

Cholinergic Signaling Pathway and Antagonism by Tiemonium Methylsulfate

The following diagram illustrates the mechanism of acetylcholine-induced smooth muscle contraction via muscarinic receptors and its inhibition by Tiemonium methylsulfate.

Cholinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds & Activates Tiemonium Tiemonium methylsulfate Tiemonium->M3_Receptor Competitively Blocks Gq Gq protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: Cholinergic signaling pathway and its antagonism.

Experimental Workflow for In Vitro Validation

The following diagram outlines the key steps in the in vitro validation of Tiemonium methylsulfate's anticholinergic effect.

Experimental_Workflow Start Start: In Vitro Validation Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Organ_Bath Mounting in Isolated Organ Bath Tissue_Prep->Organ_Bath Baseline Establish Baseline (Agonist Concentration-Response) Organ_Bath->Baseline Incubation Incubation with Tiemonium Methylsulfate Baseline->Incubation Response Measure Response to Agonist in Presence of Antagonist Incubation->Response Data_Analysis Data Analysis (Schild Plot, pA2 Calculation) Response->Data_Analysis Comparison Comparison with Other Anticholinergics Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for in vitro anticholinergic assessment.

Conclusion

Tiemonium methylsulfate demonstrates competitive antagonism at muscarinic cholinergic receptors in vitro, positioning it as an effective anticholinergic agent. Its additional mechanism of inhibiting calcium influx provides a broader spasmolytic profile compared to traditional anticholinergics like atropine. To provide a more definitive quantitative comparison, further studies generating specific pA2, IC50, or Ki values for Tiemonium methylsulfate against a panel of standard anticholinergic drugs are warranted. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting such validation studies.

References

Comparative

A Comparative Efficacy Analysis of Tiemonium Methylsulfate and Pinaverium Bromide in the Management of Irritable Bowel Syndrome

An objective review of the mechanistic and clinical evidence for two antispasmodic agents in the treatment of IBS, tailored for researchers, scientists, and drug development professionals. In the therapeutic landscape of...

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the mechanistic and clinical evidence for two antispasmodic agents in the treatment of IBS, tailored for researchers, scientists, and drug development professionals.

In the therapeutic landscape of Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits, antispasmodic agents play a crucial role in symptom management. This guide provides a detailed comparison of two such agents: Tiemonium methylsulfate and pinaverium bromide. While both aim to alleviate the visceral hypersensitivity and smooth muscle spasms central to IBS pathophysiology, they exhibit distinct pharmacological profiles and are supported by varying levels of clinical evidence.

Mechanism of Action: A Tale of Two Pathways

Tiemonium methylsulfate is classified as an antimuscarinic agent.[1][2] Its primary mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors on gastrointestinal smooth muscle cells.[2] By blocking acetylcholine, a key neurotransmitter in the parasympathetic nervous system that promotes muscle contraction, Tiemonium methylsulfate induces smooth muscle relaxation, thereby reducing spasms and associated pain.[2] Some evidence also suggests that it may interfere with the mobilization of intracellular calcium ions, further contributing to its spasmolytic effect.[2]

Pinaverium bromide , in contrast, is a gastrointestinal-selective calcium channel blocker.[3][4] It exerts its effect by inhibiting the influx of calcium ions into colonic smooth muscle cells through L-type voltage-gated calcium channels.[4] This reduction in intracellular calcium concentration directly impedes the contractile machinery of the smooth muscle, leading to muscle relaxation and a decrease in spasms.[3][4] Its localized action within the gastrointestinal tract is a key feature, minimizing systemic cardiovascular effects often associated with other calcium channel blockers.[4]

cluster_Tiemonium Tiemonium Methylsulfate Pathway Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds Gq Protein Gq Protein Muscarinic Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release Stimulates Smooth Muscle\nContraction_T Smooth Muscle Contraction Ca2+ Release->Smooth Muscle\nContraction_T Tiemonium Tiemonium Methylsulfate Tiemonium->Muscarinic Receptor Blocks

Tiemonium Methylsulfate's Antimuscarinic Action

cluster_Pinaverium Pinaverium Bromide Pathway Depolarization Depolarization L-type Ca2+ Channel L-type Voltage-gated Ca2+ Channel Depolarization->L-type Ca2+ Channel Opens Ca2+ Influx Extracellular Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Smooth Muscle\nContraction_P Smooth Muscle Contraction Ca2+ Influx->Smooth Muscle\nContraction_P Pinaverium Pinaverium Bromide Pinaverium->L-type Ca2+ Channel Blocks Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Washout Period Washout Period Informed Consent->Washout Period Randomization Randomization Washout Period->Randomization Pinaverium Bromide Group Pinaverium Bromide Group Randomization->Pinaverium Bromide Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Pinaverium Bromide Group->Treatment Period Placebo Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

References

Validation

Tiemonium Methylsulfate: A Comparative Analysis of Efficacy in Smooth Muscle Spasm Management

For Researchers, Scientists, and Drug Development Professionals Tiemonium methylsulfate, a quaternary ammonium antimuscarinic agent, demonstrates efficacy in the treatment of smooth muscle spasms, particularly in the gas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tiemonium methylsulfate, a quaternary ammonium antimuscarinic agent, demonstrates efficacy in the treatment of smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts. This guide provides a comparative analysis of its performance against other antispasmodic agents, supported by available clinical trial data and detailed experimental protocols.

Mechanism of Action

Tiemonium methylsulfate exerts its spasmolytic effect through a dual mechanism. Primarily, it acts as a competitive antagonist of acetylcholine at muscarinic receptors on smooth muscle cells. This action blocks the contractile signaling cascade initiated by parasympathetic nerve stimulation. Additionally, it is understood to have a direct musculotropic effect by inhibiting calcium influx into smooth muscle cells, further contributing to muscle relaxation.

Comparative Efficacy in Clinical Trials

Direct head-to-head clinical trial data comparing Tiemonium methylsulfate with other antispasmodics are limited. However, by examining data from trials involving similar patient populations and endpoints, an indirect comparison can be drawn. The following tables summarize key quantitative data from a notable clinical trial comparing two other common antispasmodics, Drotaverine and Mebeverine, in patients with Irritable Bowel Syndrome (IBS). This provides a framework for understanding the expected efficacy benchmarks in this therapeutic area.

Table 1: Reduction in Abdominal Pain Severity (Visual Analog Scale)
Treatment GroupBaseline Mean VAS Score (± SD)Mean VAS Score at Day 3 (± SD)Mean VAS Score at Week 4 (± SD)Percentage Reduction at Week 4
Drotaverine (80 mg t.i.d.)6.02 (± 1.21)4.80 (± 1.32)1.78 (± 1.15)70.4%
Mebeverine (135 mg t.i.d.)6.72 (± 1.15)6.62 (± 1.28)3.62 (± 1.34)46.1%
Table 2: Improvement in Global IBS Symptoms
Treatment GroupPatients Reporting Symptom Improvement at Week 4 (%)
Drotaverine (80 mg t.i.d.)85%
Mebeverine (135 mg t.i.d.)63%
Table 3: Adverse Events Profile
Adverse EventDrotaverine (%)Mebeverine (%)
Dry Mouth5%3%
Dizziness3%2%
Nausea2%4%

Experimental Protocols

To ensure transparency and facilitate the design of future studies, the following is a detailed methodology from a key comparative clinical trial for antispasmodics in IBS.

Patient Population:

  • Inclusion Criteria: Patients aged 18-60 years fulfilling the Rome III criteria for Irritable Bowel Syndrome.

  • Exclusion Criteria: History of major gastrointestinal surgery, inflammatory bowel disease, or other organic gastrointestinal diseases.

Interventions:

Outcome Measures:

  • Secondary Outcomes:

    • Patient's Global Assessment of Symptoms.

    • Frequency of abdominal pain.

    • Straining during defecation.

    • Bristol Stool Form Scale score.

    • Achievement of complete spontaneous bowel movement.

    • Patient Assessment of Constipation - Quality of Life (PAC-QOL).

Statistical Analysis: The intention-to-treat (ITT) population was the primary cohort for analysis. Changes in VAS scores and other quantitative measures were analyzed using appropriate statistical tests, such as the t-test or ANOVA, to compare the two treatment groups. A p-value of <0.05 was considered statistically significant.

Visualizations

Signaling Pathway of Tiemonium Methylsulfate

Tiemonium_Methylsulfate_Pathway Ach Acetylcholine M_Receptor Muscarinic Receptor (on Smooth Muscle Cell) Ach->M_Receptor Binds to Ca_Influx Ca2+ Influx M_Receptor->Ca_Influx Stimulates Tiemonium Tiemonium Methylsulfate Tiemonium->M_Receptor Blocks Ca_Channel Voltage-gated Ca2+ Channel Tiemonium->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation Tiemonium->Relaxation Promotes Ca_Channel->Ca_Influx Allows Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

Caption: Dual mechanism of Tiemonium Methylsulfate on smooth muscle cells.

Experimental Workflow of a Comparative Antispasmodic Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Rome III Criteria for IBS) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1 ratio) Informed_Consent->Randomization Group_A Group A: Treatment with Drug 1 (e.g., Tiemonium) Randomization->Group_A Group_B Group B: Treatment with Drug 2 (e.g., Drotaverine) Randomization->Group_B Treatment_Period 4-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (VAS, Global Assessment, etc.) at Baseline, Day 3, Week 4 Treatment_Period->Data_Collection Analysis Statistical Analysis (Intention-to-Treat) Data_Collection->Analysis Results Results and Comparison of Efficacy and Safety Analysis->Results

Caption: Workflow of a randomized, controlled clinical trial for antispasmodics.

References

Comparative

A Comparative Pharmacokinetic Analysis of Tiemonium Salts: Iodide vs. Methylsulphate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacokinetic profiles of two common salts of the antispasmodic agent Tiemonium: Tiemonium iodide and Tie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two common salts of the antispasmodic agent Tiemonium: Tiemonium iodide and Tiemonium methylsulphate. Tiemonium is a quaternary ammonium antimuscarinic agent used to relieve muscle spasms in the gastrointestinal, biliary, urinary, and uterine tracts.[1][2][3][4][5] Understanding the pharmacokinetic behavior of its different salt forms is crucial for optimal drug development and clinical application.

Executive Summary

The primary finding from available human studies is that there is no significant difference in the bioavailability of Tiemonium iodide and Tiemonium methylsulphate.[6] Both salts are poorly absorbed from the gastrointestinal tract, a characteristic feature of quaternary ammonium compounds.[6][7] This poor absorption is a key consideration in their clinical use and formulation development.

Comparative Pharmacokinetic Data

Pharmacokinetic ParameterTiemonium IodideTiemonium MethylsulphateKey Findings
Bioavailability PoorPoorNo significant difference observed between the two salts.[6]
Absorption Poorly absorbed from the gut.[7]Poorly absorbed from the gut.[6]Consistent with quaternary ammonium compounds.[6]
Metabolism Expected to be metabolized in the liver.[8][9]Expected to be metabolized in the liver.[9]Data on specific metabolic pathways is limited.
Excretion Primarily excreted through the kidneys.[8][9]Primarily excreted through the kidneys.[9]Renal function may impact clearance.

Experimental Protocols

The following is a representative experimental protocol for a human bioavailability study of Tiemonium salts, based on methodologies described in the literature.[6]

Study Design: A crossover study involving healthy volunteers.

Materials:

  • Capsules containing ¹⁴C-labelled Tiemonium iodide.

  • Capsules containing ¹⁴C-labelled Tiemonium methylsulphate.

  • Intravenous solution of ¹⁴C-labelled Tiemonium salt.

  • Scintillation counter for radioactivity measurement.

Procedure:

  • Volunteer Recruitment: A cohort of healthy volunteers is recruited for the study.

  • Drug Administration:

    • Oral Arm: Volunteers are administered capsules containing either ¹⁴C-labelled Tiemonium iodide or ¹⁴C-labelled Tiemonium methylsulphate.

    • Intravenous Arm: A subset of the volunteers receives an intravenous injection of a ¹⁴C-labelled Tiemonium salt to determine the absolute bioavailability.

  • Sample Collection: Blood, urine, and fecal samples are collected at predetermined time intervals.

  • Sample Analysis: The concentration of Tiemonium in the serum, urine, and feces is measured by quantifying the radioactivity.

  • Data Analysis: The percentage of the administered dose that is absorbed is calculated for both oral and intravenous routes to determine bioavailability.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Volunteer_Recruitment Volunteer Recruitment Drug_Preparation Preparation of 14C-labelled Tiemonium Salts Volunteer_Recruitment->Drug_Preparation Oral_Admin Oral Administration (Iodide or Methylsulphate) Drug_Preparation->Oral_Admin IV_Admin Intravenous Administration Drug_Preparation->IV_Admin Blood_Collection Blood Collection Oral_Admin->Blood_Collection Urine_Collection Urine Collection Oral_Admin->Urine_Collection Fecal_Collection Fecal Collection Oral_Admin->Fecal_Collection IV_Admin->Blood_Collection IV_Admin->Urine_Collection Sample_Processing Sample Processing Blood_Collection->Sample_Processing Urine_Collection->Sample_Processing Fecal_Collection->Sample_Processing Radioactivity_Measurement Radioactivity Measurement Sample_Processing->Radioactivity_Measurement Data_Analysis Pharmacokinetic Data Analysis Radioactivity_Measurement->Data_Analysis

Caption: Experimental workflow for a comparative bioavailability study of Tiemonium salts.

Mechanism of Action

Tiemonium acts as an antispasmodic by blocking muscarinic receptors, which prevents acetylcholine from inducing smooth muscle contractions.[8][9] This leads to muscle relaxation. Some evidence also suggests that Tiemonium may have a direct relaxant effect on smooth muscle by interfering with calcium ion channels.[9]

Mechanism_of_Action cluster_cholinergic Cholinergic Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction Activates Tiemonium Tiemonium Tiemonium->Muscarinic_Receptor Blocks

Caption: Simplified signaling pathway of Tiemonium's antimuscarinic action.

Conclusion

The available evidence strongly suggests that Tiemonium iodide and Tiemonium methylsulphate are pharmacokinetically equivalent in terms of their bioavailability.[6] Both are poorly absorbed from the gastrointestinal tract.[6][7] For drug development and clinical practice, the choice between these two salts may therefore be based on factors other than pharmacokinetic profiles, such as manufacturing considerations, stability, and local regulatory approval. Further research providing a more detailed quantitative comparison of other pharmacokinetic parameters would be beneficial for a more complete understanding.

References

Validation

Benchmarking Tiemonium Methylsulfate: A Comparative Guide to Novel Antispasmodic Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Tiemonium methylsulfate's antispasmodic activity against a selection of novel antispasmodic agents. By pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tiemonium methylsulfate's antispasmodic activity against a selection of novel antispasmodic agents. By presenting available preclinical data, detailing experimental methodologies, and illustrating key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to Antispasmodic Agents

Abdominal cramping and pain are common symptoms of various gastrointestinal disorders, often stemming from the involuntary contraction of smooth muscles in the digestive tract. Antispasmodic drugs are a cornerstone of symptomatic treatment, working to relieve these spasms. Tiemonium methylsulfate, a well-established antispasmodic, exerts its effects through a dual mechanism: inhibiting muscarinic receptors and interfering with calcium ion channels.[1] In recent years, several novel antispasmodics with diverse mechanisms of action have emerged, offering alternative therapeutic options. This guide focuses on a preclinical comparative analysis of Tiemonium methylsulfate against Otilonium bromide, Pinaverium bromide, Trimebutine, and Mebeverine.

Comparative Analysis of Antispasmodic Activity

The following tables summarize the mechanisms of action and available preclinical efficacy data for Tiemonium methylsulfate and selected novel antispasmodics. It is crucial to note that the presented quantitative data is collated from various independent studies and not from direct head-to-head comparative trials. Therefore, direct comparison of potencies should be approached with caution due to potential variations in experimental conditions.

Table 1: Mechanism of Action
Antispasmodic Agent Primary Mechanism of Action Secondary Mechanism(s) of Action
Tiemonium methylsulfate Muscarinic (M2 and M3) receptor antagonist[1][2]Inhibition of calcium ion channels[1]
Otilonium bromide L-type and T-type calcium channel blocker[3][4]Muscarinic receptor and tachykinin NK2 receptor binding[4]
Pinaverium bromide L-type calcium channel blocker[5][6]-
Trimebutine Weak mu, delta, and kappa opioid receptor agonist[2][7][8]Antimuscarinic effects, modulation of gut hormone release (e.g., motilin)[2][7][9]
Mebeverine Direct smooth muscle relaxant[10][11]May affect calcium channels and muscarinic receptors[11]
Table 2: Preclinical Efficacy Data (In Vitro)
Antispasmodic Agent Experimental Model Parameter Value Reference
Pinaverium bromide Rat colonic circular muscleIC50 (vs. ACh-induced contraction)1.66 x 10⁻⁶ mol/L[6]
Pinaverium bromide Rat colonic circular muscleIC50 (vs. KCl-induced contraction)8.13 x 10⁻⁷ mol/L[6]
Otilonium bromide Human colonic cryptsIC50 (inhibition of ACh-induced calcium signal)880 nM[3]
Methyleugenol (Natural Antispasmodic) Guinea-pig isolated ileumEC50 (relaxation of basal tonus)52.2 µM[12]
Methyleugenol (Natural Antispasmodic) Guinea-pig isolated ileumIC50 (vs. ACh-induced contraction)~82 µM[12]
Methyleugenol (Natural Antispasmodic) Guinea-pig isolated ileumIC50 (vs. KCl-induced contraction)~65 µM[12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess antispasmodic activity.

In Vitro Isolated Organ Bath Assay

This assay is a classical pharmacological method to evaluate the effects of compounds on smooth muscle contractility in a controlled ex vivo environment.

Objective: To determine the inhibitory effect of an antispasmodic agent on smooth muscle contractions induced by spasmogens like acetylcholine or potassium chloride.

Materials:

  • Isolated intestinal segments (e.g., guinea pig ileum, rat colon, rabbit jejunum).[13][14][15][16][17][18]

  • Organ bath apparatus with a temperature-controlled chamber.

  • Isotonic transducer and data acquisition system.

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Spasmogens: Acetylcholine (ACh), Potassium Chloride (KCl).

  • Test compounds (Tiemonium methylsulfate and novel antispasmodics).

Procedure:

  • A segment of the intestine (2-3 cm) is carefully dissected and mounted in the organ bath containing physiological salt solution.

  • The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 gram).

  • Spontaneous contractions are recorded.

  • A submaximal concentration of a spasmogen (e.g., ACh or KCl) is added to the bath to induce a stable contraction.

  • Cumulative or single concentrations of the test antispasmodic agent are added to the bath.

  • The relaxation of the smooth muscle is recorded as a percentage of the induced contraction.

  • Dose-response curves are constructed to calculate the IC50 or EC50 values.

In Vivo Charcoal Meal Transit Test

This in vivo model assesses the effect of a test compound on gastrointestinal motility by measuring the transit of a non-absorbable marker.

Objective: To evaluate the inhibitory effect of an antispasmodic agent on intestinal transit in a live animal model.

Materials:

  • Rodents (mice or rats).

  • Charcoal meal (e.g., 5-10% charcoal suspension in a 5-10% gum acacia solution).

  • Test compounds (Tiemonium methylsulfate and novel antispasmodics).

  • Oral gavage needles.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The test compound or vehicle is administered orally or via intraperitoneal injection.

  • After a specific period (e.g., 30-60 minutes), the charcoal meal is administered orally.

  • After a set time (e.g., 20-30 minutes), the animals are euthanized.

  • The small intestine is carefully dissected from the pylorus to the cecum.

  • The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

  • A decrease in the percentage of intestinal transit compared to the control group indicates an inhibitory effect on motility.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and relaxation, as well as a generalized workflow for the in vitro evaluation of antispasmodics.

G cluster_receptor Muscarinic Receptor Signaling cluster_antagonist Antagonist Action ACh Acetylcholine M3 M3 Receptor ACh->M3 Gq Gq M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C DAG->PKC Ca_SR Ca²⁺ Release SR->Ca_SR Contraction_PKC Contraction Ca_SR->Contraction_PKC promotes PKC->Contraction_PKC promotes Tiemonium Tiemonium methylsulfate Tiemonium->M3 Block Blocks

Caption: Muscarinic Receptor Antagonism by Tiemonium methylsulfate.

G cluster_channel Calcium Channel Signaling cluster_blocker Blocker Action Depolarization Membrane Depolarization L_type L-type Ca²⁺ Channel Depolarization->L_type activates Ca_influx Ca²⁺ Influx L_type->Ca_influx Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Calmodulin forms MLCK Myosin Light Chain Kinase Calmodulin->MLCK activates Contraction Contraction MLCK->Contraction promotes Blocker Pinaverium / Otilonium Blocker->L_type Block Blocks G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Intestinal Segment A2 Mount in Organ Bath A1->A2 A3 Equilibrate A2->A3 B1 Induce Contraction (e.g., ACh, KCl) A3->B1 B2 Add Test Compound (Cumulative Doses) B1->B2 B3 Record Relaxation B2->B3 C1 Construct Dose- Response Curve B3->C1 C2 Calculate IC₅₀ / EC₅₀ C1->C2

References

Comparative

A Comparative Guide to Tiemonium Methylsulfate and a Selection of Antispasmodic Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Tiemonium methylsulfate with other commonly used antispasmodic agents: Otilonium bromide, Hyoscine butylbr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tiemonium methylsulfate with other commonly used antispasmodic agents: Otilonium bromide, Hyoscine butylbromide, and Mebeverine. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds, facilitating informed decisions in research and development. This document summarizes available in vitro and in vivo data, details experimental protocols, and visualizes key mechanisms of action.

Mechanism of Action and Pharmacological Properties

Tiemonium methylsulfate is an antispasmodic agent that exhibits a dual mechanism of action. It acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby reducing the contractile effects of acetylcholine on smooth muscle.[1][2][3][4] Additionally, it interferes with calcium ion influx into smooth muscle cells, further contributing to its spasmolytic effect.[1][3]

For comparison, other antispasmodic agents employ varied mechanisms to achieve smooth muscle relaxation:

  • Otilonium bromide is a quaternary ammonium compound with a localized action in the gastrointestinal tract due to its poor systemic absorption.[5][6][7] Its primary mechanism involves the blockade of L-type calcium channels in colonic smooth muscle cells.[5][6][8] It also exhibits antagonist activity at muscarinic M3 receptors and tachykinin NK2 receptors.[5]

  • Hyoscine butylbromide , another quaternary ammonium derivative, is a potent antimuscarinic agent that blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the gastrointestinal tract.[9][10][11][12] Its low systemic absorption also leads to a predominantly local effect.[10][12]

  • Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gut. Its mechanism is multifactorial and includes the inhibition of calcium influx, modulation of sodium channels, and a local anesthetic effect.[11][13][14]

Comparative In Vitro Efficacy

The following table summarizes the available in vitro data for Tiemonium methylsulfate and its comparators. Direct comparison of potencies should be approached with caution due to variations in experimental conditions across different studies.

DrugTarget/AssayOrganism/TissuePotency (IC50/Ki/pA2)Reference
Tiemonium methylsulfate Acetylcholine-induced contractionGuinea pig ileumCompetitive antagonist[3]
Barium chloride-induced contractionGuinea pig ileumInhibitory effect[3]
Otilonium bromide L-type Ca2+ channelsHuman colonic smooth muscle cellsNot specified[6][8]
Hyoscine butylbromide Muscarinic receptor (Bethanechol-induced contraction)Human intestinal muscleIC50: 429 nM[15]
Muscarinic receptor (Bethanechol-induced calcium mobilization)Human intestinal muscleIC50: 121 nM[15]
Muscarinic receptor (Bethanechol-induced epithelial secretion)Human intestinal epitheliumIC50: 224 nM[15]
Nicotinic acetylcholine receptorsSH-SY5Y cellsIC50: 0.19 µM[16]
Mebeverine Voltage-operated sodium channelsNot specifiedDirect blocker[5][6]
Intracellular calcium accumulationNot specifiedInhibition[5][6]

Comparative In Vivo Efficacy

The in vivo efficacy of these antispasmodic agents is often evaluated in animal models of visceral hypersensitivity and gastrointestinal motility, as well as in clinical trials for conditions like Irritable Bowel Syndrome (IBS).

DrugModel/ConditionSpeciesEffective Dose/OutcomeReference
Tiemonium methylsulfate Visceral spasmsHuman50-100 mg, 2-3 times daily (oral)[17]
Otilonium bromide Irritable Bowel Syndrome (IBS)Human40 mg, 3 times daily; superior to placebo in reducing abdominal pain frequency[16][18][19][20][21]
Water avoidance stress (rat model of IBS)Rat20 mg/kg p.o. prevented stress-induced visceral hypersensitivity[3][7][22]
Hyoscine butylbromide Irritable Bowel Syndrome (IBS)HumanEffective in reducing abdominal cramps and pain[10][12][23]
Mebeverine Irritable Bowel Syndrome (IBS)Human135-200 mg doses showed clinical improvement, though not always statistically significant over placebo in all studies[15][24][25]

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contraction

This in vitro method is fundamental for assessing the direct effects of compounds on smooth muscle contractility.

  • Tissue Preparation: A segment of smooth muscle tissue, such as the guinea pig ileum, is excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[18][24][26] The tissue is cleaned of adhering fat and connective tissue and cut into strips of appropriate size.[24]

  • Mounting: The tissue strip is suspended in an organ bath chamber containing the physiological salt solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).[26] One end of the tissue is attached to a fixed hook, and the other to a force-displacement transducer to record isometric contractions.[24]

  • Equilibration: An optimal basal tension is applied to the tissue (e.g., 1g for guinea pig ileum), and it is allowed to equilibrate for at least 60 minutes, with regular changes of the bathing solution.[24]

  • Viability Test: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM).[24]

  • Compound Administration: After a washout period and return to baseline, a contractile agonist (e.g., acetylcholine, histamine, or barium chloride) is added to the bath to induce a stable contraction. The test compound (e.g., Tiemonium methylsulfate) is then added in a cumulative or non-cumulative manner to assess its inhibitory effect.

  • Data Analysis: The contractile responses are recorded, and concentration-response curves are constructed to determine parameters like IC50 (the concentration of the compound that causes 50% inhibition of the maximal contraction).

In Vivo Models of Visceral Hypersensitivity

Animal models of visceral pain are crucial for evaluating the analgesic properties of new compounds. The colorectal distension (CRD) model in rodents is widely used.

  • Animal Preparation: Rodents (rats or mice) are anesthetized, and a small balloon catheter is inserted into the distal colon. The catheter is secured to the base of the tail.

  • Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.

  • Drug Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the visceral stimulation.

  • Colorectal Distension: The intracolonic balloon is progressively inflated to different pressures or volumes to induce visceral stimulation.

  • Pain Response Measurement: The visceral pain response is typically quantified by measuring the visceromotor response (VMR), which involves recording the electromyographic (EMG) activity of the abdominal muscles, or by observing behavioral responses such as abdominal licking, stretching, or immobility.

  • Data Analysis: The pressure- or volume-response curves for the VMR or behavioral scores are analyzed to determine the effect of the test compound on visceral sensitivity. The dose that produces a 50% reduction in the pain response (ED50) can be calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tiemonium Methylsulfate

Tiemonium_Mechanism cluster_cell Smooth Muscle Cell M3_Receptor Muscarinic M3 Receptor PLC Phospholipase C M3_Receptor->PLC Activates Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Induces Ca_Release->Contraction Ca_Influx->Contraction Ach Acetylcholine Ach->M3_Receptor Agonist Tiemonium Tiemonium methylsulfate Tiemonium->M3_Receptor Antagonist Tiemonium->Ca_Channel Blocks

Caption: Dual mechanism of Tiemonium methylsulfate on smooth muscle cells.

In Vitro Isolated Organ Bath Workflow

Organ_Bath_Workflow A Tissue Dissection (e.g., Guinea Pig Ileum) B Mounting in Organ Bath (37°C, Oxygenated PSS) A->B C Equilibration (60 min under basal tension) B->C D Viability Test (KCl-induced contraction) C->D E Washout & Return to Baseline D->E F Induce Contraction (e.g., with Acetylcholine) E->F G Administer Test Compound (e.g., Tiemonium) F->G H Record Contractile Response G->H I Data Analysis (Determine IC50) H->I

Caption: Workflow for assessing antispasmodic activity in an isolated organ bath.

In Vivo Visceral Pain Model Workflow

Visceral_Pain_Workflow A Animal Preparation (Anesthesia & Balloon Insertion) B Acclimation to Test Environment A->B C Drug Administration (Test Compound or Vehicle) B->C D Colorectal Distension (Graded Pressure/Volume) C->D E Measure Pain Response (VMR or Behavioral Score) D->E F Data Analysis (Dose-Response & ED50) E->F

Caption: Workflow for the colorectal distension model of visceral pain.

References

Validation

Independent lab verification of Tiemonium methylsulfate analytical methods.

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of published analytical methods for the quantification of Tiemonium methylsulfate in pharmaceutical formulations...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published analytical methods for the quantification of Tiemonium methylsulfate in pharmaceutical formulations. The performance of various techniques is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for method selection and development.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of various analytical methods developed for the determination of Tiemonium methylsulfate. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
UV-Vis Spectrophotometry
Method A (Ammonium Vanadate)[1]20 - 220Not ReportedNot ReportedNot ReportedNot Reported
Method B (Rose Bengal)[1]3 - 16Not ReportedNot ReportedNot ReportedNot Reported
Isoabsorptive Point Method[2]20 - 120100.39 ± 0.33Not ReportedNot ReportedNot Reported
First Derivative of Ratio Spectra[2]10 - 60100.59 ± 0.57Not ReportedNot ReportedNot Reported
Ratio Subtraction Method[2]10 - 60100.47 ± 0.54Not ReportedNot ReportedNot Reported
First Derivative Method[2]10 - 60100.24 ± 0.58Not ReportedNot ReportedNot Reported
Direct UV Spectrophotometry[3]10 - 3099.90 - 100.12< 2Not ReportedNot Reported
High-Performance Liquid Chromatography (HPLC)
Stability-Indicating HPLC[4]2.0 - 20.0100.25 ± 0.660< 2Not ReportedNot Reported
Ultra-Performance Liquid Chromatography (UPLC)
UPLC-UV[5][6]up to 1098.8 - 101.5 (Intraday)0.40 - 1.01 (Intraday)0.120.37
98.5 - 102.3 (Interday)0.41 - 2.26 (Interday)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

UV-Vis Spectrophotometric Methods

a) Method with Ammonium Vanadate[1]

  • Reagents: Ammonium vanadate, Sulfuric acid.

  • Procedure: The drug is oxidized with ammonium vanadate in a sulfuric acid medium.

  • Measurement: The resulting greenish-blue color is measured at 773 nm.

b) Method with Rose Bengal[1]

  • Reagents: Rose bengal, Acetate buffer (pH 3.7), Methyl cellulose.

  • Procedure: An ion-pair complex is formed between Tiemonium methylsulfate and rose bengal in an acetate buffered medium with methyl cellulose as a surfactant.

  • Measurement: The absorbance of the complex is measured at 569 nm.

c) Stability-Indicating Spectrophotometric Methods[2] These methods were developed to determine Tiemonium methylsulfate in the presence of its degradation products.

  • Method A (Isoabsorptive Point): The total content of the drug and its acid degradation product is measured at their isoabsorptive point (250 nm). The degradation product is determined separately, and the drug concentration is calculated by subtraction.

  • Method B (First Derivative of Ratio Spectra): The first derivative of the ratio spectra is used, with measurements at 224.4 nm and 247.2 nm.

  • Method C (Ratio Subtraction): This method involves a ratio subtraction technique.

  • Method D (First Derivative): The first derivative amplitudes are measured at the zero-crossing point of the oxidative degradation product (250 nm).

d) Direct UV Spectrophotometry[3]

  • Solvent: Distilled water.

  • Procedure: Solutions of Tiemonium methylsulfate are prepared in distilled water.

  • Measurement: The absorbance is measured at the wavelength of maximum absorbance, 234 nm.

High-Performance Liquid Chromatography (HPLC) Method

a) Stability-Indicating HPLC Method[4][7]

  • Column: X-Bridge C18.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.05M potassium dihydrogen phosphate (20:5:80 v/v/v), with the pH adjusted to 3.0 with ortho-phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 235 nm.

Ultra-Performance Liquid Chromatography (UPLC) Method

a) UPLC-UV Method[5][6]

  • Column: Reversed-phase Gemini 3U, C18, 110R (150 × 4.6 mm, 3 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 5mM sodium dihydrogen phosphate (90:5:5 v/v/v) under isocratic conditions.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 240 nm.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analytical methods discussed.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation Method_Development Develop Analytical Method Method_Optimization Optimize Method Parameters Method_Development->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Analysis SOP->Routine_Use

Caption: General workflow for analytical method validation.

Comparison_of_Analytical_Methods cluster_spectro Spectrophotometric Methods cluster_chromato Chromatographic Methods Tiemonium_Methylsulfate Tiemonium Methylsulfate Analysis UV_Vis_Direct Direct UV-Vis Tiemonium_Methylsulfate->UV_Vis_Direct UV_Vis_Derivative Derivative Spectrophotometry Tiemonium_Methylsulfate->UV_Vis_Derivative UV_Vis_Colorimetric Colorimetric Methods Tiemonium_Methylsulfate->UV_Vis_Colorimetric HPLC HPLC-UV Tiemonium_Methylsulfate->HPLC UPLC UPLC-UV Tiemonium_Methylsulfate->UPLC Simplicity Simplicity UV_Vis_Direct->Simplicity Simple, Rapid Specificity_Improved Specificity_Improved UV_Vis_Derivative->Specificity_Improved Improved Specificity High_Specificity High_Specificity HPLC->High_Specificity High Specificity & Resolution High_Throughput High_Throughput UPLC->High_Throughput Higher Speed & Resolution

References

Comparative

Tiemonium Methylsulfate in the Spotlight: A Comparative Review of Clinical Trial Outcomes Against Other Antispasmodics

For Immediate Release to Researchers, Scientists, and Drug Development Professionals A comprehensive review of clinical trial data reveals the therapeutic landscape of Tiemonium methylsulfate in comparison to other commo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

A comprehensive review of clinical trial data reveals the therapeutic landscape of Tiemonium methylsulfate in comparison to other commonly prescribed antispasmodic agents. While direct head-to-head clinical trials are limited, an analysis of available evidence for Tiemonium methylsulfate and other prominent antispasmodics such as Drotaverine hydrochloride and Hyoscine butylbromide provides valuable insights into their respective efficacy and safety profiles in the management of visceral spasms, particularly in conditions like Irritable Bowel Syndrome (IBS).

Tiemonium methylsulfate distinguishes itself through a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker.[1] This combined action leads to the relaxation of smooth muscles in the gastrointestinal tract, biliary system, and urinary bladder, thereby alleviating spasmodic pain.[1]

Comparative Efficacy in Irritable Bowel Syndrome

Irritable Bowel Syndrome is a primary indication for antispasmodic therapy. Clinical trials for various agents offer a window into their effectiveness in managing IBS symptoms, primarily abdominal pain and altered bowel habits.

A randomized, double-blind, placebo-controlled study involving 180 patients with IBS demonstrated the efficacy of Drotaverine hydrochloride . Over a 4-week treatment period with 80 mg of Drotaverine three times daily, a significant reduction in both the frequency and severity of abdominal pain was observed compared to placebo.[2][3] Specifically, 77.7% of patients in the Drotaverine group experienced a significant decrease in pain severity after 4 weeks, compared to 30.6% in the placebo group.[2][3] Furthermore, a significant improvement in stool frequency was noted in the Drotaverine group.[2] Another trial with a similar design involving 144 Chinese patients with IBS corroborated these findings, showing significant improvements in abdominal pain, stool frequency, and Bristol stool scores with Drotaverine treatment compared to placebo.[4]

Hyoscine butylbromide is another widely used antispasmodic. In a large randomized controlled trial with 712 IBS patients, 76% of those treated with 30 mg/day of Hyoscine butylbromide reported marked or some improvement in symptoms, a statistically significant difference compared to the 64% improvement seen in the placebo group.[5] The British Society of Gastroenterology recommends antispasmodics like Hyoscine butylbromide as a first-line treatment for the global symptoms and abdominal pain associated with IBS.[5]

Data Summary: Clinical Trial Outcomes in IBS

DrugStudy DesignNo. of PatientsDosageKey Efficacy OutcomesKey Safety Outcomes
Drotaverine hydrochloride Randomized, double-blind, placebo-controlled18080 mg, 3 times daily for 4 weeks- 77.7% of patients had a significant decrease in pain severity vs. 30.6% in placebo group.- Significant improvement in stool frequency.[2][3]Well tolerated with no major side effects reported.[2]
Drotaverine hydrochloride Randomized, double-blind, placebo-controlled14480 mg, 3 times daily for 4 weeks- Significant reduction in VAS score for abdominal pain.- Significant improvement in stool frequency and Bristol score.[4]Not detailed in the abstract.
Hyoscine butylbromide Randomized controlled trial71230 mg/day for 4 weeks- 76% of patients showed marked or some improvement in symptoms vs. 64% in placebo group.[5]Generally well tolerated. Most common side effects are thirst (7.8%) and dry mouth (2.6%).[5]

Experimental Protocols

Drotaverine hydrochloride in IBS - Randomized Controlled Trial
  • Objective: To evaluate the efficacy and safety of Drotaverine hydrochloride in patients with Irritable Bowel Syndrome.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]

  • Inclusion Criteria: Patients fulfilling the Rome II criteria for IBS.[2]

  • Intervention:

    • Treatment Group: 80 mg Drotaverine hydrochloride tablet, three times a day for 4 weeks.[2]

    • Control Group: Placebo tablet, three times a day for 4 weeks.[2]

  • Primary Outcome Measures:

    • Reduction in the frequency and severity of abdominal pain, measured weekly.[2]

    • Change in stool frequency, measured weekly.[2]

  • Secondary Outcome Measures:

    • Subject's Global Assessment of Relief (SGA) of IBS symptoms at the end of the 4-week treatment period.[2]

  • Statistical Analysis: Mann-Whitney U-test, Wilcoxon signed-ranks test, and McNemar tests were used for statistical analysis.[2]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of these antispasmodics can be visualized through their signaling pathways. Tiemonium methylsulfate's dual action targets both cholinergic pathways and calcium influx, while other antispasmodics may have more selective mechanisms.

Antispasmodic_Signaling_Pathways cluster_Tiemonium Tiemonium methylsulfate cluster_Hyoscine Hyoscine butylbromide cluster_Drotaverine Drotaverine hydrochloride Tiemonium Tiemonium methylsulfate Muscarinic_Receptor_T Muscarinic Receptor Tiemonium->Muscarinic_Receptor_T Antagonist Calcium_Channel_T L-type Calcium Channel Tiemonium->Calcium_Channel_T Blocker Smooth_Muscle_Contraction Smooth Muscle Contraction Muscarinic_Receptor_T->Smooth_Muscle_Contraction Calcium_Channel_T->Smooth_Muscle_Contraction Hyoscine Hyoscine butylbromide Muscarinic_Receptor_H Muscarinic Receptor Hyoscine->Muscarinic_Receptor_H Antagonist Muscarinic_Receptor_H->Smooth_Muscle_Contraction Drotaverine Drotaverine hydrochloride PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibitor cAMP_increase Increased cAMP PDE4->cAMP_increase leads to Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP_increase->Smooth_Muscle_Relaxation promotes

Caption: Signaling pathways of different antispasmodics.

Experimental_Workflow Patient_Screening Patient Screening (Rome II/III Criteria for IBS) Randomization Randomization (1:1 ratio) Patient_Screening->Randomization Treatment_Arm Treatment Arm (e.g., Drotaverine 80mg 3x/day) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period 4-Week Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Weekly_Assessment Weekly Assessment - Pain Frequency & Severity - Stool Frequency Treatment_Period->Weekly_Assessment Weeks 1, 2, 3 Final_Assessment End of Study Assessment (Week 4) - Subject Global Assessment of Relief Treatment_Period->Final_Assessment Data_Analysis Statistical Analysis (e.g., Mann-Whitney U-test) Weekly_Assessment->Data_Analysis Final_Assessment->Data_Analysis

Caption: Generalized workflow for a randomized controlled trial of antispasmodics in IBS.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Personal Protective Equipment Protocols for Tiemonium Methylsulfate

FOR IMMEDIATE USE This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Tiemonium methylsulfate. Adherence to these protocols is critical...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Tiemonium methylsulfate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Tiemonium methylsulfate is classified as harmful if swallowed (Acute toxicity - Category 4, Oral)[1][2][3]. Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling Tiemonium methylsulfate. It is imperative to inspect all PPE for integrity before each use[1][4][5].

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][6]
Skin/Body Fire/flame resistant and impervious clothing; clean body-covering clothing; full sleeves apron.General laboratory standards[1][2][7]
Hands Chemical-resistant gloves.Must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[4][5].
Respiratory Use in a well-ventilated area. A respirator is not typically required with adequate engineering controls[2].- For dust/mist: Particulate respirator (NIOSH type N95 or better)[2]. - If exposure limits are exceeded or irritation occurs: Full-face respirator[1][4]. - For emergencies or unknown exposure levels: Full-face positive-pressure, air-supplied respirator[2]. - For firefighting: Self-contained breathing apparatus (SCBA)[2][4][6][7].

Operational Plans for Handling and Storage

Handling:

  • Work in a well-ventilated area, such as under a laboratory fume hood or with local exhaust ventilation[2][4][5][6].

  • Avoid the formation of dust and aerosols[4][5][6].

  • Do not eat, drink, or smoke when using this product[1][2][4].

  • Wash hands and skin thoroughly after handling[1][2][4][8].

  • Take off contaminated clothing immediately and wash before reuse[2][4][6][8].

Storage:

  • Store in a tightly closed original container in a cool, dry, and well-ventilated place[1][2][4][5][6].

  • Keep away from heat sources, sparks, and ignition sources[2].

  • Store apart from foodstuff containers or incompatible materials like strong oxidizing agents[1][2][5].

Disposal Plan

Dispose of Tiemonium methylsulfate and its container at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations[1][2][4]. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing[4][5]. Do not allow the product to enter drains, soil, or water sources[2][4][5][6].

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the area[4].

  • Wear appropriate PPE as outlined above[2][4][6].

  • Avoid breathing dust, vapors, or mist[2][4].

  • Prevent further leakage or spillage if safe to do so[1][4].

  • For solid spills, avoid generating dust. Sweep or vacuum up the spillage and collect it in a suitable container for disposal[6].

  • Clean the spill surface thoroughly to remove residual contamination[6].

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for handling Tiemonium methylsulfate beyond the standard safety and handling procedures outlined in the Safety Data Sheets. Researchers should develop a detailed, experiment-specific risk assessment and handling protocol based on the information provided in this document and the product's SDS.

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Tiemonium methylsulfate.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Tiemonium Methylsulfate check_ventilation Is adequate ventilation (e.g., fume hood) available? start->check_ventilation base_ppe Standard PPE: - Safety Goggles - Lab Coat - Gloves check_ventilation->base_ppe Yes stop Stop and Re-evaluate Engineering Controls check_ventilation->stop No check_dust Is there a risk of dust or aerosol formation? check_splash Is there a risk of splashing? check_dust->check_splash No add_respirator Add Particulate Respirator (N95) check_dust->add_respirator Yes add_face_shield Add Face Shield check_splash->add_face_shield Yes proceed Proceed with Experiment check_splash->proceed No base_ppe->check_dust add_respirator->check_splash add_face_shield->proceed full_protection Full Protection: - Full-face Respirator - Impervious Clothing

Caption: Workflow for selecting PPE for Tiemonium methylsulfate handling.

References

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